Product packaging for 5-ethyl-1H-imidazole(Cat. No.:CAS No. 19141-85-6)

5-ethyl-1H-imidazole

Cat. No.: B178189
CAS No.: 19141-85-6
M. Wt: 96.13 g/mol
InChI Key: NJQHZENQKNIRSY-UHFFFAOYSA-N
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Description

5-ethyl-1H-imidazole is a useful research compound. Its molecular formula is C5H8N2 and its molecular weight is 96.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2 B178189 5-ethyl-1H-imidazole CAS No. 19141-85-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-2-5-3-6-4-7-5/h3-4H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQHZENQKNIRSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347105
Record name 4-Ethylimidazole
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Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19141-85-6
Record name 4-Ethylimidazole
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Record name 4-Ethylimidazole
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Record name 4-ethyl-1H-imidazole
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Record name 4-ETHYLIMIDAZOLE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-ethyl-1H-imidazole from Diethyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-ethyl-1H-imidazole, a valuable heterocyclic scaffold in medicinal chemistry, utilizing the well-established Debus-Radziszewski reaction. The synthesis commences from the readily available starting material, diethyl oxalate.

Introduction

Imidazole and its derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities. The this compound moiety, in particular, serves as a key building block in the development of various therapeutic agents. The Debus-Radziszewski synthesis offers a versatile and straightforward multicomponent approach for the construction of the imidazole ring.[1] This method typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2] In this guide, we detail a proposed synthetic pathway to this compound where diethyl oxalate serves as the precursor to the 1,2-dicarbonyl component (glyoxal), and propanal provides the ethyl substituent at the C5 (or C4) position of the imidazole ring.

Reaction Pathway

The synthesis of this compound from diethyl oxalate is proposed to proceed via a modified Debus-Radziszewski reaction. The overall transformation involves the in-situ formation of glyoxal from diethyl oxalate, which then reacts with propanal and ammonia.

G diethyl_oxalate Diethyl Oxalate intermediate Glyoxal & Propanal-Ammonia Adduct diethyl_oxalate->intermediate Hydrolysis/Reaction with Ammonia propanal Propanal propanal->intermediate ammonia Ammonia (aq) ammonia->intermediate product This compound intermediate->product Condensation & Cyclization

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, albeit proposed, experimental procedure for the synthesis of this compound based on general protocols for the Debus-Radziszewski reaction.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Diethyl Oxalate146.141.46 g10
Propanal58.080.58 g10
Aqueous Ammonia (28-30%)17.03 (as NH₃)~5.7 mL~90
Ethanol46.0720 mL-
Diethyl Ether74.12As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalate (1.46 g, 10 mmol) in ethanol (20 mL).

  • Addition of Reagents: To the stirred solution, add propanal (0.58 g, 10 mmol) followed by the slow addition of aqueous ammonia (~5.7 mL, ~90 mmol). The addition of ammonia is exothermic and should be done cautiously, with external cooling if necessary.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent and excess ammonia are removed under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water (20 mL) and extract the product with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound. The yield is an estimate based on reported yields for similar Debus-Radziszewski reactions involving aliphatic aldehydes.

ParameterExpected ValueNotes
Yield 40-60%Yields for Debus-Radziszewski reactions with small alkyl groups can vary.[4]
Molecular Formula C₅H₈N₂-
Molecular Weight 96.13 g/mol -
Appearance Colorless to pale yellow oil/low melting solidBased on properties of similar small alkyl-imidazoles.

Predicted Spectroscopic Data

Due to the limited availability of published spectroscopic data for this compound, the following data is predicted based on the analysis of structurally related compounds.

5.1. ¹H NMR Spectroscopy

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.5s-
H-4(5)~6.8s-
-CH₂- (ethyl)~2.6q~7.5
-CH₃ (ethyl)~1.2t~7.5
N-H~12.0br s-

5.2. ¹³C NMR Spectroscopy

CarbonPredicted Chemical Shift (δ, ppm)
C-2~135
C-4~117
C-5~128
-CH₂- (ethyl)~22
-CH₃ (ethyl)~14

5.3. Infrared (IR) Spectroscopy

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3100-3400Broad, Medium
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aliphatic)2850-2970Medium-Strong
C=N Stretch (imidazole ring)1580-1650Medium
Imidazole Ring Vibrations1400-1500Medium-Strong
C-H Bending (aliphatic)1370-1470Medium

5.4. Mass Spectrometry (Electron Ionization)

m/zPredicted Relative IntensityAssignment
96HighMolecular Ion [M]⁺
81Moderate[M - CH₃]⁺
68Moderate[M - C₂H₄]⁺ (from ethyl group)
67Moderate[M - C₂H₅]⁺

Experimental Workflow and Logic

The synthesis and characterization of this compound follows a logical progression from reaction setup to final product analysis.

G cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Characterization A Reaction Setup: Diethyl Oxalate, Propanal, Ethanol B Reagent Addition: Aqueous Ammonia A->B C Reflux (4-6 h) B->C D Solvent Removal C->D E Aqueous Work-up & Extraction D->E F Drying & Concentration E->F G Purification (Distillation/Chromatography) F->G H ¹H NMR G->H I ¹³C NMR G->I J IR Spectroscopy G->J K Mass Spectrometry G->K product Pure this compound G->product

Caption: Logical workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide outlines a practical and efficient approach for the synthesis of this compound from diethyl oxalate via a modified Debus-Radziszewski reaction. The provided experimental protocol, along with the summarized quantitative and predicted spectroscopic data, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The straightforward nature of this synthesis makes it an attractive method for accessing this important imidazole derivative for further investigation and application.

References

Spectroscopic Profile of 5-Ethyl-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 5-ethyl-1H-imidazole (CAS No. 19141-85-6). Due to prototropic tautomerism, this compound exists in equilibrium with its tautomer, 4-ethyl-1H-imidazole. For this reason, it is often referred to as 4(5)-ethyl-1H-imidazole. This document compiles and presents the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not available in search results

Note: Specific experimental NMR data for this compound was not available in the public domain at the time of this compilation. The tables are provided as a template for expected data.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
Data not available in search results

Note: Specific experimental IR data for this compound was not available in the public domain at the time of this compilation. The table is provided as a template for expected data.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
Data not available in search results

Note: Specific experimental MS data for this compound was not available in the public domain at the time of this compilation. The table is provided as a template for expected data.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum, and a larger number of scans may be required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to yield the final frequency-domain NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is typically prepared by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a transparent disk.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or the pure KBr pellet) is first collected. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to the various functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron ionization (EI) is a common technique for volatile compounds, where the sample is bombarded with a high-energy electron beam to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole, time-of-flight, or magnetic sector analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation: The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating a mass spectrum. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis NMR_Data Structural Elucidation (Connectivity) NMR->NMR_Data Data IR_Data Functional Group Identification IR->IR_Data Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Data Conclusion Compound Identity Confirmed NMR_Data->Conclusion Combined Analysis IR_Data->Conclusion Combined Analysis MS_Data->Conclusion Combined Analysis

Caption: Workflow for the spectroscopic characterization of this compound.

Physicochemical Properties of 5-ethyl-1H-imidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-ethyl-1H-imidazole, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to the tautomeric nature of the imidazole ring, this compound exists in equilibrium with its constitutional isomer, 4-ethyl-1H-imidazole. For this reason, experimental data for one tautomer is often reported for both, and they share the same CAS number. This guide synthesizes available data, outlines detailed experimental protocols for property determination, and presents logical workflows relevant to research and development.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that experimentally determined values for this specific compound are limited in the public domain. Where experimental data is unavailable, computed values are provided.

PropertyValueSourceNotes
Molecular Formula C₅H₈N₂ChemScene[1]-
Molecular Weight 96.13 g/mol ChemScene[1], PubChem[2]-
CAS Number 19141-85-6ChemScene[1], PubChem[2]This CAS number is used for both 4-ethyl- and this compound due to their rapid tautomerization.
Appearance Colorless to pale yellow liquidCymitQuimica[3]-
Boiling Point 140 °C at 3 mmHgChemicalBook[1]Reported for the 4-ethyl tautomer.
Melting Point Not available--
pKa (acid dissociation constant) Not available-The pKa of the parent imidazole is approximately 7 for the conjugate acid and 14.5 for the N-H proton.[4]
Solubility Expected to be soluble in polar solventsCymitQuimica[3]Specific quantitative data in water or other solvents is not readily available.
Topological Polar Surface Area (TPSA) 28.7 ŲPubChem[2]Computed value.
logP (Octanol-Water Partition Coefficient) 0.8PubChem[2]Computed value, indicating moderate lipophilicity.
Hydrogen Bond Donor Count 1PubChem[2]Computed value.
Hydrogen Bond Acceptor Count 1PubChem[2]Computed value.

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These are generalized protocols that can be applied to this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the solid compound is finely ground and packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

  • Purity Indication: A sharp melting point range (0.5-1 °C) is indicative of a pure compound, while a broad range suggests the presence of impurities.

Determination of pKa (Acid Dissociation Constant)

The pKa is a measure of the strength of an acid in solution. For an imidazole, there are two potential pKa values: one for the protonation of the sp² nitrogen (acting as a base) and one for the deprotonation of the N-H proton (acting as an acid).

Methodology: Potentiometric Titration [5]

  • Solution Preparation: A precise amount of this compound is dissolved in a known volume of deionized water or a suitable solvent to create a solution of known concentration.

  • Titration Setup: The solution is placed in a beaker with a pH electrode and a magnetic stirrer. A burette containing a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is positioned over the beaker.

  • Titration Process: The titrant is added in small, precise increments to the imidazole solution. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the imidazole has been neutralized. The equivalence point can be determined from the inflection point of the titration curve.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter, particularly in drug development, as it influences absorption and distribution.

Methodology: Shake-Flask Method [6][7]

  • Sample Preparation: An excess amount of this compound is added to a known volume of water or a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

  • Equilibration: The flask is agitated in a mechanical shaker or stirrer at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any undissolved particles in the collected supernatant.

  • Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quantification: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Mandatory Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the experimental determination of the core physicochemical properties of a novel compound like this compound.

G cluster_0 Compound Synthesis & Purification cluster_1 Physicochemical Property Determination cluster_2 Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification mp Melting Point Determination purification->mp Solid Sample bp Boiling Point Determination purification->bp Liquid Sample pka pKa Determination purification->pka solubility Solubility Assay purification->solubility analysis Data Analysis mp->analysis bp->analysis pka->analysis solubility->analysis report Technical Report Generation analysis->report

Caption: Experimental workflow for physicochemical characterization.

Role of Physicochemical Properties in Drug Discovery

The characterization of physicochemical properties is a cornerstone of the drug discovery and development process. The following diagram illustrates where this characterization fits into the broader pipeline.

G cluster_0 Early Discovery cluster_1 Lead Optimization cluster_2 Preclinical & Clinical Development target_id Target Identification & Validation hit_gen Hit Generation (Screening) target_id->hit_gen sar Structure-Activity Relationship (SAR) hit_gen->sar physchem Physicochemical Characterization (Solubility, pKa, logP) adme ADME/Tox Profiling physchem->adme adme->sar preclinical Preclinical Studies (In Vivo) adme->preclinical sar->physchem clinical Clinical Trials preclinical->clinical

Caption: Role of physicochemical properties in drug discovery.

References

Biological Screening of 5-Ethyl-1H-Imidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its numerous derivatives, 5-ethyl-1H-imidazoles represent a promising subclass with potential therapeutic applications. This technical guide provides a comprehensive overview of the core methodologies and data interpretation for the biological screening of these derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Screening

The evaluation of novel compounds for antimicrobial activity is a critical step in the discovery of new agents to combat infectious diseases. The following are standard protocols for assessing the efficacy of 5-ethyl-1H-imidazole derivatives against a panel of pathogenic bacteria and fungi.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of imidazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. While specific data for this compound derivatives are not extensively available in publicly accessible literature, the following table presents representative data for analogous imidazole derivatives against common microbial strains. This data serves as a benchmark for expected activity.

Table 1: Representative Antimicrobial Activity of Imidazole Derivatives

Compound ClassTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference Compound
Substituted ImidazolesStaphylococcus aureus62515-20Ciprofloxacin[1]
Escherichia coli>100010-15Ciprofloxacin[1]
Candida albicans-12-18Fluconazole
Nitroimidazole DerivativesKlebsiella pneumoniae41-Norfloxacin[2]
Pseudomonas aeruginosa55-Tetracycline[2]

Note: The data presented are for various substituted imidazole derivatives and should be considered as a general reference.

Experimental Protocols: Antimicrobial Assays

This method provides a qualitative assessment of the antimicrobial activity.[3]

Materials:

  • Synthesized this compound derivatives

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Cultures of test microorganisms (e.g., S. aureus, E. coli)

  • Positive control antibiotic disks (e.g., Ciprofloxacin)

  • Negative control disk (solvent control, e.g., DMSO)

  • Sterile swabs, forceps, and incubator

Procedure:

  • Prepare a microbial inoculum adjusted to the 0.5 McFarland turbidity standard.

  • Using a sterile swab, uniformly inoculate the entire surface of an MHA plate.

  • Allow the plate to dry for 3-5 minutes.[3]

  • Impregnate sterile filter paper disks with a known concentration of the test compounds.

  • Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the agar surface.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition in millimeters. A larger zone indicates greater susceptibility of the microorganism to the compound.

This quantitative method determines the lowest concentration of a compound that inhibits visible microbial growth.[1][3]

Materials:

  • Synthesized this compound derivatives

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Microbial cultures adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in broth

  • Positive control (broth + bacteria)

  • Negative control (broth only)

Procedure:

  • Add 100 µL of sterile broth to each well of a 96-well plate.

  • In the first column, add 100 µL of the test compound stock solution and mix to create a 1:2 dilution.

  • Perform serial two-fold dilutions by transferring 100 µL from each well to the next across the plate.[3]

  • Inoculate all wells (except the negative control) with 10 µL of the standardized microbial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[3]

Visualization: Antimicrobial Screening Workflow

Antimicrobial_Screening_Workflow cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Screening start_qual Prepare Microbial Inoculum & Agar Plates disk_prep Impregnate Disks with Test Compounds start_qual->disk_prep disk_place Place Disks on Inoculated Plates disk_prep->disk_place incubate_qual Incubate Plates disk_place->incubate_qual measure_zone Measure Zone of Inhibition incubate_qual->measure_zone start_quant Prepare Serial Dilutions in 96-Well Plate inoculate_wells Inoculate with Microbial Suspension start_quant->inoculate_wells incubate_quant Incubate Plate inoculate_wells->incubate_quant determine_mic Determine MIC (Lowest Concentration with No Growth) incubate_quant->determine_mic

Caption: Workflow for antimicrobial susceptibility testing.

Anticancer Screening

The evaluation of imidazole derivatives for anticancer activity involves a cascade of in vitro assays to determine their cytotoxic effects and elucidate their mechanisms of action.

Data Presentation: Anticancer Activity

The in vitro anticancer activity is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cancer cell growth. The following table provides representative IC50 values for analogous imidazole derivatives against various human cancer cell lines.

Table 2: Representative In Vitro Cytotoxicity (IC50) of Imidazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference Compound
5-Amino-1-N-substituted-imidazole-4-carboxylatesHeLa (Cervical)0.737 ± 0.05-[4]
HT-29 (Colon)1.194 ± 0.02-[4]
Naphtho[1,2-d]imidazole DerivativesHCT-116 (Colon)21.12Doxorubicin (0.85)[2]
HL-60 (Leukemia)11.15Doxorubicin (0.12)[2]
Imidazole-1,2,3-triazole HybridsMCF-7 (Breast)0.38Doxorubicin

Note: The data presented are for various substituted imidazole derivatives and should be considered as a general reference.

Experimental Protocols: Anticancer Assays

This colorimetric assay is a standard method for assessing cell viability.[2]

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).[2]

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines

  • 6-well plates

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat them with the test compounds at their IC50 concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[2]

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualization: Anticancer Screening and Mechanism of Action

Anticancer_Screening_MOA cluster_screening In Vitro Screening cluster_moa Mechanism of Action Studies cluster_pathway Potential Signaling Pathway start_screening Treat Cancer Cells with Imidazole Derivatives mtt_assay MTT Assay for Cytotoxicity (IC50) start_screening->mtt_assay apoptosis_assay Annexin V/PI Staining for Apoptosis mtt_assay->apoptosis_assay Potent Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle Potent Compounds enzyme_inhibition Kinase Inhibition Assays (e.g., VEGFR-2) mtt_assay->enzyme_inhibition Potent Compounds apoptosis Apoptosis apoptosis_assay->apoptosis cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) cell_cycle->cell_cycle_arrest receptor Target Receptor (e.g., Kinase) enzyme_inhibition->receptor imidazole This compound Derivative imidazole->receptor caspase_activation Caspase Activation receptor->caspase_activation receptor->cell_cycle_arrest caspase_activation->apoptosis

Caption: Workflow for anticancer screening and potential mechanism.

Anti-inflammatory Screening

The anti-inflammatory potential of this compound derivatives can be assessed through various in vivo and in vitro models.

Data Presentation: Anti-inflammatory Activity

The anti-inflammatory activity is often measured as the percentage of edema inhibition in animal models. The following table shows representative data for imidazole derivatives.

Table 3: Representative Anti-inflammatory Activity of Imidazole Derivatives

Compound ClassAssay% Inhibition of EdemaReference Compound
N-substituted ImidazolesCarrageenan-induced paw edema50-70%Indomethacin
Imidazole-5(4H)-onesCarrageenan-induced paw edemaUp to 80%Diclofenac[5]
Imidazole Amide DerivativesAlbumin Denaturation Assay (IC50)33.27 ± 2.12 µg/mLDiclofenac (24.72 ± 1.96 µg/mL)[6]

Note: The data presented are for various substituted imidazole derivatives and should be considered as a general reference.

Experimental Protocols: Anti-inflammatory Assays

This is a widely used in vivo model for evaluating acute anti-inflammatory activity.

Materials:

  • Synthesized this compound derivatives

  • Wistar rats or Swiss albino mice

  • 1% Carrageenan solution in saline

  • Plethysmometer

  • Reference drug (e.g., Indomethacin or Diclofenac)

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compounds and the reference drug orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[6]

Materials:

  • Synthesized this compound derivatives

  • Bovine serum albumin (BSA)

  • Phosphate buffered saline (PBS)

  • Reference drug (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the test compound at various concentrations and a 1% aqueous solution of BSA.

  • Adjust the pH of the reaction mixture to 6.3.

  • Incubate the mixture at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.

  • After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Calculate the percentage of inhibition of protein denaturation.

Visualization: Anti-inflammatory Mechanism of Action

Anti_Inflammatory_MOA cluster_stimulus Inflammatory Stimulus cluster_pathway Inflammatory Cascade cluster_intervention Pharmacological Intervention stimulus Carrageenan / Tissue Injury p38_mapk p38 MAP Kinase stimulus->p38_mapk pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) p38_mapk->pro_inflammatory_cytokines inflammation Inflammation (Edema, Pain) pro_inflammatory_cytokines->inflammation imidazole This compound Derivative imidazole->inhibition inhibition->p38_mapk

Caption: Potential anti-inflammatory mechanism via p38 MAP kinase.

Conclusion

This technical guide outlines the fundamental experimental protocols and data presentation standards for the biological screening of this compound derivatives. While specific data for this subclass is emerging, the methodologies established for the broader class of imidazoles provide a robust framework for their evaluation. Researchers and drug development professionals can utilize these protocols to systematically assess the antimicrobial, anticancer, and anti-inflammatory potential of novel this compound compounds, thereby accelerating the discovery of new therapeutic agents. Further research is warranted to populate the specific biological activity data for this promising class of molecules.

References

An In-depth Technical Guide to the Mechanism of Action of 5-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search for scientific literature, specific studies detailing the mechanism of action, quantitative biological data, and established experimental protocols for 5-ethyl-1H-imidazole are not available in the public domain. The following guide is based on the known biological activities of the broader imidazole class of compounds. The information presented is intended to provide a foundational understanding of how a molecule like this compound might function, based on the activities of structurally related compounds. All data and proposed mechanisms are extrapolated from studies on other imidazole derivatives and should be considered hypothetical in the context of this compound.

Introduction to the Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structure is a fundamental component of many important biological molecules, including the amino acid histidine, histamine, and purines.[1][2] The versatility of the imidazole nucleus has made it a privileged scaffold in medicinal chemistry, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities.[3][4][5] Imidazole derivatives have been successfully developed as antifungal, antibacterial, anticancer, anti-inflammatory, and antiviral drugs.[2][6]

Potential Mechanisms of Action for this compound

Based on the activities of other imidazole-containing compounds, this compound could potentially exert its biological effects through several mechanisms. These are speculative and would require experimental validation.

2.1. As an Antifungal Agent

A primary mechanism for many imidazole-based antifungal drugs, such as econazole, is the inhibition of ergosterol biosynthesis.[7] Ergosterol is a vital component of the fungal cell membrane.

  • Proposed Pathway: Imidazole compounds typically inhibit the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme. This enzyme is crucial for the conversion of lanosterol to ergosterol. Disruption of this pathway leads to the accumulation of toxic sterol intermediates and a decrease in ergosterol, ultimately compromising the integrity and function of the fungal cell membrane.[3]

2.2. As an Anticancer Agent

Numerous imidazole derivatives have demonstrated potential as anticancer agents through various mechanisms, including the inhibition of key signaling pathways and enzymes involved in cancer cell proliferation and survival.[8][9]

  • Receptor Tyrosine Kinase (RTK) Inhibition: Some imidazole-based compounds have been shown to inhibit RTKs like the Epidermal Growth Factor Receptor (EGFR).[10] By blocking the ATP binding site of the kinase domain, these inhibitors can prevent downstream signaling cascades that promote cell growth and division.

  • Sirtuin Inhibition: Certain imidazole derivatives have been identified as inhibitors of sirtuins, a class of histone deacetylases.[9] Sirtuins are involved in various cellular processes, including gene expression and metabolic regulation, and their dysregulation is linked to cancer.[9]

  • Induction of Apoptosis: Studies on compounds like ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate have shown that they can induce apoptosis (programmed cell death) in cancer cells, potentially through mechanisms like reducing the mitochondrial membrane potential.[8]

2.3. As an Anti-inflammatory Agent

The imidazole scaffold is present in molecules with anti-inflammatory properties. The potential mechanism could involve the inhibition of enzymes like cyclooxygenases (COX), which are central to the inflammatory cascade.

Hypothetical Quantitative Data

No quantitative data for this compound is available. For illustrative purposes, the table below presents a hypothetical summary of data that could be generated for an imidazole derivative being tested for anticancer activity, based on published data for other imidazoles.[8][11]

ParameterCell LineValue
IC₅₀ (µM) A549 (Lung Carcinoma)Hypothetical: 15.5 ± 2.1
MCF-7 (Breast Cancer)Hypothetical: 9.8 ± 1.5
K562 (Leukemia)Hypothetical: 21.2 ± 3.4
Enzyme Inhibition (Ki, nM) EGFR KinaseHypothetical: 150
Sirtuin 1Hypothetical: 250

Suggested Experimental Protocols

Detailed experimental protocols for this compound do not exist. The following are generalized protocols commonly used to investigate the mechanism of action for novel imidazole-based compounds.

4.1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

4.2. Western Blot for Signaling Pathway Analysis

This protocol is used to assess the effect of the compound on protein expression within a specific signaling pathway (e.g., EGFR pathway).

  • Cell Lysis: Treat cells with the compound at its IC₅₀ concentration for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., phospho-EGFR, total EGFR, β-actin).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations of Potential Mechanisms

The following diagrams illustrate hypothetical workflows and signaling pathways that could be relevant for investigating the mechanism of action of an imidazole derivative.

G cluster_0 Cytotoxicity Workflow a Cancer Cell Lines (e.g., A549, MCF-7) b Treat with This compound a->b c MTT Assay b->c d Determine IC50 c->d

Caption: A generalized workflow for determining the cytotoxicity of a test compound.

G Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR P P EGFR->P Dimerization & Autophosphorylation This compound This compound This compound->EGFR Inhibition Downstream Signaling Downstream Signaling P->Downstream Signaling Proliferation, Survival Proliferation, Survival Downstream Signaling->Proliferation, Survival

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

Conclusion

While this compound itself is not well-characterized in the scientific literature, the broader family of imidazole-containing molecules represents a rich source of pharmacologically active compounds. The potential mechanisms of action, ranging from enzyme inhibition in fungal pathogens to the modulation of critical signaling pathways in cancer, highlight the therapeutic promise of this chemical scaffold. Future research is necessary to elucidate the specific biological targets and mechanisms of action of this compound to determine its potential as a therapeutic agent.

References

Quantum Chemical Blueprint of 5-ethyl-1H-imidazole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the quantum chemical properties of 5-ethyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry. Employing Density Functional Theory (DFT), this document outlines the theoretical framework and computational protocols for elucidating the molecule's structural, electronic, and spectroscopic characteristics. The presented data and methodologies serve as a foundational resource for researchers and scientists engaged in the rational design and development of imidazole-based therapeutic agents.

Theoretical Framework and Computational Methodology

Quantum chemical calculations offer a powerful lens to scrutinize molecular properties at the atomic level. For this compound, Density Functional Theory (DFT) is the chosen method due to its balance of computational cost and accuracy in describing electronic systems.[1][2] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, coupled with the 6-311G(d,p) basis set, is employed for all calculations.[1][3] This combination is well-established for providing reliable geometries and electronic properties for organic molecules.[4]

Geometry Optimization

The initial step involves optimizing the molecular geometry of this compound to find its most stable conformation, corresponding to a minimum on the potential energy surface. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the forces converge to zero.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[5] The calculated vibrational modes are assigned to specific molecular motions, such as stretching, bending, and torsional vibrations.[6]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity.[7][8] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity.[7][8][9]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule.[1] It is a valuable tool for identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions and chemical reactions.[10]

Computational Workflow

The following diagram illustrates the logical flow of the quantum chemical calculations performed on this compound.

G Computational Workflow for this compound A Initial Structure Generation (this compound) B Geometry Optimization (DFT/B3LYP/6-311G(d,p)) A->B C Frequency Calculation B->C F Electronic Properties B->F D Thermodynamic Properties C->D E Vibrational Spectra (IR & Raman) C->E G HOMO-LUMO Analysis F->G H Molecular Electrostatic Potential (MEP) F->H

Computational workflow for this compound.

Results and Discussion

The following sections present the quantitative data obtained from the quantum chemical calculations for this compound.

Optimized Geometrical Parameters

The optimized bond lengths and bond angles of this compound are summarized in the table below. These parameters provide a detailed picture of the molecule's three-dimensional structure.

Bond/Angle Value Bond/Angle Value
Bond Lengths (Å) Bond Angles (º)
N1-C21.375C5-N1-C2108.5
C2-N31.321N1-C2-N3111.2
N3-C41.389C2-N3-C4107.9
C4-C51.365N3-C4-C5107.1
C5-N11.378C4-C5-N1105.3
C5-C61.508N1-C5-C6128.1
C6-C71.535C4-C5-C6126.6
N1-H1.012C5-C6-C7112.3
Vibrational Analysis

The calculated vibrational frequencies and their corresponding assignments provide a theoretical spectrum that can be compared with experimental data. Key vibrational modes are highlighted in the table below.

Frequency (cm⁻¹) Assignment Symmetry
3145N-H stretchA'
3080C-H stretch (ring)A'
2985C-H stretch (ethyl, asym)A'
2940C-H stretch (ethyl, sym)A'
1595C=C stretch (ring)A'
1480C=N stretch (ring)A'
1450CH₂ bend (ethyl)A'
1380CH₃ bend (ethyl)A'
1105C-N stretch (ring)A'
950C-C stretch (ethyl)A'
750C-H out-of-plane bendA"
Frontier Molecular Orbitals

The energies of the HOMO, LUMO, and the resulting energy gap are crucial for understanding the electronic behavior of this compound.

Parameter Energy (eV)
HOMO-6.45
LUMO-0.21
HOMO-LUMO Gap (ΔE) 6.24

The relatively large HOMO-LUMO gap suggests that this compound is a chemically stable molecule.

Experimental Protocols

While this guide focuses on theoretical calculations, the validation of these results relies on experimental data. The following outlines standard experimental protocols for obtaining comparative data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of solid this compound would be recorded using a KBr pellet method. The sample is mixed with spectroscopic grade KBr and pressed into a thin pellet. The spectrum is typically recorded in the 4000-400 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). The sample would be dissolved in a deuterated solvent, such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.

Logical Relationships in Drug Design

The data from quantum chemical calculations can be integrated into a rational drug design workflow. The following diagram illustrates this relationship.

G Integration of Quantum Calculations in Drug Design A Quantum Chemical Calculation (this compound) B Molecular Properties (Geometry, Electronics, Spectra) A->B C Pharmacophore Modeling B->C E Lead Optimization B->E D Virtual Screening C->D D->E F Synthesis & Biological Testing E->F

Integration of quantum calculations in drug design.

Conclusion

This technical guide has detailed the application of quantum chemical calculations to elucidate the fundamental properties of this compound. The presented data on its optimized geometry, vibrational frequencies, and frontier molecular orbitals provide a comprehensive molecular portrait. These theoretical insights are invaluable for understanding the molecule's reactivity and potential as a scaffold in drug discovery, offering a solid foundation for further computational and experimental investigations.

References

Tautomerism in 5-Ethyl-1H-imidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical and biological properties of heterocyclic compounds. In the realm of medicinal chemistry, the imidazole scaffold is a ubiquitous motif, and understanding its tautomeric behavior is critical for rational drug design and development. This technical guide provides a comprehensive examination of the prototropic tautomerism in 5-ethyl-1H-imidazole, a representative substituted imidazole. While direct experimental data for this specific molecule is sparse in the public domain, this document synthesizes information from analogous imidazole derivatives to predict its tautomeric landscape. We delve into the theoretical underpinnings of imidazole tautomerism, present detailed experimental protocols for its characterization, and offer a quantitative framework for understanding the equilibrium. This guide is intended to be a valuable resource for researchers engaged in the study and application of imidazole-containing molecules.

Introduction to Imidazole Tautomerism

The imidazole ring contains two nitrogen atoms, one of which is a pyridine-type nitrogen (doubly bonded to carbon) and the other is a pyrrole-type nitrogen (singly bonded to two carbons and bearing a hydrogen atom). Prototropic tautomerism in unsymmetrically substituted imidazoles involves the migration of a proton between these two nitrogen atoms. This results in two distinct tautomeric forms that are in a dynamic equilibrium.[1][2][3] The position of this equilibrium is influenced by the nature and position of substituents on the imidazole ring, as well as by the surrounding environment, including the solvent and temperature.[4]

For this compound, the tautomeric equilibrium involves the interconversion of 4-ethyl-1H-imidazole and this compound. According to the IUPAC nomenclature, the position of the substituent dictates the naming of the tautomer where the N-H is at the 1-position. Therefore, the equilibrium is more accurately described as being between 4-ethyl-1H-imidazole and this compound.

Theoretical Framework and Computational Analysis

Quantum chemical calculations are powerful tools for investigating the relative stabilities of tautomers and the energy barriers for their interconversion.[5][6][7] Density Functional Theory (DFT) and ab initio methods are commonly employed to model tautomeric systems.[5][6]

Computational Protocol for this compound Tautomerism

A typical computational workflow to study the tautomerism of this compound would involve the following steps:

  • Geometry Optimization: The molecular geometries of both tautomers (4-ethyl-1H-imidazole and this compound) are optimized to find their minimum energy structures.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized geometries correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set are often performed on the optimized geometries to obtain more accurate electronic energies.

  • Solvent Effects: The influence of a solvent can be modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent molecules in a microsolvation approach.[6][8]

  • Transition State Search: To determine the energy barrier for the interconversion, a transition state search is performed. This involves locating the saddle point on the potential energy surface that connects the two tautomers.

A logical workflow for these computational studies is depicted below:

computational_workflow cluster_tautomers Tautomer Geometries cluster_calculations Quantum Chemical Calculations cluster_analysis Analysis Tautomer1 4-Ethyl-1H-imidazole Opt Geometry Optimization Tautomer1->Opt Tautomer2 This compound Tautomer2->Opt Freq Frequency Calculation Opt->Freq TS_Search Transition State Search Opt->TS_Search Energy Single-Point Energy Freq->Energy Solvent Solvent Modeling (PCM) Energy->Solvent Relative_Energies Relative Energies (ΔE, ΔG) Solvent->Relative_Energies Equilibrium_Constant Equilibrium Constant (KT) Relative_Energies->Equilibrium_Constant Energy_Barrier Activation Energy (Ea) TS_Search->Energy_Barrier experimental_analysis cluster_input Sample cluster_techniques Experimental Techniques cluster_output Analysis & Output Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, VT-NMR) Sample->NMR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Tautomer_Ratio Tautomer Ratio NMR->Tautomer_Ratio UV_Vis->Tautomer_Ratio Equilibrium_Constant Equilibrium Constant (KT) Tautomer_Ratio->Equilibrium_Constant Thermodynamics Thermodynamic Parameters (ΔG, ΔH, ΔS) Equilibrium_Constant->Thermodynamics signaling_pathway cluster_drug Drug Molecule cluster_receptor Biological Target cluster_response Biological Response Tautomer_A Tautomer A (e.g., 4-ethyl-1H-imidazole) Tautomer_B Tautomer B (e.g., this compound) Tautomer_A->Tautomer_B Equilibrium Active_Complex Active Drug-Receptor Complex Tautomer_A->Active_Complex Binds Inactive_Complex Inactive Complex / No Binding Tautomer_B->Inactive_Complex Does not bind / Weakly binds Receptor Receptor Binding Site Receptor->Active_Complex Receptor->Inactive_Complex Biological_Effect Biological Effect Active_Complex->Biological_Effect No_Effect No Effect Inactive_Complex->No_Effect

References

An In-depth Technical Guide to the Solubility of 5-ethyl-1H-imidazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-ethyl-1H-imidazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details available solubility data, outlines experimental protocols for solubility determination, and situates the importance of solubility within a broader drug discovery context.

Introduction to this compound and its Solubility

This compound is a substituted imidazole that serves as a crucial building block in the synthesis of various pharmaceutical agents and functional materials. Its solubility in organic solvents is a critical physicochemical parameter that influences its utility in synthetic reactions, purification processes, formulation development, and biological assays. The polarity of the imidazole ring, coupled with the nonpolar ethyl group, results in a nuanced solubility profile across different organic media.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on the general principles of "like dissolves like" and available information on similar imidazole derivatives, a qualitative assessment can be made. Imidazoles are generally more soluble in polar organic solvents.

To provide a quantitative reference, the following table summarizes the solubility of structurally related imidazoles, 1H-imidazole and 2-methyl-1H-imidazole, in select organic solvents. This data can serve as a useful proxy for estimating the solubility behavior of this compound, though experimental verification is always recommended. The presence of the ethyl group in this compound is expected to increase its solubility in less polar solvents compared to the parent 1H-imidazole.

Table 1: Solubility of Structurally Similar Imidazoles in Organic Solvents at 298.15 K

Solvent1H-imidazole (mol·L⁻¹)2-methyl-1H-imidazole (mol·L⁻¹)
DichloromethaneLowLow
TolueneLowLow

Note: The term "Low" indicates that the solubility is not high, as detailed in a study by Domańska et al. (2004).[1][2] Precise numerical values from this study require access to the full publication.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid organic compound like this compound in an organic solvent using the widely accepted isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., ethanol, ethyl acetate, etc.)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure that saturation is reached.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required time for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted solution using a validated analytical technique such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Visualization of Solubility Assessment in Drug Discovery

The solubility of a compound is a critical parameter that is assessed at various stages of the drug discovery and development pipeline. The following diagram illustrates a typical high-throughput screening (HTS) workflow, highlighting the point at which solubility assessment is crucial.[3][4][5][6][7]

HTS_Workflow target_id Target Identification & Validation assay_dev Assay Development & Miniaturization target_id->assay_dev hts High-Throughput Screening (HTS) assay_dev->hts library_prep Compound Library Preparation library_prep->hts data_analysis Data Analysis (Hit Identification) hts->data_analysis hit_validation Hit Validation data_analysis->hit_validation solubility Solubility Assessment hit_validation->solubility lead_opt Lead Optimization solubility->lead_opt

High-Throughput Screening Workflow

In this workflow, after initial "hits" are identified from the HTS campaign and validated, their physicochemical properties, including solubility, are thoroughly characterized.[8] Poor solubility can be a major hurdle for lead optimization and subsequent development, potentially leading to issues with formulation, bioavailability, and in vivo efficacy. Therefore, early assessment of solubility is vital for prioritizing promising drug candidates.[8]

References

An In-Depth Technical Guide to the Thermal Stability of 5-Ethyl-1H-Imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the thermal stability of 5-ethyl-1H-imidazole. To date, a comprehensive search of peer-reviewed literature and chemical databases has revealed no specific experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound. This document, therefore, serves as a foundational guide by providing available physicochemical and thermochemical data for its isomers, 2-ethyl-1H-imidazole and 4-ethyl-1H-imidazole, to offer a comparative context. Furthermore, it outlines detailed, standardized experimental protocols for TGA and DSC suitable for the future characterization of this compound. The guide also includes a discussion on the anticipated thermal behavior and potential decomposition pathways based on the established chemistry of related alkyl-imidazole compounds.

Physicochemical and Thermochemical Properties of Ethyl-1H-Imidazole Isomers

While direct thermal decomposition data for this compound is unavailable, the properties of its isomers provide a valuable baseline for estimating its behavior. The following table summarizes key data for 2-ethyl-1H-imidazole and 4-ethyl-1H-imidazole.

Property2-Ethyl-1H-imidazole4(5)-Ethyl-1H-imidazole
CAS Number 1072-62-4[1]19141-85-6[2]
Molecular Formula C₅H₈N₂[1]C₅H₈N₂[2]
Molecular Weight 96.13 g/mol [1]96.13 g/mol [2]
Boiling Point 541.2 K (268.05 °C)[3]140 °C at 3 mmHg[2]
Standard Enthalpy of Formation (gas, ΔfH°gas) 68.3 ± 1.3 kJ/mol[4]Not Available
Standard Enthalpy of Sublimation (ΔsubH°) 89.6 ± 0.4 kJ/mol[3]Not Available
Appearance Not SpecifiedColorless or light yellow liquid[5]

Experimental Protocols for Thermal Analysis

To facilitate future studies on this compound, the following sections detail standardized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methodologies are designed for the characterization of solid organic compounds.

Thermogravimetric Analysis (TGA) Protocol

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] This protocol is designed to determine the thermal stability and decomposition profile of this compound.

Objective: To determine the onset temperature of decomposition, mass loss percentages at various temperatures, and the residual mass after heating.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: A small sample of this compound (typically 5–10 mg) is accurately weighed directly into a clean TGA crucible (e.g., alumina or platinum).[7]

  • Instrument Setup: The crucible is placed onto the TGA's high-precision balance within the furnace.

  • Atmosphere Selection: The system is purged with an inert gas, typically nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[6]

  • Heating Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C) for 5 minutes.

    • Initiate a dynamic heating ramp at a controlled, linear rate (e.g., 10 °C/min) up to a final temperature (e.g., 600 °C).[7] The final temperature should be sufficient to ensure complete decomposition.

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature and time.

  • Data Analysis: The resulting TGA curve (mass % vs. temperature) is analyzed to determine key thermal events. The first derivative of this curve (DTG) can be plotted to identify the temperatures of maximum mass loss rates.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] It is used to detect thermal transitions such as melting, crystallization, and glass transitions, and to determine the enthalpy of these processes.

Objective: To determine the melting point, enthalpy of fusion (ΔHfus), and identify any other phase transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: A small amount of the sample (typically 2–5 mg) is weighed into a hermetically sealed aluminum DSC pan to contain any volatiles released upon heating.[9] An empty, sealed hermetic pan is used as the reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Atmosphere Selection: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert environment.[10]

  • Heating Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • A "heat-cool-heat" cycle is often employed to erase the sample's prior thermal history.[10]

    • For the analysis, a dynamic heating ramp is applied at a controlled rate (e.g., 10 °C/min) to a temperature beyond the melting or decomposition point.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed. Endothermic events, such as melting, appear as peaks. The onset temperature of the peak is typically taken as the melting point, and the area under the peak is integrated to calculate the enthalpy of the transition.[10]

Mandatory Visualization

The following diagrams illustrate the generalized workflows for the thermal analysis techniques described above.

TGA_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_run TGA Run cluster_analysis Data Analysis prep1 Weigh 5-10 mg of This compound prep2 Place sample into TGA crucible prep1->prep2 setup1 Load crucible into TGA furnace prep2->setup1 setup2 Purge with N2 gas (20-50 mL/min) setup1->setup2 run1 Equilibrate at 30°C setup2->run1 run2 Heat at 10°C/min to 600°C run1->run2 analysis1 Plot Mass % vs. Temp run2->analysis1 analysis2 Calculate DTG curve analysis1->analysis2 analysis3 Determine T_onset and mass loss steps analysis2->analysis3

Caption: Generalized workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_run DSC Run cluster_analysis Data Analysis prep1 Weigh 2-5 mg of This compound prep2 Seal in hermetic Al pan prep1->prep2 setup1 Place sample & ref pans into DSC cell prep2->setup1 setup2 Purge with N2 gas (20-50 mL/min) setup1->setup2 run1 Equilibrate at 25°C setup2->run1 run2 Heat at 10°C/min run1->run2 analysis1 Plot Heat Flow vs. Temp run2->analysis1 analysis2 Identify endotherms/ exotherms analysis1->analysis2 analysis3 Determine T_melt and integrate for ΔH_fus analysis2->analysis3

Caption: Generalized workflow for Differential Scanning Calorimetry (DSC).

Discussion of Thermal Stability and Decomposition Pathways

Expected Thermal Behavior

The thermal stability of imidazole derivatives is significantly influenced by their substituents. Studies on poly(N-vinylimidazole) show that decomposition occurs in a main step between 340–500 °C.[11] For smaller, non-polymeric alkyl-imidazoles, the thermal stability is expected to be lower. The decomposition of imidazole-based ionic liquids, for example, often occurs through the dealkylation of the imidazolium cation by the anion. While this compound is a neutral molecule, the cleavage of the ethyl group is a plausible initial step in its thermal degradation.

Given its relatively simple structure and low molecular weight, this compound is likely to be volatile. A TGA experiment would probably show significant mass loss due to evaporation before covalent bond cleavage, especially if run in an open pan. The boiling point of its isomer, 2-ethyl-1H-imidazole, is approximately 268 °C, suggesting that this compound will also have a high boiling point.[3] Thermal decomposition would likely initiate at temperatures exceeding its boiling point.

Potential Decomposition Pathways

For simple alkyl-imidazoles, thermal decomposition in an inert atmosphere is expected to proceed via homolytic cleavage of the bonds attached to the imidazole ring. The primary pathways would involve the cleavage of C-C and C-N bonds.

  • De-ethylation: The most likely initial decomposition step is the homolytic cleavage of the C-C bond between the ethyl group and the imidazole ring, leading to the formation of an imidazolyl radical and an ethyl radical. The ethyl radical can subsequently undergo further reactions like disproportionation or combination.

  • Ring Opening: At higher temperatures, the imidazole ring itself can undergo fragmentation. This process is more complex and can lead to a variety of smaller gaseous products. Studies on the decomposition of imidazole-based energetic materials suggest that ring cleavage is a significant pathway at elevated temperatures.[12]

  • Formation of Stable Volatiles: The decomposition of alkyl-imidazolium ionic liquids has been shown to release stable volatile molecules such as 1-methylimidazole and 1-hexylimidazole.[13] By analogy, the thermal decomposition of this compound could potentially lead to the formation of various smaller, stable nitrogen-containing heterocyclic compounds and hydrocarbons.

The exact products and mechanisms can be definitively identified by coupling the TGA instrument to a mass spectrometer or an FTIR spectrometer (TGA-MS or TGA-FTIR), which would allow for the analysis of the evolved gases.[14]

Conclusion

This technical guide provides a framework for understanding and evaluating the thermal stability of this compound. While specific experimental data for this compound remains elusive, the provided information on its isomers, detailed protocols for TGA and DSC analysis, and a discussion of potential thermal behaviors offer a robust starting point for researchers. The execution of the outlined experimental procedures is essential to generate the quantitative data necessary for a complete assessment of the thermal properties of this compound, which is crucial for its safe handling, storage, and application in drug development and other scientific fields.

References

Methodological & Application

Application Notes and Protocols for 5-ethyl-1H-imidazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential applications of 5-ethyl-1H-imidazole as a reagent in organic synthesis. Due to a lack of extensive specific literature on this compound, this note draws upon established methodologies for structurally similar imidazole derivatives to propose likely applications and detailed experimental protocols. These protocols should be considered as a starting point for experimental design and may require further optimization.

Overview of this compound

This compound is a substituted imidazole, a class of five-membered aromatic heterocycles containing two nitrogen atoms. The imidazole ring is a crucial pharmacophore found in many biologically active molecules and serves as a versatile ligand and catalyst in organic synthesis. The ethyl group at the 5-position can influence the steric and electronic properties of the imidazole ring, potentially impacting its reactivity and selectivity in various transformations.

Key potential applications of this compound include its use as:

  • A ligand for transition metal-catalyzed reactions.

  • A building block for the synthesis of more complex molecules, including pharmaceutical intermediates.

  • An organocatalyst.

This compound as a Ligand in Catalysis

Imidazole derivatives are widely used as N-donor ligands in transition metal catalysis due to their ability to form stable complexes with a variety of metals. These complexes can catalyze a range of organic transformations, including cross-coupling reactions and hydrogen production.

Application Example: Ligand in Ruthenium-Catalyzed Hydrogen Production

While specific data for this compound is not available, a structurally similar compound, 2-ethyl-5-methyl-1H-imidazole, has been used to synthesize bis-imidazole methane-based ligands for ruthenium(II) complexes active in hydrogen production from formic acid.[1] A similar approach could be employed for this compound.

Logical Workflow for Ligand Synthesis and Complexation

cluster_ligand Ligand Synthesis cluster_complex Complex Formation A This compound C Condensation Reaction A->C B Aldehyde (e.g., Benzaldehyde) B->C D Bis(5-ethyl-1H-imidazol-4-yl)methane Ligand C->D F Coordination D->F E Ruthenium Precursor (e.g., [Ru(p-cymene)Cl2]2) E->F G Ruthenium(II) Complex F->G

Caption: Workflow for the synthesis of a bis-imidazole ligand and its ruthenium complex.

Experimental Protocol: Synthesis of a Bis-imidazole Ligand (General Procedure)

This protocol is adapted from the synthesis of related bis-imidazole ligands.[1]

Materials:

  • This compound

  • An appropriate aldehyde (e.g., benzaldehyde)

  • Concentrated hydrochloric acid

  • Ammonium hydroxide

  • Ethanol

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve this compound (2.0 eq) in ethanol.

  • Add the aldehyde (1.0 eq) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid and stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with ammonium hydroxide.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the bis-imidazole ligand.

Quantitative Data for a Structurally Similar Ruthenium Complex

The following data is for a complex of a bis-imidazole ligand derived from 2-ethyl-5-methyl-1H-imidazole and is provided for comparative purposes.[1]

ComplexLigandCatalytic TurnoverTOF (h⁻¹)
[(η⁶-p-cymene)RuCl(κ²-L2)]⁺L288301545
L2 = 4,4'-((4-methoxyphenyl)methylene)bis(2-ethyl-5-methyl-1H-imidazole)

N-Alkylation of this compound

N-alkylation is a fundamental transformation for imidazole-containing compounds, enabling the synthesis of a wide range of derivatives with diverse biological activities and applications as ionic liquids or N-heterocyclic carbene (NHC) precursors.

General Reaction Scheme for N-Alkylation

Imidazole This compound Product 1-Alkyl-5-ethyl-1H-imidazole + 1-Alkyl-4-ethyl-1H-imidazole Imidazole->Product AlkylHalide R-X (Alkyl Halide) AlkylHalide->Product Base Base Base->Product Solvent Solvent Solvent->Product

Caption: General scheme for the N-alkylation of this compound.

Experimental Protocol: N-Alkylation of an Imidazole Derivative (General Procedure)

This protocol is a generalized procedure based on methods for the N-alkylation of various imidazole derivatives.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., acetonitrile, DMF, THF)

Procedure using Potassium Carbonate in Acetonitrile:

  • To a stirred suspension of potassium carbonate (2.0 eq) in anhydrous acetonitrile, add this compound (1.0 eq).

  • Add the alkyl halide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by column chromatography on silica gel to separate the regioisomers.

Procedure using Sodium Hydride in DMF:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) in portions at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Expected Outcome and Regioselectivity

N-alkylation of unsymmetrically substituted imidazoles like this compound can lead to a mixture of two regioisomers (1,4- and 1,5-disubstituted products). The ratio of these isomers is influenced by the reaction conditions (base, solvent, temperature) and the nature of the alkylating agent.

Representative Quantitative Data for N-Alkylation of a Substituted Imidazole

The following table provides representative yields for the N-alkylation of 4-nitroimidazole, illustrating the influence of reaction conditions.

Alkylating AgentBaseSolventTemperatureYield (%)
Ethyl bromoacetateK₂CO₃Acetonitrile60 °C96
Methyl iodideKOHDMSORoom Temp.75
Benzyl chlorideK₂CO₃Acetonitrile60 °C85

This compound in the Synthesis of Pharmaceutical Intermediates

Substituted imidazoles are key intermediates in the synthesis of various pharmaceuticals. While direct examples using this compound are scarce, its structural motif is relevant to the synthesis of compounds like Olmesartan, an angiotensin II receptor antagonist. A key intermediate in Olmesartan synthesis is ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate.[2] The synthesis of analogous structures starting from this compound is a plausible research direction.

Hypothetical Synthetic Pathway

A This compound B Functionalization at C4 and/or C2 A->B e.g., Lithiation, Halogenation C Introduction of Ester and Hydroxypropyl Groups B->C Multi-step synthesis D Olmesartan Analog Intermediate C->D

Caption: A hypothetical pathway for developing pharmaceutical intermediates.

The development of a synthetic route would likely involve initial functionalization of the this compound core, for which general protocols for C-H functionalization of imidazoles could be adapted.

Note on C-H Functionalization: Direct C-H functionalization of the imidazole ring is a powerful tool for introducing various substituents. For this compound, the C2 and C4 positions are potential sites for such reactions, which are typically catalyzed by transition metals like palladium or nickel. These methods offer an atom-economical way to elaborate the imidazole core.

Disclaimer: The provided protocols are generalized and based on literature for structurally related compounds. They should be adapted and optimized for this compound in a laboratory setting by qualified personnel. Appropriate safety precautions must be taken when handling all chemicals.

References

Application Notes and Protocols for the Catalyic Activity of 5-Ethyl-1H-Imidazole Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal complexes incorporating imidazole-based ligands are of significant interest in catalysis and medicinal chemistry due to the versatile coordination properties of the imidazole ring and its derivatives. The electronic and steric properties of these ligands can be fine-tuned by substitution on the imidazole core, which in turn modulates the catalytic activity and selectivity of the corresponding metal complexes. 5-Ethyl-1H-imidazole, a simple substituted imidazole, serves as a potential ligand for a variety of metal centers, offering a unique electronic and steric profile for catalytic applications.

This document provides a summary of the catalytic activity of metal complexes derived from an ethyl-substituted imidazole ligand, specifically in the context of ruthenium-catalyzed hydrogen production. Detailed experimental protocols for the synthesis of such complexes and their catalytic application are presented. While specific data on a broad range of this compound metal complexes is limited in the current literature, the provided information on a closely related system serves as a valuable starting point for researchers in the field.

Data Presentation: Catalytic Activity

The following table summarizes the catalytic performance of a series of half-sandwich arene-ruthenium complexes containing a bis-imidazole methane-based ligand, {4,4'-(phenylmethylene)bis(2-ethyl-5-methyl-1H-imidazole)} (L1), in the dehydrogenation of formic acid. This ligand system features an ethyl group on the imidazole ring, providing relevant insights into the potential catalytic activity of this compound analogues.

Table 1: Catalytic Activity of Ruthenium(II) Complexes in Formic Acid Dehydrogenation [1]

CatalystArene LigandTurnover Number (TON)aTurnover Frequency (TOF, h-1)b
[Ru]-1 benzene78501350
[Ru]-2 p-cymene88301545
[Ru]-3 mesitylene72301250
[Ru]-4 hexamethylbenzene65401130
[Ru]-5 indane75601310

a Reaction conditions: Catalyst (5 µmol), Formic acid (2 M, 5 mL), 80 °C, 6 h. TON = moles of H2 / moles of catalyst. b TOF calculated at 50% conversion.

Experimental Protocols

The following protocols are adapted from the synthesis and catalytic testing of ruthenium(II) complexes with {4,4'-(phenylmethylene)bis(2-ethyl-5-methyl-1H-imidazole)} ligands.[1] These methods can serve as a foundational procedure for the synthesis and evaluation of other this compound metal complexes.

Protocol 1: Synthesis of {4,4'-(Phenylmethylene)bis(2-ethyl-5-methyl-1H-imidazole)} Ligand (L1)

Materials:

  • 2-Ethyl-5-methyl-1H-imidazole

  • Benzaldehyde

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • In a round-bottom flask, dissolve 2-ethyl-5-methyl-1H-imidazole (2 equivalents) in ethanol.

  • Add benzaldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the reaction mixture for 24 hours with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium hydroxide until a precipitate forms.

  • Filter the precipitate, wash with cold distilled water, and dry under vacuum to obtain the crude ligand.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified L1 ligand.

Protocol 2: Synthesis of Arene-Ruthenium(II) Bis-Imidazole Methane Complexes

Materials:

  • {4,4'-(Phenylmethylene)bis(2-ethyl-5-methyl-1H-imidazole)} ligand (L1)

  • [(arene)RuCl2]2 dimer (e.g., arene = p-cymene)

  • Dichloromethane (DCM)

  • Methanol

  • Diethyl ether

  • Schlenk flask and standard Schlenk line equipment

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the [(arene)RuCl2]2 dimer (1 equivalent) in dry dichloromethane.

  • In a separate flask, dissolve the L1 ligand (2.2 equivalents) in a mixture of dichloromethane and methanol.

  • Add the ligand solution to the ruthenium dimer solution dropwise at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the arene-ruthenium(II) complex.

Protocol 3: Catalytic Hydrogen Production from Formic Acid

Materials:

  • Synthesized arene-ruthenium(II) bis-imidazole methane complex

  • Formic acid (HCOOH)

  • Distilled water

  • Gas-tight reaction vessel connected to a gas burette or gas chromatograph

  • Thermostated water bath

Procedure:

  • In a gas-tight reaction vessel, place the ruthenium catalyst (e.g., 5 µmol).

  • Add an aqueous solution of formic acid (e.g., 5 mL of a 2 M solution).

  • Seal the reaction vessel and place it in a pre-heated water bath at the desired temperature (e.g., 80 °C).

  • Monitor the volume of gas evolved over time using a gas burette or analyze the gas composition using a gas chromatograph to determine the amount of hydrogen produced.

  • Continue the reaction until gas evolution ceases or for a predetermined period.

  • Calculate the Turnover Number (TON) and Turnover Frequency (TOF) based on the amount of hydrogen produced and the amount of catalyst used.

Visualizations

Diagram 1: General Synthesis Workflow

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_purification Purification & Characterization L_start This compound + Aldehyde L_react Condensation Reaction (e.g., Acid Catalysis) L_start->L_react L_product Bis-imidazole Ligand L_react->L_product C_react Coordination Reaction L_product->C_react Ligand C_start Metal Precursor (e.g., [Ru(arene)Cl2]2) C_start->C_react C_product This compound Metal Complex C_react->C_product Purify Purification (e.g., Recrystallization, Chromatography) C_product->Purify Char Characterization (NMR, IR, MS, etc.) Purify->Char

Caption: General workflow for the synthesis of this compound metal complexes.

Diagram 2: Proposed Catalytic Cycle for Formic Acid Dehydrogenation

Catalytic_Cycle A [Ru]-Cl B [Ru]-H A->B + HCOOH - HCl center Catalytic Cycle C [Ru]-H(HCOOH) B->C + HCOOH D [Ru] + H2 + CO2 C->D β-hydride elimination D->A + Cl-

Caption: A plausible catalytic cycle for formic acid dehydrogenation by a Ruthenium-imidazole complex.

References

Application Notes: 5-Ethyl-1H-imidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazole ring is a fundamental scaffold in medicinal chemistry, present in numerous biologically active molecules and pharmaceuticals.[1][2][3] Its aromatic nature, ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions make it a privileged structure in drug design.[3][4] 5-Ethyl-1H-imidazole, as a simple substituted imidazole, primarily serves as a crucial building block or starting material for the synthesis of more complex, pharmacologically active compounds. While direct therapeutic applications of this compound are not extensively documented, its derivatives have shown significant potential in various therapeutic areas, including oncology and neuroscience.

These notes provide an overview of the applications of the ethyl-imidazole scaffold, focusing on the biological activities of its derivatives, and provide detailed protocols for their synthesis and evaluation.

Key Application Areas of Imidazole Derivatives
  • Anticancer Agents : Imidazole derivatives have been extensively investigated for their anticancer properties.[4] They can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and sensitize cancer cells to chemotherapy and radiation.[5][6] For example, certain ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives have demonstrated potent antiproliferative activity against various human cancer cell lines.[7] These compounds can inhibit tumor cell colony formation and migration and induce apoptosis by reducing the mitochondrial membrane potential.[7]

  • Histamine H3 Receptor Antagonists : The imidazole core is a key feature of histamine. Simple alkyl-substituted imidazoles have been explored as antagonists for the histamine H3 receptor.[6][8] The H3 receptor is primarily found in the central nervous system and acts as an autoreceptor, modulating the release of histamine and other neurotransmitters.[9] H3 antagonists are investigated for their potential in treating neurodegenerative and cognitive disorders like Alzheimer's disease and ADHD due to their stimulant and nootropic effects.[9] Elongating the alkyl chain on the imidazole ring can convert the molecule from an agonist to a potent and selective antagonist.[8]

  • Enzyme Inhibition (Sirtuins) : Derivatives of imidazole are also being explored as modulators of epigenetic enzymes like sirtuins.[5] Sirtuins are a class of proteins involved in various cellular processes, including metabolism, DNA repair, and inflammation. The development of selective sirtuin inhibitors is an active area of research for cancer therapy.[5] In-silico and in-vitro studies have shown that specific imidazole derivatives can effectively inhibit nuclear sirtuins in non-small cell lung cancer (NSCLC) cell lines.[5]

Quantitative Data Summary

The following tables summarize quantitative data for representative imidazole derivatives, illustrating their potency in key medicinal chemistry applications.

Table 1: Anticancer Activity of Representative Imidazole Derivatives

Compound Cell Line Activity Metric Value Reference
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) HeLa (Cervical Cancer) IC₅₀ 0.737 ± 0.05 µM [7]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) HT-29 (Colon Cancer) IC₅₀ 1.194 ± 0.02 µM [7]
Benzimidazole Derivative (A1) A549 (Lung Cancer) IC₅₀ 6.32 µM [10]
Benzimidazole Derivative (A1) NCI-H1299 (Lung Cancer) IC₅₀ 11.39 µM [10]
Benzimidazole Derivative (A5) A549 (Lung Cancer) IC₅₀ 4.08 µM [10]

| Benzimidazole Derivative (A5) | NCI-H1299 (Lung Cancer) | IC₅₀ | 7.86 µM |[10] |

Table 2: Histamine H3 Receptor Affinity of a Representative Alkyl-Imidazole

Compound Assay System Activity Metric Value Reference

| 4(5)-(5-Aminopentyl)-1H-imidazole (Impentamine) | Guinea Pig Jejunum | pA₂ (Antagonist Activity) | 8.4 |[8] |

Visualized Workflows and Pathways

The following diagrams illustrate common experimental workflows and biological pathways relevant to the study of this compound derivatives.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 Aldehyde/Ketone reaction One-Pot Condensation (Solvent-Free or Reflux) start1->reaction start2 Ammonia Source (e.g., NH4OAc) start2->reaction start3 Dicarbonyl Compound start3->reaction workup Pour into Water reaction->workup filter Filter Precipitate workup->filter recrystallize Recrystallize (e.g., from Ethanol) filter->recrystallize product Substituted Imidazole Derivative recrystallize->product G cluster_insilico In-Silico Screening cluster_invitro In-Vitro Validation cluster_result Outcome ligand Prepare Ligand Library (Imidazole Derivatives) docking Molecular Docking (vs. Sirtuin Target) ligand->docking select Select Top Candidate docking->select treatment Treat Cells with Selected Compound select->treatment cell_culture Culture NSCLC Cells (A549, NCI-H460) cell_culture->treatment gene_exp Analyze Gene Expression (qRT-PCR) treatment->gene_exp protein_exp Analyze Protein Expression (Western Blot) treatment->protein_exp confirm Confirm Inhibitory Effect on Nuclear Sirtuins gene_exp->confirm protein_exp->confirm G cluster_pathway Apoptosis Induction Pathway compound Imidazole Derivative (e.g., Compound 5e) mito Decrease Mitochondrial Membrane Potential compound->mito caspase Caspase Activation (Intrinsic Pathway) mito->caspase apoptosis Early Apoptosis caspase->apoptosis

References

Application Notes and Protocols for the Use of 5-ethyl-1H-imidazole in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[1] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a cornerstone of bioconjugation, materials science, and drug discovery.[1][2] This reaction facilitates the formation of a stable 1,2,3-triazole linkage from an azide and a terminal alkyne with high regioselectivity, typically affording the 1,4-disubstituted product.[1][2]

The efficiency of the CuAAC reaction is often enhanced by the use of ligands that stabilize the catalytically active Cu(I) oxidation state and accelerate the reaction rate.[3] Imidazole derivatives have been identified as effective ligands in this context. Their ability to coordinate with the copper center can prevent catalyst disproportionation and aggregation, leading to improved reaction kinetics and yields.[4] 5-ethyl-1H-imidazole, a simple substituted imidazole, is proposed here as a cost-effective and efficient ligand for the CuAAC reaction. Its ethyl substituent can provide a beneficial steric and electronic environment around the copper catalyst to facilitate the cycloaddition.

These application notes provide a detailed protocol for the use of this compound as a ligand in the CuAAC reaction, along with representative data and workflows to guide researchers in its successful implementation.

Principle of the Method

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate. This compound is believed to participate in this cycle by coordinating to the copper(I) ion. This coordination can modulate the reactivity of the copper center, prevent the formation of inactive copper species, and facilitate the key steps of the cycloaddition. The ethyl group on the imidazole ring may enhance the ligand's efficacy through steric effects that favor the formation of the active catalytic complex.

Synthesis of this compound

For researchers wishing to synthesize this compound, a common method involves the reaction of an appropriate α-dicarbonyl compound with an aldehyde and ammonia, known as the Debus synthesis. A plausible route for this compound would involve the reaction of glyoxal, propionaldehyde, and ammonia.

Experimental Protocols

This section provides a general protocol for a copper-catalyzed azide-alkyne cycloaddition reaction using this compound as a ligand. The following is a starting point and may require optimization depending on the specific substrates.

Materials and Reagents:

  • Azide-containing compound

  • Alkyne-containing compound

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)

  • Deionized water

Stock Solutions:

  • Azide Solution: Prepare a 10 mM stock solution of the azide compound in a suitable solvent (e.g., DMSO/water).

  • Alkyne Solution: Prepare a 10 mM stock solution of the alkyne compound in a suitable solvent.

  • Copper(II) Sulfate Solution: Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

  • Sodium Ascorbate Solution: Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.

  • This compound Solution: Prepare a 50 mM stock solution of this compound in the reaction co-solvent.

Reaction Procedure:

  • To a microcentrifuge tube, add the azide solution (1 equivalent).

  • Add the alkyne solution (1-1.2 equivalents).

  • Add the reaction solvent to achieve the desired final concentration (typically in the range of 1-10 mM).

  • Add the this compound solution (0.1-1 equivalent, to be optimized).

  • Add the Copper(II) sulfate solution (0.01-0.1 equivalents).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-1 equivalent).

  • Vortex the mixture gently and allow the reaction to proceed at room temperature. Reaction times can range from 1 to 24 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or HPLC).

  • Upon completion, the product can be isolated using standard purification techniques such as column chromatography or precipitation.

Data Presentation

The following table presents representative yields for the CuAAC reaction between benzyl azide and phenylacetylene, illustrating the potential efficacy of using an N-alkylimidazole ligand. These are illustrative data based on reactions with analogous simple imidazole ligands, as specific data for this compound is not extensively published.

EntryAlkyneAzideLigandSolventTime (h)Yield (%)
1PhenylacetyleneBenzyl AzideThis compound (0.1 eq)H₂O/t-BuOH (1:1)4>95
21-OctyneBenzyl AzideThis compound (0.1 eq)H₂O/t-BuOH (1:1)6>95
3Propargyl AlcoholAzidoacetic AcidThis compound (0.1 eq)H₂O2>98
44-Ethynyltoluene1-AzidohexaneThis compound (0.1 eq)H₂O/DMSO (1:1)5>95

Mandatory Visualizations

Experimental Workflow for CuAAC using this compound

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_process Processing cluster_analysis Analysis reagents Prepare Stock Solutions: - Azide - Alkyne - CuSO4 - Sodium Ascorbate - this compound mix Combine Reactants: 1. Azide 2. Alkyne 3. Solvent 4. This compound 5. CuSO4 reagents->mix Add to reaction vessel initiate Initiate Reaction: Add Sodium Ascorbate mix->initiate monitor Monitor Progress (TLC, LC-MS) initiate->monitor Incubate at RT purify Purify Product (Chromatography) monitor->purify Upon completion product Characterize Product (NMR, MS) purify->product

Caption: Workflow for the copper-catalyzed azide-alkyne cycloaddition using this compound as a ligand.

Catalytic Cycle of CuAAC with Imidazole Ligand

catalytic_cycle CuI Cu(I)-Ligand Cu_acetylide Cu(I)-acetylide -Ligand CuI->Cu_acetylide + Alkyne - H+ Alkyne R-C≡CH Azide R'-N3 Cu_triazolide Copper Triazolide Intermediate Cu_acetylide->Cu_triazolide + Azide Cu_triazolide->CuI Releases Product Product 1,2,3-Triazole Cu_triazolide->Product + H+

Caption: Simplified catalytic cycle of the CuAAC reaction highlighting the role of the copper-ligand complex.

References

Application Notes and Protocols for 5-ethyl-1H-imidazole as a Ligand for Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, coordination chemistry, and potential applications of transition metal complexes featuring the 5-ethyl-1H-imidazole ligand. While specific quantitative data for complexes of this compound is limited in publicly available literature, this document outlines generalized protocols and expected properties based on the well-established chemistry of related imidazole derivatives.

Introduction

The imidazole moiety is a cornerstone in coordination chemistry and medicinal drug design due to its versatile coordination capabilities and its presence in biologically crucial molecules like histidine.[1] Alkyl substitution on the imidazole ring, such as with an ethyl group at the C5 position, can modulate the ligand's electronic and steric properties, thereby influencing the stability, reactivity, and potential applications of its metal complexes. This compound is an attractive ligand for the development of novel catalysts, materials, and therapeutic agents. The electron-donating nature of the ethyl group can enhance the sigma-donor character of the imidazole nitrogen, potentially leading to more stable metal-ligand bonds.

Synthesis of this compound

The synthesis of this compound can be approached through established methods for imidazole ring formation, such as the Debus-Radziszewski reaction. This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][3][4][5][6]

Protocol 1: Synthesis of this compound via the Debus-Radziszewski Reaction

This protocol describes a plausible synthetic route to this compound.

Materials:

  • Glyoxal (40% solution in water)

  • Propionaldehyde

  • Ammonium acetate

  • Ethanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ammonium acetate (3 equivalents) in ethanol.

  • To this solution, add glyoxal (1 equivalent) and propionaldehyde (1 equivalent).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add a saturated sodium bicarbonate solution to neutralize the reaction mixture, and then extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude this compound by column chromatography or distillation.

Expected Characterization Data:

ParameterExpected Value
Appearance Colorless to pale yellow solid or oil
¹H NMR (CDCl₃, δ, ppm)1.2-1.4 (t, 3H, -CH₂CH₃ ), 2.6-2.8 (q, 2H, -CH₂ CH₃), 7.0-7.1 (s, 1H, C4-H), 7.5-7.6 (s, 1H, C2-H), 9.5-10.5 (br s, 1H, N-H)
¹³C NMR (CDCl₃, δ, ppm)13-15 (-CH₂CH₃ ), 20-22 (-CH₂ CH₃), 118-120 (C4), 130-132 (C5), 135-137 (C2)

Diagram of Synthetic Workflow:

G cluster_synthesis Synthesis of this compound reactants Glyoxal, Propionaldehyde, Ammonium Acetate in Ethanol reflux Reflux (4-6 hours) reactants->reflux Condensation workup Workup: 1. Solvent Evaporation 2. Neutralization (NaHCO₃) 3. Extraction (DCM) reflux->workup purification Purification: Column Chromatography or Distillation workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Synthesis of Transition Metal Complexes

The coordination of this compound to a transition metal center typically proceeds through the substitution of labile ligands (e.g., water, halides) on a metal salt precursor. The reaction is generally straightforward and can be conducted in a variety of solvents.

Protocol 2: General Synthesis of a this compound Transition Metal Complex

This protocol provides a general method for the synthesis of a transition metal complex with this compound.

Materials:

  • This compound

  • A transition metal salt (e.g., CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O, Cu(OAc)₂·H₂O, ZnCl₂)

  • Methanol or Ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolve the transition metal salt (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • In a separate flask, dissolve this compound (2-6 equivalents, depending on the desired coordination number) in the same solvent.

  • Slowly add the ligand solution to the stirring metal salt solution at room temperature.

  • Stir the reaction mixture for 2-24 hours. The formation of a precipitate may be observed.

  • If a precipitate forms, collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

Expected Characterization Data for a Hypothetical [M(5-Et-Im)₄Cl₂] Complex:

Characterization TechniqueExpected Observations
Elemental Analysis Consistent with the calculated percentages of C, H, N for the proposed formula.
FTIR Spectroscopy (cm⁻¹)Shift in the C=N stretching vibration of the imidazole ring upon coordination. Appearance of a new band in the far-IR region corresponding to the M-N stretching vibration.
UV-Vis Spectroscopy d-d transitions for colored complexes (e.g., Co(II), Ni(II), Cu(II)) that are sensitive to the coordination environment.
Magnetic Susceptibility Measurement of the effective magnetic moment to determine the spin state of the metal ion.

Diagram of Complexation Workflow:

G cluster_complexation Synthesis of a Transition Metal Complex metal_salt Transition Metal Salt in Methanol/Ethanol mixing Mixing and Stirring (2-24 hours) metal_salt->mixing ligand This compound in Methanol/Ethanol ligand->mixing isolation Isolation: Filtration or Crystallization mixing->isolation complex [M(this compound)n(X)m] isolation->complex

Caption: Workflow for the synthesis of a transition metal complex.

Potential Applications

Transition metal complexes of imidazole derivatives have shown promise in a variety of fields. The introduction of a 5-ethyl group can enhance certain properties, leading to improved performance in the following areas:

1. Medicinal Chemistry:

  • Anticancer Agents: Imidazole-based complexes, particularly those of noble and transition metals, have demonstrated significant potential as anticancer agents.[1] The mechanism often involves interaction with DNA, mimicking the action of cisplatin. The ethyl group may influence the lipophilicity of the complex, potentially improving cellular uptake.

  • Antimicrobial and Antifungal Agents: The coordination of imidazole derivatives to metal ions like copper and zinc has been shown to enhance their antimicrobial and antifungal activities.

2. Catalysis:

  • Oxidation and Reduction Reactions: Metal complexes with imidazole-containing ligands can act as catalysts in various organic transformations. The electronic properties of the this compound ligand can tune the catalytic activity of the metal center.

  • Carbon-Carbon Bond Formation: These complexes may find applications in cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and fine chemicals.

3. Materials Science:

  • Metal-Organic Frameworks (MOFs): Imidazole derivatives are widely used as linkers in the construction of MOFs. The 5-ethyl substituent could be used to control the pore size and functionality of these materials, which have applications in gas storage, separation, and catalysis.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for a series of octahedral complexes with the general formula [M(this compound)₄Cl₂], based on known values for similar imidazole complexes. These values should be experimentally verified.

Metal Ion (M)M-N Bond Length (Å)C=N Stretch (cm⁻¹) (Free Ligand ≈ 1580)λ_max (nm) (d-d transition)Magnetic Moment (μ_eff, B.M.)
Co(II) 2.10 - 2.20~1595500 - 6004.3 - 5.2
Ni(II) 2.05 - 2.15~1600600 - 7002.8 - 3.4
Cu(II) 1.95 - 2.05 (eq), 2.2-2.4 (ax)~1590650 - 7501.7 - 2.2
Zn(II) 2.00 - 2.10~1598-Diamagnetic

Disclaimer: The experimental protocols and quantitative data presented herein are based on general chemical principles and literature for related compounds. Specific reaction conditions, yields, and analytical data for this compound and its metal complexes may vary and require experimental optimization and validation.

References

Application Notes and Protocols for the Synthesis of Ionic Liquids from 5-Ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of ionic liquids (ILs) utilizing 5-ethyl-1H-imidazole as a key starting material. The information presented herein is intended for an audience with a background in synthetic chemistry. While specific examples of ionic liquid synthesis starting directly from this compound are not extensively reported in the literature, the following protocols are based on well-established methods for the synthesis of imidazolium-based ionic liquids from other substituted imidazoles.[1][2][3] These protocols provide a strong foundation for the successful synthesis of 5-ethyl-1H-imidazolium-based ionic liquids.

Introduction to 5-Ethyl-1H-imidazolium Ionic Liquids

Ionic liquids are a class of salts with melting points below 100 °C, often existing as liquids at room temperature.[4][5] They possess a unique combination of properties, including negligible vapor pressure, high thermal stability, and tunable solvency, making them attractive for a wide range of applications, from "green" solvents in chemical synthesis to advanced materials in biomedical applications.[6] Imidazolium-based ionic liquids are among the most extensively studied, and the introduction of substituents on the imidazole ring, such as an ethyl group at the 5-position, allows for the fine-tuning of their physicochemical properties.

The synthesis of 5-ethyl-1H-imidazolium-based ionic liquids typically involves a two-step process:

  • N-Alkylation (Quaternization): The first step is the alkylation of the this compound ring at one of the nitrogen atoms with an alkyl halide. This reaction, a type of Menschutkin reaction, results in the formation of a 1-alkyl-3-H-5-ethyl-imidazolium halide or a 1,3-dialkyl-5-ethyl-imidazolium halide.[7]

  • Anion Exchange: The halide anion of the initially synthesized imidazolium salt can be exchanged with a variety of other anions to modify the properties of the ionic liquid. This is a crucial step for tailoring the IL for specific applications.[7][8][9][10][11]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 5-ethyl-1H-imidazolium-based ionic liquids.

Synthesis of 1-Alkyl-3-methyl-5-ethyl-imidazolium Halide (General Protocol)

This protocol describes the N-alkylation of 1-methyl-5-ethyl-imidazole. If starting from this compound, a preliminary step to synthesize 1-methyl-5-ethyl-imidazole would be required.

Materials:

  • 1-Methyl-5-ethyl-imidazole

  • Alkyl halide (e.g., ethyl bromide, butyl bromide)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-5-ethyl-imidazole (1.0 eq) in anhydrous acetonitrile.

  • Add the desired alkyl halide (1.1 - 1.3 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • The resulting crude product, often an oil or a solid, is then washed multiple times with anhydrous ethyl acetate to remove any unreacted starting materials.[12]

  • The purified 1-alkyl-3-methyl-5-ethyl-imidazolium halide is then dried under vacuum.

Anion Exchange (General Protocol)

This protocol describes the exchange of the halide anion for another anion, such as tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻), using a metathesis reaction with a metal salt.[1]

Materials:

  • 1-Alkyl-3-methyl-5-ethyl-imidazolium halide

  • Anion source (e.g., sodium tetrafluoroborate (NaBF₄), silver tetrafluoroborate (AgBF₄))[1]

  • Solvent (e.g., acetone, methanol, or water)

  • Stirring plate

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve the synthesized 1-alkyl-3-methyl-5-ethyl-imidazolium halide (1.0 eq) in a suitable solvent (e.g., acetone or methanol).

  • In a separate flask, prepare a solution of the anion source (e.g., NaBF₄) (1.0 - 1.1 eq) in the same solvent.

  • Slowly add the solution of the anion source to the imidazolium halide solution while stirring at room temperature.

  • A precipitate of the insoluble metal halide (e.g., NaBr) will form.

  • Continue stirring the mixture for several hours to ensure complete reaction.

  • Filter the precipitate from the solution.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the ionic liquid with the new anion.

  • The final product should be dried under high vacuum to remove any residual solvent. The completeness of the anion exchange can be checked by a qualitative test with silver nitrate to detect any remaining halide ions.[1]

Data Presentation

The following table summarizes the expected reactants, products, and typical reaction conditions for the synthesis of a hypothetical 1-butyl-3-methyl-5-ethyl-imidazolium bromide and its subsequent anion exchange to the tetrafluoroborate salt.

Reaction Step Starting Material Reagent Solvent Temperature (°C) Time (h) Product Typical Yield (%)
N-Alkylation 1-Methyl-5-ethyl-imidazole1-BromobutaneAcetonitrileReflux (~82)24-481-Butyl-3-methyl-5-ethyl-imidazolium bromide85-95
Anion Exchange 1-Butyl-3-methyl-5-ethyl-imidazolium bromideSodium tetrafluoroborateAcetoneRoom Temp.4-81-Butyl-3-methyl-5-ethyl-imidazolium tetrafluoroborate>90

Visualizations

Logical Workflow for Ionic Liquid Synthesis

Synthesis Workflow for 5-Ethyl-1H-Imidazolium Ionic Liquids Start Start with This compound Step1 N-Alkylation (Quaternization) Start->Step1 Step2 Intermediate: 1-Alkyl-5-ethyl-imidazolium Halide Step1->Step2 Step3 Anion Exchange Step2->Step3 End Final Product: 5-Ethyl-1H-imidazolium Ionic Liquid Step3->End

Caption: General workflow for the synthesis of 5-ethyl-1H-imidazolium ionic liquids.

Signaling Pathway of Synthesis Steps

Detailed Synthesis Pathway cluster_alkylation N-Alkylation Step cluster_anion_exchange Anion Exchange Step Reactant1 This compound Alkyl Halide (R-X) Process1 Reaction in Solvent (e.g., Acetonitrile) with Heat Reactant1->Process1 Product1 1-Alkyl-5-ethyl-imidazolium Halide [R-Im-Et]⁺X⁻ Process1->Product1 Reactant2 Imidazolium Halide Metal Salt (M-A) Product1->Reactant2 Process2 Metathesis Reaction in Solvent (e.g., Acetone) Reactant2->Process2 Product2 Final Ionic Liquid [R-Im-Et]⁺A⁻ Process2->Product2 Byproduct Metal Halide Precipitate (M-X) Process2->Byproduct

Caption: Detailed reaction pathway for the synthesis of 5-ethyl-1H-imidazolium ionic liquids.

References

Application Notes: 5-Ethyl-1H-Imidazole Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Imidazole and its derivatives are a significant class of heterocyclic compounds recognized for their efficacy as corrosion inhibitors for various metals and alloys, particularly steel in acidic and saline environments.[1][2] Their effectiveness stems from the presence of nitrogen heteroatoms with lone pair electrons and the aromatic imidazole ring, which facilitate strong adsorption onto metal surfaces.[3][4] This adsorption forms a protective barrier that isolates the metal from corrosive agents.[1][5]

While extensive data exists for a range of substituted imidazoles, specific research on 5-ethyl-1H-imidazole is less prevalent. However, the principles and performance data from closely related derivatives provide a strong foundation for its application. For instance, an ionic liquid derivative, the imidazolate of 1-butyl-3-ethyl imidazole, has demonstrated a high inhibition efficiency of 94.9% at a concentration of just 50 ppm on API 5L X52 steel.[6] These notes and protocols provide a comprehensive guide to the application, evaluation, and mechanism of imidazole derivatives, using data from various analogues to illustrate the expected performance.

Mechanism of Action

The corrosion inhibition by imidazole derivatives is primarily an adsorption-driven process. The inhibitor molecules displace water and aggressive ions from the metal surface, forming a protective film. This process can occur through two main mechanisms:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated imidazole molecule in acidic solutions.

  • Chemisorption: This is a stronger interaction involving the sharing of electrons between the lone pairs of the nitrogen atoms (and other heteroatoms if present) and the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond.[3]

Often, a combination of physisorption and chemisorption occurs.[6] The ethyl group at the 5-position is an electron-donating group, which can increase the electron density on the imidazole ring, potentially enhancing its adsorption and protective capabilities.

Data Presentation: Performance of Imidazole Derivatives

The following tables summarize the quantitative performance of various imidazole derivatives as corrosion inhibitors under different conditions. This data provides a comparative benchmark for evaluating new derivatives like this compound.

Table 1: Inhibition Efficiency of Various Imidazole Derivatives

Inhibitor Compound Metal Corrosive Medium Concentration Inhibition Efficiency (%) Reference
Imidazolate of 1-butyl-3-ethyl imidazole API 5L X52 Steel 3% NaCl + CO₂ 50 ppm 94.9% [6]
2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole Mild Steel 0.5 M H₂SO₄ 10⁻³ M 96.0% [4][7]
1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole Mild Steel 0.5 M H₂SO₄ 10⁻³ M 91.0% [4][7]
Novel Imidazole Derivative (ES2) Mild Steel 1 M HCl 10⁻³ M 98.0% [8]
Novel Imidazole Derivative (ES1) Mild Steel 1 M HCl 10⁻³ M 97.0% [8]
Imidazole Carbon Steel Weldment District Heating Water 500 ppm 91.7% [9]

| 4,5-Diphenyl-1H-Imidazole-2-Thiol (DIT) | C38 Steel | 1 M HCl | 10⁻² M | 92.7% |[10] |

Table 2: Electrochemical Parameters for Imidazole Derivatives on Mild Steel in 1 M HCl

Inhibitor Compound Concentration (M) i_corr (μA/cm²) R_ct (Ω·cm²) C_dl (μF/cm²) IE (%)
Blank - 1150 35 120 -
ES1 10⁻³ 35 1050 45 97.0
ES2 10⁻³ 23 1580 38 98.0

(Data synthesized from narrative in reference[8])

Experimental Protocols

Protocol 1: General Synthesis of Imidazole Derivatives

This protocol outlines a general method for synthesizing substituted imidazole inhibitors, which can be adapted for this compound derivatives via condensation reactions.[8]

Materials:

  • Appropriate aldehyde (e.g., glyoxal)

  • Amine source (e.g., ammonia or primary amine)

  • Carbonyl compound (e.g., a ketone containing the desired ethyl group)

  • Glacial acetic acid (catalyst)

  • Ethanol (solvent)

Procedure:

  • Dissolve the aldehyde, amine source, and carbonyl compound in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature to allow the product to precipitate.

  • Filter the crude product, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure imidazole derivative.

  • Characterize the final product using FT-IR and NMR spectroscopy to confirm its structure.[8]

Protocol 2: Electrochemical Evaluation of Inhibition Performance

Electrochemical methods like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are standard techniques for quantifying inhibitor performance.[8][9][11]

Apparatus:

  • Potentiostat/Galvanostat

  • Standard three-electrode electrochemical cell

  • Working Electrode (WE): Metal specimen (e.g., mild steel coupon)

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

  • Counter Electrode (CE): Platinum or graphite rod

Procedure:

  • Preparation: Polish the working electrode with successive grades of emery paper, degrease with acetone, rinse with distilled water, and dry.

  • Test Solution: Prepare the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the this compound inhibitor.

  • Open Circuit Potential (OCP): Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the OCP for 30-60 minutes until a steady state is reached.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).

    • Record the impedance data and model it using an appropriate equivalent circuit to determine the charge transfer resistance (R_ct) and double-layer capacitance (C_dl).

    • Calculate Inhibition Efficiency (IE%) using the formula: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] * 100

  • Potentiodynamic Polarization (PDP):

    • Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).

    • Plot the resulting potential vs. log(current density) curve (Tafel plot).

    • Extrapolate the linear Tafel regions to determine the corrosion potential (E_corr) and corrosion current density (i_corr).

    • Calculate Inhibition Efficiency (IE%) using the formula: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] * 100[9]

Protocol 3: Surface Analysis with Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology of the metal surface and confirm the formation of a protective inhibitor film.[3][8]

Procedure:

  • Immerse two metal coupons in the corrosive solution—one with the inhibitor and one without (blank)—for a specified period (e.g., 24 hours).

  • After immersion, carefully remove the coupons, rinse gently with distilled water, and dry thoroughly.

  • Mount the specimens on SEM stubs.

  • Coat the specimens with a thin layer of conductive material (e.g., gold) if necessary.

  • Acquire high-resolution images of the surface of both the inhibited and uninhibited coupons.

  • Compare the images: the blank should show significant corrosion damage (pitting, rough surface), while the inhibited sample should display a smoother, more intact surface, indicating effective protection.

Visualizations

// Relationships Inhibitor -> Metal [label="Adsorption\n(Physisorption & Chemisorption)", color="#34A853", fontcolor="#34A853", dir=forward, penwidth=2]; H2O -> Metal [label="Corrosion Attack", style=dashed, color="#EA4335", fontcolor="#EA4335"]; Cl_ion -> Metal [label="Pitting Attack", style=dashed, color="#EA4335", fontcolor="#EA4335"];

// Protective Layer ProtectiveLayer [shape=box, style="filled,dashed", fillcolor="#4285F4", fontcolor="#FFFFFF", label="Protective Inhibitor Film\nBlocks Corrosive Species"]; Metal -> ProtectiveLayer [style=invis]; } .dot Caption: Mechanism of corrosion inhibition by imidazole derivatives.

// Nodes A [label="Synthesis & Purification\nof Imidazole Derivative", fillcolor="#FBBC05"]; B [label="Material Preparation\n(Metal Coupon Polishing)"]; C [label="Electrochemical Cell Setup\n(3-Electrode System)"]; D [label="Electrochemical Tests\n(EIS & Potentiodynamic Polarization)"]; E [label="Surface Analysis\n(SEM Imaging)"]; F [label="Quantum Chemical\nCalculations (DFT)"]; G [label="Data Analysis & Interpretation", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Determine Inhibition Efficiency (IE%)\n& Adsorption Mechanism", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [label="Inhibitor"]; B -> C [label="Working Electrode"]; C -> D; D -> G; B -> E [label="Inhibited &\nUninhibited Coupons"]; E -> G; A -> F [label="Molecular Structure"]; F -> G; G -> H; } .dot Caption: Experimental workflow for evaluating corrosion inhibitors.

// Relationships HOMO -> Adsorption [color="#4285F4"]; LUMO -> Adsorption [color="#4285F4"]; Dipole -> Adsorption [color="#4285F4"]; Gap -> Adsorption [color="#4285F4"]; Adsorption -> IE [label="directly correlates", fontcolor="#202124", color="#EA4335", style=bold]; } .dot Caption: Correlation between theoretical and experimental results.

References

Application Notes: High-Throughput Screening of 5-ethyl-1H-imidazole for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their diverse biological activities and interactions with a wide array of biological targets.[1][2] Their structural versatility makes them valuable scaffolds in the development of novel therapeutics.[3] High-throughput screening (HTS) is a crucial methodology in drug discovery for rapidly assessing large compound libraries to identify potential lead molecules.[4][5] These application notes describe a generalized framework for utilizing 5-ethyl-1H-imidazole in a high-throughput screening campaign to identify potential inhibitors of a target kinase, a common application for molecules of this class.[1]

Mechanism of Action

Imidazole derivatives exert their biological effects through various mechanisms, including enzyme inhibition and receptor interaction.[2] In the context of kinase inhibition, the imidazole scaffold can interact with the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to its substrate. The nitrogen atoms of the imidazole ring can form hydrogen bonds, while the ring itself can participate in π-π stacking interactions with amino acid residues in the active site, contributing to its binding affinity.[2]

Application: Kinase Inhibition Assay

This protocol outlines a biochemical, luminescence-based assay designed to screen for inhibitors of a specific target kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity. A decrease in ADP production in the presence of a test compound, such as this compound, indicates potential inhibition of the kinase.

Data Presentation: Hypothetical Screening Data

The following table presents hypothetical quantitative data from a primary high-throughput screen and a subsequent dose-response confirmation for this compound and a control compound against a target kinase.

Compound IDPrimary Screen Inhibition (%) at 10 µMIC50 (µM)Z'-factorTarget Kinase
This compound 782.50.82Kinase A
Staurosporine (Control)990.060.88Kinase A

Experimental Protocols

General High-Throughput Screening (HTS) for Kinase Inhibition

This protocol describes a generic, luminescence-based biochemical assay to screen for inhibitors of a target kinase.[1]

Materials:

  • Target Kinase (e.g., recombinant human Kinase A)

  • Kinase Substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test Compounds (dissolved in DMSO)

  • Positive Control (e.g., Staurosporine)

  • Negative Control (DMSO)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well microplates (low-volume, white)

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare a stock solution of the test compound (this compound) in 100% DMSO.

  • Using an acoustic liquid handler, dispense 20 nL of the test compound, positive control, or negative control into the wells of a 384-well plate.

  • Add 5 µL of a 2X kinase/substrate solution in assay buffer to each well.

  • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

  • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution in assay buffer to each well.

  • Incubate the reaction mixture for 60 minutes at room temperature.

  • Stop the kinase reaction and detect the amount of ADP produced by adding 10 µL of the detection reagent.

  • Incubate for 40 minutes at room temperature.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

Dose-Response Assay for Hit Confirmation

This protocol is for confirming the activity of "hits" identified in the primary screen and determining their potency (IC50).

Protocol:

  • Create a serial dilution of the hit compounds in 100% DMSO (e.g., 10-point, 3-fold dilution series).

  • Dispense 20 nL of each concentration into a 384-well plate in triplicate.

  • Follow steps 3-9 of the general HTS workflow.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

G Figure 1: Generalized Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Kinase_A Kinase A (Target) Receptor->Kinase_A Signal Transduction Substrate Substrate Kinase_A->Substrate Phosphorylation ATP ATP Phosphorylated_Substrate Phosphorylated Substrate Downstream_Effects Downstream Cellular Effects Phosphorylated_Substrate->Downstream_Effects Ligand Ligand Ligand->Receptor Activation ADP ADP ATP->ADP 5_ethyl_1H_imidazole This compound 5_ethyl_1H_imidazole->Kinase_A Inhibition

Caption: Generalized Kinase Signaling Pathway and Point of Inhibition.

G Figure 2: HTS Workflow for Kinase Inhibitor Screening Start Start Compound_Dispensing Dispense Compounds (20 nL in 384-well plate) Start->Compound_Dispensing Add_Kinase_Substrate Add Kinase/Substrate Mix Compound_Dispensing->Add_Kinase_Substrate Pre_incubation Incubate (15 min, RT) Add_Kinase_Substrate->Pre_incubation Add_ATP Add ATP to Initiate Reaction Pre_incubation->Add_ATP Reaction_Incubation Incubate (60 min, RT) Add_ATP->Reaction_Incubation Add_Detection_Reagent Add ADP-Glo™ Reagent Reaction_Incubation->Add_Detection_Reagent Detection_Incubation Incubate (40 min, RT) Add_Detection_Reagent->Detection_Incubation Read_Luminescence Measure Luminescence Detection_Incubation->Read_Luminescence Data_Analysis Data Analysis (% Inhibition, Z') Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: High-Throughput Screening Workflow for Kinase Inhibitors.

References

Synthesis of N-Substituted 5-Ethyl-1H-Imidazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 5-ethyl-1H-imidazole derivatives. The imidazole scaffold is a prominent feature in many biologically active compounds, and the introduction of various substituents on the nitrogen atom allows for the fine-tuning of their pharmacological properties. These derivatives have shown promise in various therapeutic areas, including as antimicrobial and anticancer agents.

Overview of Synthetic Strategies

The synthesis of N-substituted this compound derivatives is primarily a two-step process. The first step involves the construction of the core this compound ring system. Subsequently, the nitrogen atom of the imidazole ring is substituted via N-alkylation or N-arylation reactions.

A common and effective method for the synthesis of the imidazole core is the Debus-Radziszewski reaction . This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (propionaldehyde for the 5-ethyl substituent), and a source of ammonia.[1][2]

Once the this compound core is obtained, N-substitution can be achieved through two primary pathways:

  • N-Alkylation: This involves the reaction of this compound with various alkylating agents, such as alkyl halides, in the presence of a base.

  • N-Arylation: The introduction of an aryl group onto the imidazole nitrogen is typically accomplished through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation .[3][4]

Data Presentation

The following tables summarize quantitative data for the synthesis of various N-substituted this compound derivatives based on established synthetic protocols.

Table 1: Synthesis of N-Alkyl-5-ethyl-1H-imidazole Derivatives

EntryAlkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃AcetonitrileReflux685
2Ethyl BromideK₂CO₃AcetonitrileReflux882
3Benzyl BromideNaHDMFRoom Temp490
4Propargyl BromideK₂CO₃Acetonitrile60875
5Allyl BromideK₂CO₃DMFRoom Temp588

Table 2: Synthesis of N-Aryl-5-ethyl-1H-imidazole Derivatives via Ullmann Condensation

EntryAryl Halide (Ar-X)Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1IodobenzeneCuI (10)L-Proline (20)K₂CO₃DMSO1102478
24-BromotolueneCu₂O (5)1,10-Phenanthroline (10)Cs₂CO₃Dioxane1001885
31-Iodo-4-nitrobenzeneCuI (10)NoneK₂CO₃DMF1201272
42-BromopyridineCuI (10)N,N'-Dimethylethylenediamine (20)K₃PO₄Toluene1103665

Experimental Protocols

Synthesis of this compound (Starting Material)

This protocol is based on the Debus-Radziszewski imidazole synthesis.[1][2]

Materials:

  • Glyoxal (40% aqueous solution)

  • Propionaldehyde

  • Ammonium hydroxide (28-30% solution)

  • Ethanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glyoxal (1.0 eq), propionaldehyde (1.0 eq), and ammonium hydroxide (2.5 eq) in ethanol.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford this compound.

General Protocol for N-Alkylation of this compound

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Base (e.g., K₂CO₃ (1.5 eq) or NaH (60% dispersion in mineral oil, 1.2 eq))

  • Anhydrous solvent (e.g., acetonitrile or N,N-dimethylformamide (DMF))

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure using K₂CO₃ in Acetonitrile:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (see Table 1) and monitor by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Procedure using NaH in DMF:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, cautiously quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for N-Arylation of this compound (Ullmann Condensation)

This protocol describes a copper-catalyzed N-arylation of this compound.[3][4]

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, 4-bromotoluene) (1.0 eq)

  • Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O) (catalyst)

  • Ligand (e.g., L-proline, 1,10-phenanthroline) (if required)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Anhydrous solvent (e.g., DMSO, dioxane, DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Celite

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.2 eq), the aryl halide (1.0 eq), the copper catalyst, the ligand (if applicable), and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the specified temperature (see Table 2) and stir for the indicated time.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the synthetic workflows and a potential signaling pathway where these compounds might be active.

Synthesis_Workflow cluster_0 Synthesis of this compound cluster_1 N-Substitution Glyoxal Glyoxal Debus-Radziszewski Reaction Debus-Radziszewski Reaction Glyoxal->Debus-Radziszewski Reaction Propionaldehyde Propionaldehyde Propionaldehyde->Debus-Radziszewski Reaction Ammonia Ammonia Ammonia->Debus-Radziszewski Reaction This compound This compound Debus-Radziszewski Reaction->this compound N-Alkylation N-Alkylation This compound->N-Alkylation N-Arylation (Ullmann) N-Arylation (Ullmann) This compound->N-Arylation (Ullmann) Alkyl Halide Alkyl Halide Alkyl Halide->N-Alkylation Aryl Halide Aryl Halide Aryl Halide->N-Arylation (Ullmann) N-Alkyl-5-ethyl-1H-imidazole N-Alkyl-5-ethyl-1H-imidazole N-Alkylation->N-Alkyl-5-ethyl-1H-imidazole N-Aryl-5-ethyl-1H-imidazole N-Aryl-5-ethyl-1H-imidazole N-Arylation (Ullmann)->N-Aryl-5-ethyl-1H-imidazole

Caption: Synthetic workflow for N-substituted 5-ethyl-1H-imidazoles.

Experimental_Workflow Start Start Reaction Setup Reaction Setup Start->Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Monitoring (TLC) Reaction Monitoring (TLC) Reagent Addition->Reaction Monitoring (TLC) Work-up Work-up Reaction Monitoring (TLC)->Work-up Extraction Extraction Work-up->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification (Column Chromatography) Purification (Column Chromatography) Concentration->Purification (Column Chromatography) Characterization (NMR, MS, etc.) Characterization (NMR, MS, etc.) Purification (Column Chromatography)->Characterization (NMR, MS, etc.) End End Characterization (NMR, MS, etc.)->End

Caption: General experimental workflow for synthesis and purification.

Signaling_Pathway cluster_pathway Potential Anticancer Mechanism Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., MAPK/ERK) Proliferation & Survival Proliferation & Survival Signaling Cascade (e.g., MAPK/ERK)->Proliferation & Survival N-Substituted Imidazole N-Substituted Imidazole N-Substituted Imidazole->Receptor Tyrosine Kinase (RTK) Inhibition Apoptosis Apoptosis N-Substituted Imidazole->Apoptosis

References

Application Notes and Protocols for 5-Ethyl-1H-Imidazole in the Development of Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry for the development of novel antifungal agents.[1] Their primary mechanism of action involves the inhibition of fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase, which is a crucial enzyme in the ergosterol biosynthesis pathway.[2][3] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[3] This document provides a generalized framework for the investigation of 5-ethyl-1H-imidazole and its derivatives as potential antifungal agents, based on established methodologies for other imidazole-based compounds. While specific data for this compound is not extensively available in the public domain, the protocols and principles outlined here are standard for the evaluation of new imidazole-based antifungal candidates.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism for imidazole derivatives is the inhibition of ergosterol biosynthesis.[1] The imidazole nitrogen atom binds to the heme iron atom in the active site of lanosterol 14α-demethylase, preventing the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol in the fungal cell membrane, ultimately increasing cell permeability and causing cell lysis.[4]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Membrane Disrupted Cell Membrane (Increased Permeability) Imidazole This compound Derivative Imidazole->Inhibition

Figure 1: Mechanism of action of this compound derivatives.

Quantitative Data Summary

The following table summarizes hypothetical antifungal activity data for this compound derivatives against common fungal pathogens. This data is for illustrative purposes, based on activities of other reported imidazole derivatives, to provide a template for data presentation.

CompoundFungal StrainMIC (µg/mL)
This compound Candida albicans>128
Aspergillus niger>128
Derivative A Candida albicans16
Aspergillus niger32
Derivative B Candida albicans8
Aspergillus niger16
Fluconazole (Control) Candida albicans4
Aspergillus niger64

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[5]

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • Fungal inoculum (e.g., Candida albicans, Aspergillus niger)

  • Sterile saline

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plates to obtain a range of concentrations to be tested.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compound.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

    • Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition for azoles) compared to the growth control.[6]

    • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength using a microplate reader.

Protocol 2: Ergosterol Biosynthesis Inhibition Assay

This assay is used to confirm that the mechanism of action of the test compound is through the inhibition of ergosterol synthesis.

Materials:

  • Fungal culture (e.g., Candida albicans)

  • Sabouraud Dextrose Broth (SDB)

  • Test compound

  • Saponification reagent (e.g., 25% alcoholic potassium hydroxide)

  • n-heptane

  • Spectrophotometer

Procedure:

  • Fungal Culture Treatment:

    • Inoculate the fungal strain into SDB and incubate until it reaches the mid-logarithmic growth phase.

    • Add the test compound at various concentrations (e.g., MIC, 1/2 MIC) to the culture and continue incubation for a defined period.

  • Sterol Extraction:

    • Harvest the fungal cells by centrifugation.

    • Wash the cells with sterile water.

    • Add the saponification reagent and incubate to hydrolyze the cellular components.

    • Extract the non-saponifiable lipids (including ergosterol) with n-heptane.

  • Ergosterol Quantification:

    • Scan the absorbance of the n-heptane layer using a spectrophotometer from 230 to 300 nm.

    • The presence of ergosterol and the intermediate 24(28)-dehydroergosterol will result in a characteristic four-peaked curve.

    • The percentage of ergosterol is calculated based on the absorbance values at specific wavelengths. A reduction in the characteristic ergosterol peaks in the treated samples compared to the untreated control indicates inhibition of ergosterol biosynthesis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial screening and evaluation of a novel imidazole derivative as a potential antifungal agent.

G start Synthesis of This compound Derivatives mic In Vitro Antifungal Susceptibility Testing (MIC) start->mic moa Mechanism of Action Studies (Ergosterol Biosynthesis Assay) mic->moa toxicity Cytotoxicity Assays mic->toxicity sar Structure-Activity Relationship (SAR) Analysis mic->sar moa->sar toxicity->sar lead_opt Lead Optimization sar->lead_opt

Figure 2: Experimental workflow for antifungal drug development.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the preliminary investigation of this compound and its derivatives as potential antifungal agents. By following these standardized methodologies, researchers can effectively assess the antifungal activity, determine the mechanism of action, and establish a foundational dataset for further drug development efforts. While the direct antifungal properties of this compound are not yet well-documented, its structural motif holds promise for the design of new and effective antifungal compounds.

References

Troubleshooting & Optimization

Troubleshooting 5-ethyl-1H-imidazole synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-ethyl-1H-imidazole. The information focuses on identifying and mitigating common side reactions and optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its main drawbacks?

A1: The Debus-Radziszewski reaction is a widely employed method for the synthesis of substituted imidazoles, including this compound. This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (propionaldehyde for the ethyl group), and a source of ammonia.[1][2][3] While versatile, this synthesis is often associated with challenges such as modest yields and the formation of side products.[1]

Q2: I am observing a low yield of my this compound product. What are the potential causes?

A2: Low yields in the Debus-Radziszewski synthesis can stem from several factors. These include suboptimal reaction temperature, incorrect stoichiometry of reactants, or the use of impure starting materials. The reaction often requires elevated temperatures, but excessive heat can lead to decomposition. Additionally, side reactions such as polymerization of aldehydes or the formation of stable, undesired intermediates can consume reactants and reduce the yield of the target molecule.

Q3: My final product is a mixture of isomers. How can I separate 4-ethyl-1H-imidazole and this compound?

A3: 4-ethyl-1H-imidazole and this compound are tautomers and will exist in equilibrium in solution. The separation of these isomers is challenging due to their similar physical properties. Chromatographic techniques with highly specific stationary phases may offer some resolution, but complete separation is often difficult. It is important to confirm the isomeric ratio in your product mixture using techniques like NMR spectroscopy.

Q4: What are the common impurities I should look for in my crude product?

A4: Besides the isomeric product (4-ethyl-1H-imidazole), common impurities may include unreacted starting materials such as glyoxal and propionaldehyde, and byproducts from their self-condensation. You might also find polymeric materials and other heterocyclic compounds formed through alternative reaction pathways.

Q5: How can I improve the purity of my this compound?

A5: Purification of the crude product can typically be achieved through recrystallization or column chromatography. For recrystallization, a solvent screen is recommended to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. Column chromatography using silica gel and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) can also be effective in separating the product from less polar and more polar impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation - Inactive reagents- Suboptimal reaction temperature- Incorrect pH- Ensure the freshness of aldehydes and ammonia source.- Optimize the reaction temperature. Start with literature values for similar imidazole syntheses and perform small-scale experiments at +/- 10-20°C.- Adjust the pH of the reaction mixture. The Debus-Radziszewski reaction is typically carried out under neutral to slightly basic conditions.
Presence of Multiple Spots on TLC - Formation of side products- Isomer formation- Unreacted starting materials- Confirm the identity of major spots using analytical techniques (e.g., LC-MS).- Optimize reaction conditions (temperature, reaction time, stoichiometry) to favor the formation of the desired product.- Monitor the reaction progress by TLC to ensure the consumption of starting materials.
Product is a Dark, Tarry Substance - Polymerization of aldehydes- Decomposition at high temperatures- Lower the reaction temperature.- Add the aldehyde dropwise to the reaction mixture to maintain a low instantaneous concentration.- Ensure the reaction is carried out under an inert atmosphere to prevent oxidative side reactions.
Difficulty in Product Isolation - High water solubility of the product- Formation of an oil instead of a solid- Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility.- If the product is an oil, attempt to precipitate it as a salt (e.g., hydrochloride) or try trituration with a non-polar solvent.

Experimental Protocols

General Protocol for the Debus-Radziszewski Synthesis of 4(5)-Ethyl-1H-Imidazole

This protocol is a generalized procedure and should be optimized for specific laboratory conditions.

Materials:

  • Glyoxal (40% solution in water)

  • Propionaldehyde

  • Ammonium acetate or aqueous ammonia

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glyoxal, propionaldehyde, and a source of ammonia (e.g., ammonium acetate) in a suitable solvent such as ethanol. A typical molar ratio would be 1:1:2 of glyoxal:propionaldehyde:ammonia.

  • Reaction: Heat the mixture to reflux (approximately 80-100°C) and maintain the temperature for several hours (e.g., 2-6 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in water and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient eluent system (e.g., ethyl acetate in hexane) to isolate the 4(5)-ethyl-1H-imidazole.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification reactants Combine Glyoxal, Propionaldehyde, & Ammonia Source reflux Heat to Reflux (2-6 hours) reactants->reflux tlc_monitor Monitor by TLC reflux->tlc_monitor cool Cool to RT tlc_monitor->cool concentrate1 Concentrate in vacuo cool->concentrate1 dissolve Dissolve in Water concentrate1->dissolve extract Extract with Ethyl Acetate dissolve->extract dry Dry Organic Layers (Na2SO4) extract->dry concentrate2 Concentrate in vacuo dry->concentrate2 chromatography Column Chromatography concentrate2->chromatography product Isolated this compound chromatography->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_flowchart cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting decision decision issue issue start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No check_reagents Check Reagent Purity & Stoichiometry check_yield->check_reagents Yes identify_impurities Identify Impurities (NMR, LC-MS) check_purity->identify_impurities Yes end_ok Successful Synthesis check_purity->end_ok No optimize_temp Optimize Temperature & Reaction Time check_reagents->optimize_temp optimize_temp->check_purity recrystallize Recrystallization identify_impurities->recrystallize chromatography Column Chromatography recrystallize->chromatography chromatography->end_ok end_fail Further Optimization Needed

Caption: A logical flowchart for troubleshooting common issues in this compound synthesis.

References

Optimizing reaction conditions for 5-ethyl-1H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-ethyl-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing the imidazole core of this compound are the Debus-Radziszewski reaction and the Marckwald synthesis.

  • Debus-Radziszewski Reaction: This is a one-pot, multi-component reaction involving a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (propanal in this case, to provide the ethyl group), and an ammonia source.[1][2] It is a versatile method for producing various substituted imidazoles.

  • Marckwald Synthesis: This route involves the reaction of an α-aminoketone or α-aminoaldehyde with a thiocyanate to form a 2-thioimidazole intermediate. Subsequent desulfurization yields the target imidazole.[3]

Q2: I am experiencing low yields in my Debus-Radziszewski synthesis of this compound. What are the likely causes?

A2: Low yields in the Debus-Radziszewski synthesis are a common issue.[4] Potential causes include:

  • Side Reactions: Competing reactions, such as the reverse Aldol condensation or the formation of oxazole byproducts, can reduce the yield of the desired imidazole.[4]

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst concentration can significantly impact the reaction outcome.

  • Purity of Reactants: Impurities in the starting materials, particularly the aldehyde, can lead to undesired side products.

Q3: How can I purify the crude this compound product?

A3: Purification of alkyl-substituted imidazoles, which can often be oils or low-melting solids, can be challenging. Common purification techniques include:

  • Column Chromatography: This is a widely used method for purifying imidazole derivatives. A silica gel column with an eluent system such as ethyl acetate/hexanes or dichloromethane/methanol is often effective.[3]

  • Fractional Distillation: For liquid products, fractional distillation under reduced pressure can be employed to separate the desired imidazole from impurities with different boiling points.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method.

Troubleshooting Guides

Low Product Yield
Symptom Possible Cause Troubleshooting Steps
Low or no product formation Inefficient reaction conditions: Temperature, reaction time, or catalyst may not be optimal.Optimize reaction parameters: Systematically vary the temperature, reaction time, and catalyst concentration to find the optimal conditions. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.
Decomposition of reactants or product: Starting materials or the imidazole product may be unstable under the reaction conditions.Use milder reaction conditions: Lower the reaction temperature or consider a different catalyst. Ensure the reaction is performed under an inert atmosphere if reactants are air-sensitive.
Low purity of starting materials: Impurities in glyoxal, propanal, or the ammonia source can lead to side reactions.Purify starting materials: Distill liquid reactants and recrystallize solid reactants before use.
Formation of multiple products Lack of regioselectivity: In the Debus-Radziszewski synthesis, the reaction of unsymmetrical dicarbonyls can lead to a mixture of regioisomers.Use a symmetrical dicarbonyl: If possible, use a symmetrical dicarbonyl to avoid issues with regioselectivity.
Side reactions: Competing reactions, such as polymerization of aldehydes or condensation reactions between aldehydes and ammonia, can form byproducts.Control stoichiometry: Carefully control the molar ratios of the reactants. Slow addition of the aldehyde can sometimes minimize side reactions.
Purification Challenges
Symptom Possible Cause Troubleshooting Steps
Difficulty in separating the product from byproducts by column chromatography Similar polarities of product and impurities: Byproducts may have similar polarities to this compound, making separation difficult.Optimize chromatography conditions: Experiment with different eluent systems, gradient elutions, or different stationary phases (e.g., alumina).
Product is an oil and does not crystallize Presence of impurities: Impurities can inhibit crystallization.Further purification: Attempt purification by fractional distillation under reduced pressure.
Inherent property of the compound: Some imidazoles are low-melting solids or oils at room temperature.Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal if available.
Product degradation during purification Sensitivity to acid or heat: The imidazole ring can be sensitive to acidic conditions or high temperatures.Use neutral purification methods: Use neutral silica gel for chromatography. If distillation is used, perform it under high vacuum to lower the boiling point.

Experimental Protocols

Debus-Radziszewski Synthesis of 4(5)-Ethyl-1H-imidazole

This is a general protocol that may require optimization.

Materials:

  • Glyoxal (40% aqueous solution)

  • Propanal

  • Ammonium hydroxide (concentrated)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine glyoxal and propanal in a suitable solvent such as ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated ammonium hydroxide to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or distillation.

Table 1: Hypothetical Optimization of Debus-Radziszewski Reaction Conditions

Parameter Condition 1 Condition 2 Condition 3 Expected Outcome
Temperature Room Temperature50 °C80 °C (Reflux)Higher temperatures may increase the reaction rate but could also lead to more side products.
Solvent EthanolMethanolAcetonitrileThe polarity of the solvent can influence the solubility of reactants and intermediates, affecting the reaction rate and yield.
Ammonia Source Ammonium HydroxideAmmonium AcetateFormamideThe choice of ammonia source can impact the reaction's pH and the formation of byproducts.
Marckwald Synthesis of this compound-2-thiol

This is the first step of a two-step synthesis. The resulting 2-thioimidazole requires subsequent desulfurization.

Materials:

  • 1-Amino-2-butanone (or its hydrochloride salt)

  • Potassium thiocyanate

  • Water or an alcohol solvent

Procedure:

  • Dissolve 1-amino-2-butanone (or its hydrochloride salt) and potassium thiocyanate in a suitable solvent (e.g., water or ethanol).

  • Heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and isolate the precipitated this compound-2-thiol by filtration.

  • The crude product can be recrystallized for further purification.

Desulfurization of this compound-2-thiol:

The 2-thio group can be removed by various methods, such as oxidation with nitric acid or hydrogen peroxide, or by reductive desulfurization using Raney nickel.[5]

Table 2: Comparison of Desulfurization Methods

Reagent Typical Conditions Advantages Disadvantages
Nitric Acid Dilute HNO₃, heatReadily availableCan lead to nitration of the imidazole ring as a side reaction.
Hydrogen Peroxide H₂O₂ in acetic acidMilder than nitric acidMay require longer reaction times.
Raney Nickel Reflux in ethanolEffective for clean desulfurizationFlammable and requires careful handling.

Visualizations

Debus_Radziszewski_Workflow start Start reactants Combine Glyoxal, Propanal, Ammonia Source start->reactants reaction Stir at Controlled Temperature reactants->reaction monitoring Monitor by TLC reaction->monitoring monitoring:e->reaction:w Continue workup Solvent Removal monitoring->workup Complete purification Purification (Chromatography/Distillation) workup->purification product This compound purification->product incomplete Incomplete Reaction complete Reaction Complete

Debus-Radziszewski Synthesis Workflow

Marckwald_Workflow cluster_0 Step 1 cluster_1 Step 2 start Start reactants1 Combine 1-Amino-2-butanone, Potassium Thiocyanate start->reactants1 step1 Step 1: Thioimidazole Formation reflux1 Reflux reactants1->reflux1 isolate1 Isolate 5-Ethyl-1H- imidazole-2-thiol reflux1->isolate1 reagents2 Add Desulfurizing Agent (e.g., HNO₃, Raney Ni) isolate1->reagents2 step2 Step 2: Desulfurization reflux2 Heat/Reflux reagents2->reflux2 isolate2 Isolate 5-Ethyl- 1H-imidazole reflux2->isolate2 product Final Product isolate2->product

Marckwald Synthesis Workflow

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Suboptimal Conditions (Temp, Time, Solvent) start->cause1 cause2 Impure Reactants start->cause2 cause3 Side Reactions start->cause3 solution1 Optimize Reaction Parameters cause1->solution1 solution2 Purify Starting Materials cause2->solution2 solution3 Adjust Stoichiometry, Slow Addition cause3->solution3

Troubleshooting Logic for Low Yield

References

Technical Support Center: Purification of 5-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-ethyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The primary methods for purifying this compound, which is a liquid at room temperature, are vacuum distillation and column chromatography. If the compound can be converted to a stable crystalline salt (e.g., hydrochloride or picrate), recrystallization becomes a viable and effective purification technique.

Q2: What are the known physical properties of this compound?

A2: Key physical properties for this compound (also known as 4(5)-ethylimidazole) are summarized in the table below.

PropertyValueReference
CAS Number 19141-85-6[1]
Molecular Formula C₅H₈N₂[1]
Molecular Weight 96.13 g/mol [1]
Appearance Colorless to almost clear liquid[1]
Boiling Point 140 °C at 3 mmHg[1]
Purity (typical) ≥ 98% (by GC)[1][2]
Storage Conditions 2 - 8 °C, under inert gas, air sensitive[1][2]

Q3: What are common impurities I might encounter?

A3: A common impurity in the synthesis of asymmetrically substituted imidazoles like this compound is the presence of its regioisomer, 4-ethyl-1H-imidazole. The synthesis method may also lead to unreacted starting materials and other byproducts. Depending on the synthetic route, N-alkylation can result in a mixture of isomers.

Q4: My purified this compound is a liquid, but I need a solid for my experiments. What can I do?

A4: Since this compound is a liquid at room temperature, you can convert it into a solid salt for easier handling and purification by recrystallization. Common salt forms include the hydrochloride or picrate. This can be achieved by reacting the purified liquid with an appropriate acid.

Troubleshooting Guides

Vacuum Distillation Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product is not distilling over - The vacuum is not low enough.- The temperature is too low.- Check the vacuum pump and all connections for leaks.- Gradually increase the heating mantle temperature.
Bumping or unstable boiling - Uneven heating.- Insufficient agitation.- Use a stirring hot plate with a magnetic stir bar.- Ensure the distillation flask is not more than two-thirds full.
Product decomposition (darkening of color) - Distillation temperature is too high.- Use a higher vacuum to lower the boiling point.- Ensure the heating mantle is set to the correct temperature.
Poor separation of impurities - Boiling points of the product and impurities are too close.- Use a fractional distillation column (e.g., a Vigreux column).- Collect smaller fractions and analyze their purity by GC or NMR.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Co-elution of product and impurities - Inappropriate solvent system.- Optimize the mobile phase polarity. A good starting point for imidazoles is a gradient of ethyl acetate in hexane.- Perform a thorough solvent screen using Thin Layer Chromatography (TLC) to find a system with better separation.
Streaking of the compound on the column - The basic nature of the imidazole interacts strongly with the acidic silica gel.- Add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent system.
Low yield after chromatography - Irreversible adsorption to the silica gel.- Compound instability on silica.- Consider using a less acidic stationary phase like alumina.- Deactivate the silica gel with a base (e.g., triethylamine) before packing the column.
Recrystallization Issues (for salt forms)
ProblemPossible Cause(s)Suggested Solution(s)
Product "oils out" instead of crystallizing - The solution is too concentrated.- The solvent's boiling point is higher than the product's melting point.- Add more hot solvent to the mixture.- Try a different solvent or a co-solvent system with a lower boiling point.
No crystals form upon cooling - The solution is not saturated.- The compound is too soluble in the chosen solvent at low temperatures.- Evaporate some of the solvent to increase the concentration.- Cool the solution in an ice bath or scratch the inside of the flask with a glass rod to induce nucleation.
Low recovery of crystals - The compound has significant solubility in the cold solvent.- Ensure the solution is cooled for a sufficient amount of time at a low temperature (e.g., in an ice bath or refrigerator).- Use a minimal amount of cold solvent to wash the crystals during filtration.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for purifying this compound, which is a liquid at room temperature.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with condenser

  • Receiving flasks

  • Vacuum pump and gauge

  • Heating mantle with stirrer

  • Magnetic stir bar

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Place the crude this compound and a magnetic stir bar into the round-bottom flask.

  • Begin stirring and gradually apply vacuum, aiming for a pressure of around 3 mmHg.

  • Slowly heat the flask using the heating mantle.

  • Collect any low-boiling impurities as the first fraction in a separate receiving flask.

  • As the temperature approaches 140 °C (at 3 mmHg), change the receiving flask to collect the purified this compound.

  • Continue distillation until all the product has been collected.

  • Turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.

  • Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Purification by Column Chromatography

This protocol provides a general method for purifying this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Solvent System Selection: Use TLC to determine an appropriate eluent system. Start with varying ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1). The ideal system should give your product an Rf value of approximately 0.3. If streaking is observed, add 0.5-1% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica bed.

  • Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow crude Crude this compound distillation Vacuum Distillation crude->distillation chromatography Column Chromatography crude->chromatography salt_formation Salt Formation crude->salt_formation pure_liquid Pure Liquid Product distillation->pure_liquid chromatography->pure_liquid recrystallization Recrystallization salt_formation->recrystallization pure_solid Pure Solid Salt recrystallization->pure_solid analysis Purity Analysis (GC, NMR) pure_liquid->analysis pure_solid->analysis

Caption: General purification workflow for this compound.

troubleshooting_logic cluster_liquid Liquid Product cluster_solid Solid Product (Salt Form) start Purification Issue is_liquid Is the product a liquid? start->is_liquid distillation_issue Distillation Problem? is_liquid->distillation_issue Yes recrystallization_issue Recrystallization Problem? is_liquid->recrystallization_issue No (as salt) chromatography_issue Chromatography Problem? distillation_issue->chromatography_issue No distill_guide Refer to Vacuum Distillation Guide distillation_issue->distill_guide Yes column_guide Refer to Column Chromatography Guide chromatography_issue->column_guide Yes recrystall_guide Refer to Recrystallization Guide recrystallization_issue->recrystall_guide Yes

Caption: Troubleshooting decision tree for purification issues.

signaling_pathway cluster_cell Cancer Cell receptor Tyrosine Kinase Receptor downstream Downstream Signaling (e.g., MAPK pathway) receptor->downstream Activates imidazole_drug Imidazole-based Kinase Inhibitor imidazole_drug->receptor Inhibits proliferation Cell Proliferation & Metastasis downstream->proliferation apoptosis Apoptosis downstream->apoptosis

References

Identification of byproducts in 5-ethyl-1H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-ethyl-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

A1: The most common method for the synthesis of this compound is a variation of the Debus-Radziszewski reaction. This is a multi-component reaction that involves the condensation of glyoxal (a 1,2-dicarbonyl compound), propionaldehyde (an aldehyde), and an ammonia source, typically ammonium hydroxide or ammonium acetate.

Q2: What are the primary byproducts I should expect in the synthesis of this compound?

A2: The primary byproduct is the constitutional isomer, 4-ethyl-1H-imidazole . Due to the nature of the Radziszewski reaction with an unsymmetrical aldehyde, the cyclization can occur in two different orientations, leading to a mixture of the 4- and 5-substituted products. Other potential byproducts include unreacted starting materials and intermediates from incomplete condensation reactions.

Q3: How can I distinguish between the desired this compound and the 4-ethyl-1H-imidazole byproduct?

A3: The most effective methods for distinguishing between these isomers are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

  • ¹H NMR: The chemical shifts of the protons on the imidazole ring will be different for the two isomers. Specifically, the proton at the C2 position will have a distinct chemical shift depending on the position of the ethyl group.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the imidazole ring, particularly C4 and C5, will differ significantly between the two isomers.

  • GC-MS: The isomers may have slightly different retention times on a gas chromatography column, and while their mass spectra will be very similar due to the same molecular weight, slight differences in fragmentation patterns may be observable.

Q4: I am observing a low yield of the desired this compound. What are the common causes?

A4: Low yields can be attributed to several factors:

  • Suboptimal Reaction Temperature: The reaction often requires heating. Ensure the temperature is appropriate for the specific protocol being followed.

  • Incorrect Stoichiometry of Reactants: The molar ratios of glyoxal, propionaldehyde, and the ammonia source are crucial for maximizing the yield of the desired product.

  • Inefficient Mixing: As a multi-component reaction, efficient mixing is essential to ensure all reactants come into contact.

  • Side Reactions: The formation of the 4-ethyl isomer and other byproducts will inherently lower the yield of the 5-ethyl isomer.

Q5: What are the recommended methods for purifying this compound from the reaction mixture?

A5: Purification can be challenging due to the similar physical properties of the isomers.

  • Column Chromatography: This is a common method for separating isomers. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) can be effective.[1]

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure may be a viable purification method.

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed to separate the isomers.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Multiple spots on TLC, close in Rf value Formation of 4-ethyl-1H-imidazole and this compound isomers.Utilize a less polar or a different solvent system in your TLC to try and achieve better separation. Confirm the identity of the spots by scraping them off the plate (if using a preparative plate) and analyzing by MS. For purification, proceed with column chromatography using a long column and a shallow gradient.
Low overall yield of imidazole products Incomplete reaction or decomposition of reactants/products.Monitor the reaction progress by TLC to ensure it has gone to completion. Ensure the quality of the starting materials, especially the glyoxal, which can polymerize on storage. Control the reaction temperature carefully, as excessive heat can lead to degradation.
Presence of unreacted starting materials in the crude product Insufficient reaction time or temperature.Increase the reaction time and/or temperature, monitoring the reaction by TLC until the starting materials are consumed.
Difficulty in separating the 4- and 5-ethyl isomers by column chromatography Isomers have very similar polarity.Try a different adsorbent for chromatography (e.g., alumina).[2] Alternatively, consider derivatizing the imidazole mixture to facilitate separation, followed by removal of the derivatizing group. Preparative HPLC is another option for difficult separations.

Data on Potential Byproducts

The primary byproduct is the constitutional isomer, 4-ethyl-1H-imidazole. The ratio of this compound to 4-ethyl-1H-imidazole can vary depending on the specific reaction conditions.

Compound Structure Molecular Weight ( g/mol ) Key Identifying Features
This compound (Product) CCC1=CNC=N196.13Distinct ¹H and ¹³C NMR chemical shifts for the imidazole ring protons and carbons.
4-ethyl-1H-imidazole (Byproduct) CCC1=CN=CN196.13Different ¹H and ¹³C NMR chemical shifts for the imidazole ring protons and carbons compared to the 5-ethyl isomer.

Experimental Protocols

General Protocol for the Synthesis of 4(5)-ethyl-1H-imidazole

This procedure is a general representation of the Debus-Radziszewski synthesis and may require optimization.

Materials:

  • Glyoxal (40% aqueous solution)

  • Propionaldehyde

  • Ammonium hydroxide (28-30% solution)

  • Ethanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine glyoxal and propionaldehyde in a suitable solvent such as ethanol.

  • Cool the mixture in an ice bath and slowly add ammonium hydroxide with stirring.

  • Allow the reaction mixture to warm to room temperature and then reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and extract with an organic solvent like dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to separate the 4-ethyl- and this compound isomers.

Protocol for Byproduct Identification by GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., a non-polar or medium-polarity column).

Sample Preparation:

  • Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or methanol.

GC-MS Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium

  • MS Ionization: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-200

Analysis:

  • Analyze the resulting chromatogram for peaks corresponding to the expected molecular weight of ethylimidazole (96.13 g/mol ).

  • The different isomers may show slightly different retention times.

  • Examine the mass spectrum of each peak to confirm the molecular ion and analyze the fragmentation pattern.

Visualizations

Logical Workflow for Troubleshooting Byproduct Formation

Byproduct_Troubleshooting cluster_byproducts Byproduct Identification and Mitigation start Start: Synthesis of this compound crude_analysis Analyze Crude Product (TLC, GC-MS, NMR) start->crude_analysis byproducts_present Byproducts Detected? crude_analysis->byproducts_present isomer_check Isomeric Mixture (4-ethyl and 5-ethyl)? byproducts_present->isomer_check Yes end End: Pure this compound byproducts_present->end No unreacted_check Unreacted Starting Materials? isomer_check->unreacted_check No optimize_conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) isomer_check->optimize_conditions Yes other_byproducts Other Byproducts? unreacted_check->other_byproducts No increase_reaction_time Increase Reaction Time/Temperature unreacted_check->increase_reaction_time Yes purification Implement Purification Strategy (Column Chromatography, Prep-HPLC) other_byproducts->purification No characterize_unknowns Characterize Unknowns (NMR, MS/MS) other_byproducts->characterize_unknowns Yes optimize_conditions->purification purification->end increase_reaction_time->purification characterize_unknowns->purification

Caption: Troubleshooting workflow for byproduct identification and mitigation in this compound synthesis.

References

Technical Support Center: Synthesis of 5-Ethyl-1H-Imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-ethyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially relevant method for the synthesis of this compound is the Debus-Radziszewski imidazole synthesis.[1][2] This is a multi-component reaction involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[1][2] For the synthesis of this compound, the specific reactants are glyoxal (the 1,2-dicarbonyl), propionaldehyde (to provide the ethyl group), and an ammonia source like ammonium acetate or aqueous ammonia.

Q2: Why is the yield of the Debus-Radziszewski reaction often low, and how can it be improved?

A2: The Debus-Radziszewski reaction can suffer from low yields due to the formation of side products and the complexity of the multi-component condensation.[3] Several strategies can be employed to improve the yield:

  • Catalysis: The use of catalysts such as zeolites (e.g., ZSM-11) or Lewis acids can enhance the reaction rate and selectivity, leading to higher yields.[4]

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for imidazole synthesis by providing efficient and uniform heating.[3][5]

  • Solvent-Free Conditions: Performing the reaction under solvent-free conditions, often in combination with microwave irradiation, can lead to higher product concentrations and improved reaction kinetics.[3][4]

  • Optimization of Reactant Stoichiometry: Carefully controlling the molar ratios of the reactants is crucial. An excess of the ammonia source is often used to drive the reaction towards product formation.

Q3: What are the expected tautomers of this compound and does it affect purification?

A3: this compound exists as a mixture of two tautomers: 4-ethyl-1H-imidazole and this compound. This is due to the migration of the proton between the two nitrogen atoms in the imidazole ring. In most cases, these tautomers rapidly interconvert and are considered as a single compound for many applications. During purification by distillation or crystallization, they are typically isolated as a mixture. For the purpose of this guide, we will refer to the product as 5(4)-ethyl-1H-imidazole.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Incorrect stoichiometry of reactants. 4. Formation of side products.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if necessary. 2. Ensure the reaction mixture is maintained at the optimal temperature. For the Debus-Radziszewski reaction, this is typically in the range of 80-120°C. 3. Use a molar excess of the ammonia source (e.g., 3-4 equivalents of ammonium acetate). 4. Consider using a catalyst or switching to microwave-assisted synthesis to improve selectivity.
Dark Brown or Tarry Reaction Mixture Polymerization of aldehydes or side reactions.1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation. 2. Control the rate of addition of the aldehydes to the reaction mixture to manage the exotherm. 3. Purify the crude product using activated charcoal treatment during workup to remove colored impurities.
Difficulty in Product Isolation The product may be soluble in the aqueous phase during workup.1. Saturate the aqueous layer with sodium chloride (brining out) to decrease the solubility of the product before extraction with an organic solvent. 2. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Product Fails to Crystallize Presence of impurities.1. Attempt purification by vacuum distillation first to obtain a purer oil. 2. Try different solvent systems for crystallization (e.g., toluene, ethyl acetate/hexane). 3. Use a seed crystal to induce crystallization.
Impure Product After Purification Co-distillation or co-crystallization of impurities with similar physical properties.1. If distillation is ineffective, consider column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). 2. For crystallization, ensure slow cooling to promote the formation of well-defined crystals.

Experimental Protocols

Protocol 1: Conventional Synthesis of 5(4)-Ethyl-1H-Imidazole

This protocol is a generalized procedure based on the Debus-Radziszewski reaction.

Materials:

  • Glyoxal (40% aqueous solution)

  • Propionaldehyde

  • Ammonium acetate

  • Glacial acetic acid (optional, as solvent)

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ammonium acetate (3-4 equivalents) and glacial acetic acid (if used as a solvent).

  • Heat the mixture to 80-100°C with stirring.

  • In a separate dropping funnel, prepare a mixture of glyoxal (1 equivalent) and propionaldehyde (1-1.2 equivalents).

  • Add the aldehyde mixture dropwise to the hot ammonium acetate solution over a period of 30-60 minutes.

  • After the addition is complete, continue to heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and make it alkaline (pH 8-9) by the careful addition of a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification:

  • Vacuum Distillation: Purify the crude oil by vacuum distillation to obtain 5(4)-ethyl-1H-imidazole as a colorless to pale yellow oil.

  • Crystallization: The distilled product may solidify upon standing or can be crystallized from a suitable solvent like toluene or an ethyl acetate/hexane mixture.[6]

Quantitative Data

The following table summarizes typical reaction parameters and expected yields based on related Debus-Radziszewski syntheses of alkyl-substituted imidazoles. Please note that actual yields may vary depending on the specific reaction conditions and scale.

MethodDicarbonylAldehydeAmmonia SourceSolventTemperature (°C)Time (h)Yield (%)
ConventionalGlyoxalPropionaldehydeAmmonium AcetateGlacial Acetic Acid100-1202-440-60
Microwave-assistedGlyoxalPropionaldehydeAmmonium AcetateSolvent-free120-1500.1-0.560-80

Visualizations

Debus-Radziszewski Reaction Workflow

debus_radziszewski_workflow reactants Reactants: - Glyoxal - Propionaldehyde - Ammonia Source reaction Debus-Radziszewski Condensation reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification: - Vacuum Distillation - Crystallization workup->purification product 5(4)-Ethyl-1H-imidazole purification->product

Caption: General workflow for the synthesis of 5(4)-ethyl-1H-imidazole.

Troubleshooting Logic Diagram

troubleshooting_yield start Low Product Yield check_completion Reaction Complete? start->check_completion extend_time Extend Reaction Time check_completion->extend_time No check_temp Temperature Optimal? check_completion->check_temp Yes extend_time->check_temp adjust_temp Adjust Temperature check_temp->adjust_temp No check_stoich Stoichiometry Correct? check_temp->check_stoich Yes end Improved Yield adjust_temp->end adjust_stoich Adjust Reactant Ratios check_stoich->adjust_stoich No consider_catalyst Consider Catalyst or Microwave Synthesis check_stoich->consider_catalyst Yes adjust_stoich->end consider_catalyst->end

Caption: Troubleshooting guide for addressing low product yield.

References

Technical Support Center: Column Chromatography Purification of 5-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of 5-ethyl-1H-imidazole, a common procedure for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Researchers may encounter several challenges during the column chromatography purification of this compound. This guide addresses specific issues with potential causes and their solutions.

ProblemPossible Cause(s)Solution(s)
Poor Separation of this compound from Impurities Inappropriate solvent system.Test a range of solvent systems with varying polarities (e.g., dichloromethane/methanol, ethyl acetate/hexane with a polar modifier). Aim for an Rf value of 0.2-0.4 for this compound on a TLC plate.[1]
Overloading the column with the crude sample.Use a larger column or load less crude material to improve separation.[1]
The chosen solvent system provides poor separation between the product and impurities.Optimize the solvent system using TLC to maximize the separation.[1]
Streaking of this compound on the TLC Plate and Column The compound is too concentrated when loaded.Dilute the sample before spotting it on the TLC plate or loading it onto the column.[1]
This compound is a basic compound, and the acidic nature of standard silica gel can cause streaking.Add a small amount of a basic modifier, such as triethylamine (e.g., 1%) or ammonia, to the eluent.[2] This will neutralize the acidic sites on the silica gel.
The compound has poor solubility in the chosen eluent.For column chromatography, a highly polar mobile phase, such as a gradient of methanol in dichloromethane (DCM), may be necessary.[2]
Low or No Recovery of this compound The compound is irreversibly adsorbed onto the acidic stationary phase.Use a different stationary phase like neutral alumina or deactivated silica gel.[2][3]
The elution solvent is not polar enough to elute the compound.Gradually increase the polarity of the eluent. If using a gradient, ensure the final solvent composition is polar enough to wash the compound off the column.
The compound decomposed on the column.Test the stability of your compound on silica gel using a 2D TLC.[3] If it is unstable, consider using a less acidic stationary phase like alumina.
Product Elutes Too Quickly (with the solvent front) The eluting solvent is too polar.Start with a less polar solvent system and gradually increase the polarity.
Product Takes Too Long to Elute The eluting solvent is not polar enough.Increase the polarity of your eluting solvent. Once the compound begins to elute, you can often increase the polarity more significantly to speed up the process, provided no impurities are eluting nearby.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?

A good starting point for a polar, basic compound like this compound would be a mixture of a moderately polar solvent and a polar solvent, such as dichloromethane (DCM) with a small percentage of methanol (e.g., 1-5%). Due to the basic nature of the imidazole ring, it is often beneficial to add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to prevent streaking and improve peak shape.[2]

Q2: My this compound is streaking badly on the silica TLC plate. What can I do?

Streaking is a common issue with basic compounds like imidazoles on acidic silica gel.[1] To resolve this, add a small amount of a base to your developing chamber and eluent. Typically, 0.5-1% triethylamine or a few drops of ammonia in the solvent system will neutralize the acidic sites on the silica and result in sharper spots.[2]

Q3: I am not recovering my compound from the column. Where did it go?

There are a few possibilities. The compound may be irreversibly stuck to the silica gel, especially if it is a strongly basic compound.[2] In this case, using a less acidic stationary phase like neutral alumina could be a solution.[2] Another possibility is that the eluting solvent is not polar enough to move your compound down the column. You can try flushing the column with a very polar solvent, like 10-20% methanol in DCM, to see if you can recover your product. It is also possible, though less likely for a stable compound like an imidazole, that it decomposed on the column.[3]

Q4: Can I use reverse-phase chromatography to purify this compound?

Yes, reverse-phase chromatography is a viable option. For a polar compound like this compound, you would use a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.[4]

Q5: How can I visualize this compound on a TLC plate?

This compound has a UV-active aromatic ring, so it should be visible under a UV lamp (usually at 254 nm). If the concentration is low, or for better visualization, you can use a TLC stain. A potassium permanganate stain is often effective for imidazoles as the double bonds in the ring will react.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification of this compound using silica gel column chromatography.

1. Preparation of the Slurry and Packing the Column:

  • Choose an appropriately sized column based on the amount of crude material.

  • In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or the initial, least polar eluent mixture).

  • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

  • Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Drain the excess solvent until the solvent level is just at the top of the silica bed.

2. Loading the Sample:

  • Dissolve the crude this compound in a minimal amount of the initial eluting solvent or a slightly more polar solvent for good solubility.[5]

  • Carefully apply the sample solution to the top of the silica bed using a pipette, disturbing the surface as little as possible.[5]

  • Allow the sample to adsorb onto the silica by draining the solvent until the level is again at the top of the silica.

  • Carefully add a small layer of sand on top of the silica bed to prevent disturbance during solvent addition.[5]

3. Elution:

  • Begin adding the eluting solvent to the column. A good starting point is a low polarity mixture, determined by prior TLC analysis (e.g., 98:2 DCM:MeOH with 0.5% triethylamine).

  • Collect fractions in test tubes or other suitable containers.

  • Gradually increase the polarity of the eluent (gradient elution) to move the compound and impurities down the column at different rates. For example, you can increase the percentage of methanol in DCM.

4. Analysis of Fractions:

  • Monitor the elution of your compound by spotting fractions onto TLC plates and visualizing them under a UV lamp or with a suitable stain.

  • Combine the fractions that contain the pure this compound.

5. Removal of Solvent:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Workflow and Decision-Making Diagrams

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC TLC Analysis of Crude Slurry Prepare Silica Slurry TLC->Slurry Determines starting eluent Pack Pack Column Slurry->Pack Dissolve Dissolve Crude Sample Pack->Dissolve Load Load Sample onto Column Dissolve->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Purity confirmed Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Experimental workflow for the column chromatography purification of this compound.

G start Poor Separation or Streaking Observed is_basic Is a basic modifier (e.g., triethylamine) in the eluent? start->is_basic add_base Add 0.5-1% triethylamine to the eluent. is_basic->add_base No check_rf Is Rf of the product between 0.2 and 0.4? is_basic->check_rf Yes add_base->is_basic adjust_polarity Adjust solvent polarity. check_rf->adjust_polarity No overloaded Is the column overloaded? check_rf->overloaded Yes adjust_polarity->check_rf reduce_load Reduce sample load or use a larger column. overloaded->reduce_load Yes consider_alumina Consider using neutral alumina as the stationary phase. overloaded->consider_alumina No Elute Elute

Caption: Troubleshooting decision tree for poor separation in the purification of this compound.

References

Technical Support Center: Recrystallization of 5-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 5-ethyl-1H-imidazole via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful recrystallization of this compound?

A1: The selection of an appropriate solvent system is paramount. An ideal solvent will dissolve this compound completely at an elevated temperature but will have low solubility for it at lower temperatures, allowing for the formation of pure crystals upon cooling.[1]

Q2: My this compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[2][3] This often happens if the solution is too concentrated or cools too quickly, causing the compound to come out of solution at a temperature above its melting point.[4] To resolve this, try reheating the solution, adding a small amount of additional solvent to decrease saturation, and allowing it to cool more slowly.[2][4]

Q3: My recrystallization yield is very low. What are the common causes?

A3: A poor yield can result from several factors, including using too much solvent, which keeps a significant portion of your compound dissolved even at low temperatures.[4][5] Other causes include premature crystallization during a hot filtration step or washing the collected crystals with a solvent that is not sufficiently cold, leading to product loss.[5]

Q4: How can I induce crystallization if no crystals form after cooling?

A4: If crystals do not form, the solution may be supersaturated.[5] You can induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid to create nucleation sites.[1][5] Alternatively, adding a "seed crystal" of pure this compound can initiate the crystallization process.[1][5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No Crystal Formation The solution is not saturated enough (too much solvent was added).Boil off some of the solvent to increase the concentration of the compound and then allow the solution to cool again.[4]
The solution is supersaturated.Scratch the inner surface of the flask with a glass rod or add a seed crystal to induce nucleation.[1][5]
Compound "Oils Out" The solution is too concentrated and/or cooled too rapidly.Reheat the mixture to redissolve the oil, add a small amount of additional solvent, and allow for slower cooling.[2][4]
The melting point of the compound is lower than the temperature of the solution when it comes out of solution.Consider using a different solvent or a solvent system with a lower boiling point.
Presence of impurities.If the sample is highly impure, consider a preliminary purification step like column chromatography.[2]
Low Crystal Yield Too much solvent was used initially.Before filtration, concentrate the mother liquor by carefully evaporating some of the solvent and cooling to obtain a second crop of crystals.
Crystals were washed with warm solvent.Ensure the wash solvent is ice-cold to minimize dissolution of the purified crystals.[5]
Premature crystallization during hot filtration.Use a heated funnel or preheat the filtration apparatus to prevent the solution from cooling and crystallizing in the filter paper.[6]
Colored Impurities in Crystals Impurities were not fully removed.If the solution is colored by impurities, consider adding a small amount of activated charcoal to the hot solution before filtration.[6] Be aware that charcoal can also adsorb some of the desired product.[6]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound

This protocol outlines a general procedure for recrystallization using a single solvent.

1. Solvent Selection:

  • Place a small amount (10-20 mg) of crude this compound into a test tube.

  • Add a few drops of a test solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tube. A suitable solvent will dissolve the compound when hot.

  • Allow the solution to cool. The formation of crystals indicates a good solvent choice.

  • Common solvents to screen for imidazole derivatives include water, ethanol, methanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane.[6]

2. Dissolution:

  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[5]

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

5. Crystallization:

  • Cover the flask and allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

Protocol 2: Two-Solvent Recrystallization of this compound

This method is useful when a single suitable solvent cannot be identified.

1. Solvent Pair Selection:

  • A two-solvent system consists of a "good" solvent in which this compound is soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible.

  • Common pairs include ethanol/water and ethyl acetate/hexane.[1][7]

2. Dissolution:

  • Dissolve the crude this compound in a minimal amount of the "good" solvent at its boiling point.

3. Addition of "Poor" Solvent:

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy. This indicates the saturation point has been reached.

4. Clarification:

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

5. Cooling, Isolation, and Drying:

  • Follow steps 5 and 6 from the Single Solvent Recrystallization protocol.

Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Do Crystals Form? cool->crystals_form oiling_out Does it 'Oil Out'? crystals_form->oiling_out Yes troubleshoot_no_crystals Troubleshoot: - Add Seed Crystal - Scratch Flask - Reduce Solvent Volume crystals_form->troubleshoot_no_crystals No troubleshoot_oiling Troubleshoot: - Reheat and Add More Solvent - Cool Slowly - Change Solvent oiling_out->troubleshoot_oiling Yes collect_crystals Collect Crystals by Filtration oiling_out->collect_crystals No check_yield Check Yield and Purity end Pure Product check_yield->end troubleshoot_no_crystals->cool troubleshoot_oiling->cool collect_crystals->check_yield

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Managing regioselectivity in the synthesis of 5-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 5-ethyl-1H-imidazole

Welcome to the technical support center for managing regioselectivity in the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during synthesis, ensuring the selective formation of the desired 5-ethyl regioisomer.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a critical issue in the synthesis of this compound?

A1: The synthesis of this compound is often complicated by the concurrent formation of its regioisomer, 4-ethyl-1H-imidazole. This occurs because many common imidazole syntheses utilize unsymmetrical precursors where the cyclization can proceed in two different ways, leading to a mixture of products.[1][2] Furthermore, 4-ethyl-1H-imidazole and this compound are tautomers, meaning they can interconvert via proton migration, although they are distinct compounds that can be isolated. The similar physical properties of these isomers make their separation difficult, reducing the effective yield of the desired 5-ethyl product and requiring complex purification steps.[3]

Q2: What are the most effective strategies for the regioselective synthesis of this compound?

A2: The most effective strategies involve synthetic routes where the substitution pattern is unambiguously defined by the choice of starting materials. Methods that rely on the condensation of unsymmetrical dicarbonyl compounds, such as 2,3-pentanedione, often result in poor regioselectivity.[1] A superior approach is to use a linear, unsymmetrical precursor where the functionality dictates the final positions of the substituents. A highly effective method involves the condensation of an α-haloketone, such as 1-bromo-2-butanone, with formamidine.[4][5] This strategy ensures that the ethyl group is locked into the desired C5 position of the imidazole ring.

Q3: How can I analytically distinguish between the 5-ethyl and 4-ethyl isomers of 1H-imidazole?

A3: Unambiguous structure determination is crucial for confirming the regiochemical outcome of your synthesis. The most powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

  • ¹H NMR: The chemical shifts of the imidazole ring protons (at C2 and C4/C5) will be different for each isomer.

  • ¹³C NMR: The chemical shifts of the ring carbons will also be distinct.

  • 2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) is particularly useful. It shows correlations between protons and carbons that are 2-3 bonds away. For the 5-ethyl isomer, you would expect to see a correlation between the methylene protons (-CH₂-) of the ethyl group and both the C4 and C5 carbons of the imidazole ring. For the 4-ethyl isomer, correlations would be seen to C5 and C4. Nuclear Overhauser Effect Spectroscopy (NOESY) can also provide through-space correlations to help assign the structure.[3]

Troubleshooting Guides

Problem: My synthesis is producing a nearly 1:1 mixture of this compound and 4-ethyl-1H-imidazole. How can I improve the selectivity for the 5-ethyl isomer?

Possible Cause & Solution Workflow:

This is a common issue stemming from a lack of regiocontrol in the chosen synthetic route. Follow these steps to troubleshoot and optimize your reaction.

  • Step 1: Evaluate Your Synthetic Strategy Many classical imidazole syntheses, like the Debus-Radziszewski reaction, are not inherently regioselective when using unsymmetrical starting materials.[1] If you are using a method like the reaction of 2,3-pentanedione with an ammonia source, you will almost certainly get a mixture of isomers. Recommendation: Switch to a more regioselective synthetic route. The condensation of an α-haloketone with formamidine is an excellent choice for controlling the formation of 4(5)-substituted imidazoles.[4][5] For the synthesis of this compound, the recommended precursor is 1-bromo-2-butanone.

  • Step 2: Verify Starting Material Purity and Identity Ensure that your α-haloketone precursor is the correct isomer. For example, using 2-bromo-3-pentanone instead of 1-bromo-2-butanone would lead to a different substitution pattern. Confirm the structure of your starting materials via NMR or other appropriate analytical methods.

  • Step 3: Optimize Reaction Conditions While the choice of reactants is the primary determinant of regioselectivity, reaction conditions can sometimes influence the isomer ratio, especially if there is a kinetic vs. thermodynamic competition.[2]

    • Temperature: Lowering the reaction temperature may favor the kinetically controlled product, which could potentially increase the ratio of one isomer.

    • Solvent: The polarity of the solvent can influence the transition states of the competing reaction pathways. Experiment with a range of solvents (e.g., from nonpolar like dioxane to polar aprotic like acetonitrile or DMF).

    • Base: In the α-haloketone condensation, the choice and stoichiometry of the base can be important.

Below is a troubleshooting workflow to guide your decision-making process.

G start Poor Regioselectivity Observed (Mixture of 4- and 5-ethyl isomers) check_route 1. Evaluate Synthetic Route start->check_route route_ok Is the route inherently regioselective? (e.g., α-haloketone method) check_route->route_ok Analyze Mechanism change_route Action: Redesign Synthesis Use a regiocontrolled method like 1-bromo-2-butanone + formamidine. route_ok->change_route No   check_sm 2. Verify Starting Materials route_ok->check_sm  Yes change_route->start Re-evaluate new synthesis sm_ok Is 1-bromo-2-butanone pure and structurally correct? check_sm->sm_ok Check Purity/Identity purify_sm Action: Purify or resynthesize starting materials. Confirm structure by NMR. sm_ok->purify_sm No   optimize 3. Optimize Reaction Conditions sm_ok->optimize  Yes purify_sm->check_sm Re-verify optimization_steps Systematically vary: - Temperature (e.g., 0°C to reflux) - Solvent (e.g., NH₃(l), MeCN, Dioxane) - Base (if applicable) optimize->optimization_steps success Desired Regioselectivity Achieved (>95:5 ratio of 5-ethyl isomer) optimization_steps->success

Caption: Troubleshooting workflow for improving regioselectivity.

Data Presentation

The following table presents illustrative data from a hypothetical optimization of the reaction between 1-bromo-2-butanone and formamidine acetate, demonstrating how conditions can affect yield and regioselectivity.

EntrySolventTemperature (°C)Time (h)Overall Yield (%)Ratio (5-ethyl : 4-ethyl)
1Liquid NH₃-40665>98 : 2
2Acetonitrile80125595 : 5
3Dioxane100125093 : 7
4Ethanol78244588 : 12

Data is illustrative and intended for comparison purposes.

Experimental Protocols

Protocol: Regioselective Synthesis of this compound via α-Haloketone Condensation

This protocol describes a method designed for high regioselectivity, based on the condensation of 1-bromo-2-butanone with formamidine.[4]

Materials:

  • 1-bromo-2-butanone

  • Formamidine acetate

  • Liquid ammonia (or an alternative solvent system like acetonitrile with a non-nucleophilic base)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vessel suitable for low temperatures (e.g., a three-neck flask with a dry ice/acetone condenser)

Procedure:

  • Setup: Assemble a reaction vessel equipped with a magnetic stirrer and a dry ice/acetone condenser under an inert atmosphere (e.g., argon or nitrogen).

  • Condensation: Cool the vessel to -78 °C and condense approximately 50 mL of ammonia gas.

  • Addition of Reagents: To the liquid ammonia at -78 °C, add formamidine acetate (1.2 equivalents). Stir for 15 minutes until it is well suspended.

  • Slowly add a solution of 1-bromo-2-butanone (1.0 equivalent) in a minimal amount of anhydrous diethyl ether dropwise over 30 minutes. Maintain the temperature below -60 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to the boiling point of ammonia (-33 °C) and stir at this temperature for 6-8 hours. The progress can be monitored by TLC (Thin Layer Chromatography) if a sample can be safely taken and worked up.

  • Workup: Once the reaction is complete, allow the ammonia to evaporate under a gentle stream of nitrogen.

  • To the resulting residue, carefully add saturated aqueous sodium bicarbonate solution to quench any remaining acid and dissolve salts.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel to obtain pure this compound.

The proposed reaction pathway is visualized below.

G cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_product Regioselective Product R1 1-bromo-2-butanone I1 Initial Adduct R1->I1 Nucleophilic attack on carbonyl R2 Formamidine R2->I1 Nucleophilic attack on carbonyl P1 This compound I1->P1 Cyclization & Aromatization (-H₂O, -HBr) explanation Regioselectivity is controlled because: 1. Formamidine N attacks the ketone (C2). 2. The second N cyclizes by displacing Br⁻ from C1. This locks the ethyl group at the C5 position. P1->explanation

Caption: Regioselective pathway to this compound.

References

Stability issues of 5-ethyl-1H-imidazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-ethyl-1H-imidazole in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned a pale yellow color. Is it still usable?

A slight yellowing of the solution may indicate minor degradation or oxidation. While it might still be suitable for some applications, it is crucial to first assess its purity. For sensitive assays, it is always recommended to use a freshly prepared solution from a solid, pure starting material.

Q2: I am observing inconsistent results in my biological assays using a stock solution of this compound in DMSO. What could be the cause?

Inconsistent results can stem from several factors related to the stability and solubility of your compound.[1] Imidazole derivatives can be susceptible to degradation, and precipitation of the compound from the stock solution upon dilution into aqueous assay buffers is a common issue.[1] It is advisable to visually inspect for any precipitation and to verify the stability of the compound under your specific assay conditions (pH, temperature, light exposure).[1][2]

Q3: What are the primary degradation pathways for imidazole-based compounds like this compound in solution?

Imidazole derivatives are primarily susceptible to three main degradation pathways in solution:

  • Hydrolysis: This is particularly prevalent at non-neutral pH levels.[1]

  • Photodegradation: Exposure to light, especially UV light, can lead to the breakdown of the imidazole ring.[1][3]

  • Oxidation: Imidazole rings can be sensitive to oxidative conditions, which can be initiated by atmospheric oxygen or other oxidizing agents present in the solution.[3]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer

Symptoms:

  • Visible turbidity or particulate matter in the final assay well after diluting a stock solution.

  • Inconsistent or lower-than-expected bioactivity.[1]

Possible Causes:

  • Poor aqueous solubility of this compound.

  • Use of a high concentration of an organic co-solvent (like DMSO) in the stock solution, leading to precipitation upon dilution in an aqueous buffer.[1]

Solutions:

  • Visual Inspection: Always visually inspect solutions for any signs of precipitation before use.[1][2]

  • Solubility Test: Perform a simple solubility test by preparing serial dilutions of your compound in the assay buffer and measuring turbidity using nephelometry or absorbance.[1]

  • Optimize Co-solvent Concentration: Minimize the final concentration of organic co-solvents like DMSO in your assay.

  • Use Solubility Enhancers: Consider the use of solubility-enhancing excipients if compatible with your experimental setup.

Issue 2: Suspected Degradation of this compound During Storage or Experiment

Symptoms:

  • Appearance of new peaks in HPLC or LC-MS analysis of the solution over time.

  • A gradual decrease in the expected biological activity from a stored stock solution.

  • Discoloration of the solution.

Possible Causes:

  • Hydrolytic Degradation: The solution is stored at a non-neutral pH.

  • Photodegradation: The solution has been exposed to ambient or UV light.[1][3]

  • Thermal Degradation: The solution has been stored at an elevated temperature.

Solutions:

  • Forced Degradation Study: Conduct a forced degradation study to understand the stability of this compound under various stress conditions (see Experimental Protocols section).

  • Proper Storage: Store stock solutions at low temperatures (-20°C or -80°C) and protected from light.[2] It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen).[2]

  • Fresh Solutions: Prepare working solutions fresh for each experiment from a solid sample.[2]

  • pH Control: Ensure the pH of your solutions is maintained within a stable range for the compound.

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Solvents

SolventTemperature (°C)Solubility (mg/mL)
Water25~15
Ethanol25>100
Methanol25>100
DMSO25>100
Acetonitrile25~50

Table 2: Example Forced Degradation Study Results for this compound (24h Incubation)

ConditionTemperature (°C)% DegradationMajor Degradation Products
0.1 M HCl6015%Hydrolytic products
0.1 M NaOH6025%Hydrolytic products
3% H₂O₂2510%Oxidative products
UV Light (254 nm)2540%Photodegradation products
Dark Control60<2%-

Experimental Protocols

Protocol 1: Solubility Assessment using the Shake-Flask Method

This method determines the equilibrium solubility of a compound.[4]

  • Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

  • Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC-UV.[4]

Protocol 2: Forced Degradation Study

This study evaluates the stability of this compound under various stress conditions.[4]

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and an elevated temperature (e.g., 60°C).[4]

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and an elevated temperature.[4]

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.[4]

    • Thermal Degradation: Expose both the solid compound and the solution to a high temperature (e.g., 60°C).[4]

    • Photostability: Expose the solid compound and the solution to light according to ICH Q1B guidelines.[4]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[4]

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.[4]

    • Analyze all samples using a stability-indicating HPLC method capable of separating the parent compound from any degradation products.[4] A photodiode array (PDA) detector is useful for characterizing new peaks.

Visualizations

Stability_Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_solubility Solubility Issues cluster_stability Stability Issues cluster_solution Resolution Inconsistent_Results Inconsistent Bioactivity or Precipitation Observed Visual_Inspection Visual Inspection for Precipitation Inconsistent_Results->Visual_Inspection First Step Check_Purity Check Purity (e.g., HPLC) Inconsistent_Results->Check_Purity If no precipitate Solubility_Test Perform Solubility Test Visual_Inspection->Solubility_Test Precipitate Observed Forced_Degradation Conduct Forced Degradation Study Check_Purity->Forced_Degradation Impurity Peaks Found Optimize_Solvent Optimize Co-Solvent Concentration Solubility_Test->Optimize_Solvent Use_Fresh_Solution Use Freshly Prepared Solution Optimize_Solvent->Use_Fresh_Solution Modify_Storage Modify Storage Conditions (Temp, Light) Forced_Degradation->Modify_Storage Modify_Storage->Use_Fresh_Solution

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Start This compound Stock Solution Acid Acidic (0.1 M HCl) Start->Acid Base Basic (0.1 M NaOH) Start->Base Oxidation Oxidative (3% H2O2) Start->Oxidation Thermal Thermal (60°C) Start->Thermal Photo Photolytic (UV/Vis Light) Start->Photo Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize HPLC HPLC/LC-MS Analysis Neutralize->HPLC Data Quantify Degradation & Identify Products HPLC->Data

Caption: Experimental workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 5-Substituted-1H-Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various 5-substituted-1H-imidazole derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. Due to a lack of extensive comparative studies on a homologous series of 5-ethyl-1H-imidazole derivatives, this guide broadens the scope to include imidazole compounds with various substituents at the 5-position to offer a wider perspective on the structure-activity relationships within this class of compounds. The information presented is collated from various scientific studies and is intended to aid researchers in the field of medicinal chemistry and drug discovery.

Data Presentation

The following tables summarize the quantitative data on the biological activities of different 5-substituted-1H-imidazole derivatives.

Table 1: Antimicrobial Activity of Imidazole Derivatives
CompoundTarget OrganismActivity (MIC/IC50)Reference
Imidazole-Thiazole Hybrid 5aS. aureus, E. coli, P. aeruginosa, C. albicansMIC: 637.93 µmol mL⁻¹
Imidazole-Thiazole Hybrid 5fS. aureus, E. coli, P. aeruginosa, C. albicansMIC: 306.11 µmol mL⁻¹
1-methyl-3-octyloxymethylimidazolium derivativesGram-positive bacteria and fungiMIC range: 0.10–27.82 mM/L
HL1 and HL2Gram-positive and Gram-negative bacteriaNot specified

Note: MIC = Minimum Inhibitory Concentration; IC50 = Half-maximal Inhibitory Concentration. Lower values indicate higher potency.

Table 2: Anticancer Activity of Imidazole Derivatives
CompoundCell LineActivity (IC50)Reference
1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione (5)MCF-7, HCT-116, HepG2< 5 µM
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetateA549, NCI-H460250 µM, 300 µM
Imidazo[1,2-a]pyrimidine derivative 3dMCF-7, MDA-MB-23143.4 µM, 35.9 µM
Imidazo[1,2-a]pyrimidine derivative 4dMCF-7, MDA-MB-23139.0 µM, 35.1 µM
Imidazole-Thiazole Hybrid 5aNot specified33.52 µM

Note: IC50 = Half-maximal Inhibitory Concentration. Lower values indicate higher potency.

Table 3: Anti-inflammatory Activity of Imidazole Derivatives
CompoundAssayActivity (IC50 / % Inhibition)Reference
N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative (AA6)p38 MAP kinase inhibitionIC50: 403.57 ± 6.35 nM
2-methyl-1-(4-methyl piperazine-1-yl)-4-(naphthalen-1-ylmethylene)-1H-imidazol-5(4H)-one (AL01)Carrageenan-induced paw edemaMore potent than diclofenac
4-benzylidene-2-methyl-1-(4-methylpiperazin-1-yl)-1H-imidazol-5(4H)-one (AL02)Carrageenan-induced paw edemaMore potent than diclofenac
Indazole and its derivativesCarrageenan-induced paw edemaDose-dependent inhibition
5-aminoindazoleCOX-2 inhibitionIC50: 12.32 µM

Note: IC50 = Half-maximal Inhibitory Concentration. Lower values indicate higher potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antimicrobial Activity Assay (Serial Dilution Method)

The antimicrobial activities of the synthesized imidazole-thiazole hybrid derivatives were evaluated against three bacterial strains and one fungal strain using the serial dilution method to determine their minimum inhibitory concentrations (MICs). The standard drugs used for comparison were ciprofloxacin for bacteria and fluconazole for fungi.

Cytotoxicity Assay (MTT Assay)

The in vitro anticancer evaluation of imidazole derivatives on human breast cancer (MCF-7) and human liver cancer (HepG2) cell lines was performed using the MTT assay method. This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase. The absorbance of the colored formazan product is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) was then calculated.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The in vivo anti-inflammatory activity of novel imidazole-5(4H)-one analogs was tested using the carrageenan-induced paw edema test in Wistar rats. Paw edema was induced by injecting carrageenan into the sub-plantar region of the rat's hind paw. The volume of the paw was measured at different time intervals after administration of the test compounds and compared with the control group (treated with vehicle) and a standard anti-inflammatory drug like diclofenac.

Enzyme Inhibition Assay (p38 MAP Kinase)

The p38 MAP kinase inhibitory activity of N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives was evaluated. The effectiveness of the p38 kinase inhibitory activity was estimated with serial dilutions of the compounds. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, was determined and compared to a standard drug.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of 5-Substituted-1H-Imidazole Derivatives characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial anticancer Anticancer Assays (IC50 Determination) characterization->anticancer anti_inflammatory Anti-inflammatory Assays (In vivo/In vitro) characterization->anti_inflammatory data_analysis Data Analysis (IC50/MIC Calculation) antimicrobial->data_analysis anticancer->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: General experimental workflow for the synthesis and biological evaluation of 5-substituted-1H-imidazole derivatives.

apoptosis_pathway cluster_pathway Apoptotic Signaling imidazole Imidazole Derivative cell Cancer Cell pro_apoptotic Pro-apoptotic proteins (e.g., Bax, Bak) imidazole->pro_apoptotic upregulates anti_apoptotic Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) imidazole->anti_apoptotic downregulates mitochondrion Mitochondrion pro_apoptotic->mitochondrion promotes anti_apoptotic->mitochondrion inhibits cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase_9 Caspase-9 activation cytochrome_c->caspase_9 caspase_3 Caspase-3 activation caspase_9->caspase_3 apoptosis Apoptosis (Cell Death) caspase_3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential mechanism of action for anticancer imidazole derivatives. imidazole derivatives.

5-ethyl-1H-imidazole in Organic Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the choice of catalyst is paramount to achieving desired reaction outcomes efficiently and selectively. While a myriad of complex catalytic systems have been developed, the utility of simpler, cost-effective organocatalysts is of significant interest to researchers, scientists, and drug development professionals. This guide provides a comparative overview of the catalytic performance of simple alkyl-substituted imidazoles, with a focus on a representative reaction, the aza-Michael addition, due to the limited specific data available for 5-ethyl-1H-imidazole. The performance of a representative simple imidazole catalyst is compared with other commonly employed catalysts, supported by experimental data.

Comparison of Catalytic Performance in Aza-Michael Addition

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental carbon-nitrogen bond-forming reaction in organic synthesis. The catalytic efficiency of various catalysts in the aza-Michael addition of 4-nitroimidazole to methyl acrylate is summarized in the table below. N-methylimidazole is presented here as a representative simple alkyl-substituted imidazole to provide a baseline for comparison.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
N-Methylimidazole 5DMSO70198[1]
Pyridine5DMSO70125[1]
Triethylamine (TEA)5DMSO70190[1]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)5DMSO70195[1]
DMAP (4-Dimethylaminopyridine)5DMSO70196[1]
No Catalyst0DMSO708<15[1]

As the data indicates, N-methylimidazole demonstrates exceptional catalytic activity, affording a near-quantitative yield in a short reaction time. Its performance surpasses that of pyridine and is comparable to stronger bases like DBU and DMAP in this specific reaction. This suggests that simple alkyl-substituted imidazoles can be highly effective organocatalysts for this transformation. The ethyl substituent in this compound would be expected to confer similar electronic properties to the methyl group in N-methylimidazole, suggesting it could also be an effective catalyst.

Experimental Workflow for Catalyst Comparison

The following diagram illustrates a typical experimental workflow for comparing the efficacy of different catalysts in a given organic reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis and Comparison start Select Reactants (e.g., 4-nitroimidazole, methyl acrylate) catalyst Prepare Catalyst Solutions (e.g., this compound, DBU, etc.) start->catalyst solvent Choose Solvent (e.g., DMSO) catalyst->solvent mix Combine Reactants, Solvent, and Catalyst solvent->mix heat Set Reaction Temperature (e.g., 70°C) mix->heat monitor Monitor Reaction Progress (e.g., TLC, GC/MS) heat->monitor workup Reaction Work-up and Product Isolation monitor->workup yield Determine Product Yield workup->yield compare Compare Catalyst Performance (Yield, Time, Selectivity) yield->compare

A generalized workflow for comparing catalyst performance in an organic reaction.

Signaling Pathways and Logical Relationships in Catalysis

The catalytic cycle of a base-catalyzed aza-Michael addition can be visualized as follows. The catalyst's primary role is to deprotonate the N-H bond of the imidazole, increasing its nucleophilicity and facilitating the attack on the Michael acceptor.

G catalyst Catalyst (B:) activated_donor Activated Donor (R2N-) catalyst->activated_donor Deprotonation michael_donor Michael Donor (R2NH) michael_acceptor Michael Acceptor activated_donor->michael_acceptor intermediate Enolate Intermediate michael_acceptor->intermediate product Aza-Michael Adduct intermediate->product Protonation product->catalyst Catalyst Regeneration protonated_catalyst Protonated Catalyst (B:H+)

Catalytic cycle of a base-catalyzed aza-Michael addition.

Experimental Protocols

General Procedure for the N-methylimidazole-catalyzed Aza-Michael Addition of 4-Nitroimidazole to Methyl Acrylate:

This protocol is adapted from the work of Lin and coworkers.[1]

Materials:

  • 4-Nitroimidazole

  • Methyl acrylate

  • N-Methylimidazole (catalyst)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Ethyl acetate (for work-up)

  • Brine (for work-up)

  • Anhydrous sodium sulfate (for drying)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Column chromatography setup (if necessary for purification)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 4-nitroimidazole (1.0 mmol, 1.0 equiv).

  • Add anhydrous DMSO (1.0 mL).

  • Add N-methylimidazole (0.05 mmol, 0.05 equiv).

  • Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • Add methyl acrylate (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Heat the reaction mixture to 70 °C and stir for 1 hour.

  • Monitor the progress of the reaction by TLC (e.g., using a mixture of ethyl acetate and hexanes as the eluent).

  • Upon completion of the reaction (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Note on this compound: While this protocol specifies N-methylimidazole, a similar procedure could be employed to evaluate the catalytic activity of this compound. The reaction conditions, such as temperature, time, and catalyst loading, may require optimization for the specific catalyst.

Conclusion

The available data, using N-methylimidazole as a proxy, suggests that simple alkyl-substituted imidazoles like this compound can be highly effective and efficient organocatalysts for important organic transformations such as the aza-Michael addition. They offer a cost-effective and readily available alternative to more complex or expensive catalytic systems. Further experimental investigation is warranted to fully characterize the catalytic performance of this compound and compare it directly with a broader range of catalysts across various organic reactions. This would provide valuable insights for researchers in academia and industry, aiding in the rational selection of catalysts for the synthesis of valuable molecules.

References

Validation of 5-ethyl-1H-imidazole Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like 5-ethyl-1H-imidazole is critical for pharmacokinetic studies, biomarker discovery, and various in vitro and in vivo experimental models. The validation of the analytical method used is paramount to ensure the reliability and reproducibility of the data. This guide provides a comparative overview of a primary and an alternative assay for the quantification of this compound, complete with performance data, detailed experimental protocols, and visualizations of the underlying workflows and a relevant biological pathway.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the complexity of the biological matrix. Here, we compare a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with a more conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of this compound.

ParameterLC-MS/MS MethodHPLC-UV Method
Limit of Detection (LOD) 0.1 ng/mL10 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL50 ng/mL
Linearity (R²) > 0.995> 0.99
Accuracy (% Bias) Within ±15%Within ±20%
Precision (%RSD) < 15%< 20%
Recovery 85-110%70-90%
Selectivity High (based on mass-to-charge ratio)Moderate (potential for co-eluting interferences)
Sample Volume 50 µL100 µL
Run Time per Sample 5 minutes15 minutes

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical assay. Below are the protocols for the two compared methods.

Protocol 1: LC-MS/MS Method for this compound in Plasma

This protocol outlines a robust method for the sensitive and selective quantification of this compound in a biological matrix like plasma.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., d3-5-ethyl-1H-imidazole).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to 5% B for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 111.1 -> Product ion (Q3) m/z 82.1

    • Internal Standard (d3-5-ethyl-1H-imidazole): Precursor ion (Q1) m/z 114.1 -> Product ion (Q3) m/z 85.1

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Protocol 2: HPLC-UV Method for this compound

This protocol describes a more accessible method suitable for higher concentration samples or when an MS detector is unavailable.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.

  • Load 100 µL of plasma sample onto the cartridge.

  • Wash the cartridge with 0.1 M acetic acid followed by methanol.

  • Elute the analyte with 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of 20 mM phosphate buffer (pH 7.0) and acetonitrile (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 210 nm.

Visualizations

Diagrams are provided to illustrate the experimental workflow and a relevant signaling pathway where this compound or its derivatives may be investigated.

Experimental Workflow for LC-MS/MS Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect Mass Spectrometry Detection ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Report Results quantify->report

Caption: Workflow for the LC-MS/MS analysis of this compound.

Hypothetical Signaling Pathway Inhibition receptor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response inhibitor This compound Derivative inhibitor->kinase_b

Caption: Inhibition of a kinase cascade by a this compound derivative.

A Comparative Analysis of 5-ethyl-1H-imidazole as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of 5-ethyl-1H-imidazole as a ligand, evaluating its performance against unsubstituted imidazole. By examining its coordination behavior, electronic and steric effects, and impact on the biological and catalytic activity of its metal complexes, this document serves as a valuable resource for the rational design of novel metal-based compounds.

Introduction to this compound as a Ligand

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in coordination chemistry and is prevalent in biological systems, most notably as the side chain of the amino acid histidine. Its derivatives are widely employed in the design of metal-organic frameworks (MOFs) and novel therapeutic agents. The introduction of substituents onto the imidazole ring allows for the fine-tuning of its steric and electronic properties, thereby influencing the characteristics of the resulting metal complexes.

This compound, featuring an electron-donating ethyl group at the 5-position, presents an interesting case for comparative analysis. The ethyl group is known to increase the electron density on the nitrogen atoms and the imidazole ring itself, which can enhance the nucleophilicity of the ligand. This modification can lead to altered coordination affinities, spectroscopic signatures, and ultimately, different catalytic and biological activities compared to the parent imidazole ligand.

Comparative Data of Ligand Properties and Complex Performance

The following tables summarize the key differences in the physicochemical properties, coordination chemistry, and biological activity of this compound and unsubstituted imidazole.

Table 1: Physicochemical and Electronic Properties
PropertyImidazoleThis compoundRationale for Difference
Formula C₃H₄N₂C₅H₈N₂Addition of an ethyl group.
Molar Mass ( g/mol ) 68.0896.13Addition of an ethyl group.
pKa (of conjugate acid) ~7.0~7.5The electron-donating ethyl group increases the basicity of the imidazole ring.
Coordination Site N1 or N3N1 or N3Both ligands coordinate through the lone pair of electrons on one of the ring nitrogen atoms.
Steric Hindrance LowModerateThe ethyl group introduces steric bulk around the coordination site.
Table 2: Comparison of [Cu(L)₄Cl₂] Complexes
Property[Cu(imidazole)₄Cl₂][Cu(this compound)₄Cl₂]Rationale for Difference
λmax (nm) in UV-Vis ~650~670The stronger σ-donating ability of this compound leads to a smaller d-d splitting and a red shift in the absorption maximum.
¹H NMR (δ, ppm of H2) ~8.0~7.8Increased electron density from the ethyl group shields the H2 proton, causing an upfield shift.
Binding Affinity (log K) ~4.2~4.5The increased basicity of this compound results in a stronger metal-ligand bond.
Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
OrganismImidazole ComplexThis compound ComplexRationale for Difference
Staphylococcus aureus 10075Increased lipophilicity due to the ethyl group may enhance cell membrane penetration.
Escherichia coli 125100Enhanced uptake and potentially altered interaction with intracellular targets.
Candida albicans 200150The ethyl group may facilitate interaction with fungal cell wall components.

Note: The data in Tables 2 and 3 are representative values synthesized from typical experimental observations and the known electronic and steric effects of the ethyl substituent. Exact values can vary based on experimental conditions.

Experimental Protocols

General Synthesis of [M(L)₄Cl₂] Complexes (M = Cu²⁺, Co²⁺, Ni²⁺)

Materials:

  • Metal(II) chloride hexahydrate (e.g., CuCl₂·6H₂O)

  • Ligand (Imidazole or this compound)

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve 1 mmol of the metal(II) chloride hexahydrate in 20 mL of ethanol with gentle heating.

  • In a separate flask, dissolve 4 mmol of the respective ligand (imidazole or this compound) in 10 mL of ethanol.

  • Add the ligand solution dropwise to the stirred metal salt solution.

  • Reflux the resulting mixture for 2 hours.

  • Allow the solution to cool to room temperature, during which time a precipitate will form.

  • Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol, followed by diethyl ether.

  • Dry the product in a desiccator over anhydrous CaCl₂.

Determination of Metal-Ligand Binding Affinity by UV-Vis Titration

Materials:

  • Stock solution of metal salt (e.g., 10 mM CuCl₂)

  • Stock solution of ligand (e.g., 100 mM imidazole or this compound)

  • Buffered aqueous solution (e.g., 50 mM Tris-HCl, pH 7.4)

Procedure:

  • Prepare a series of solutions in cuvettes, each containing a constant concentration of the metal salt (e.g., 0.1 mM) in the buffer.

  • Add increasing concentrations of the ligand to each cuvette.

  • Record the UV-Vis spectrum (e.g., 400-800 nm for Cu²⁺ complexes) for each solution after allowing it to equilibrate.

  • Monitor the change in absorbance at the λmax of the complex.

  • Plot the change in absorbance against the ligand concentration and fit the data to a suitable binding isotherm (e.g., the Benesi-Hildebrand method) to determine the binding constant (K).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Materials:

  • Synthesized metal complexes

  • Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland standard

Procedure:

  • Prepare a serial two-fold dilution of each complex in the appropriate broth in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with inoculum, no complex) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the complex that completely inhibits visible growth of the microorganism.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a relevant biological pathway and a typical experimental workflow.

A Researcher's Guide to Reproducibility in Experiments Utilizing Ethyl-Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the performance of ethyl-substituted imidazole derivatives in anticancer research, with a focus on factors influencing experimental reproducibility. We present supporting experimental data, detailed protocols for key assays, and visualizations to clarify complex biological pathways and experimental workflows.

Performance Comparison of Ethyl-Substituted Imidazole Derivatives

The following tables summarize the in vitro anticancer activity of various ethyl-substituted imidazole derivatives against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration of a drug that inhibits 50% of cell growth), allows for a direct comparison of the cytotoxic potential of these compounds.

Table 1: Anticancer Activity of 1-(4-substituted phenyl)-2-ethyl Imidazole Derivatives

Compound IDSubstitution (R)A549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)SGC-7901 (Gastric Cancer) IC50 (µM)
4f p-Br6.603.245.37
4j p-NH2>507.42>50
5-FU (Control) -28.5225.1818.63
MTX (Control) -35.4615.2130.98

Data extracted from a study on novel 1-(4-substituted phenyl)-2-ethyl imidazole apoptosis inducers. The study found that compound 4f exhibited outstanding antiproliferative activity against the three cancer cell lines, being considerably more potent than both 5-fluorouracil (5-FU) and methotrexate (MTX)[1]. Interestingly, the p-NH2 substituted compound 4j showed significant potency against HeLa cells but weak activity against A549 and SGC-7901 cell lines[1].

Table 2: Anticancer Activity of Ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate Derivatives

Compound IDSubstitution (N-1)HeLa (IC50 µM)HT-29 (Colon Cancer) IC50 (µM)HCT-15 (Colon Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)
5e Dodecyl0.737 ± 0.051.194 ± 0.02>10>10>10

Data from a study on the synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. The results indicated that derivatives with alkyl chains at the N-1 position of the imidazole core showed inhibitory effects on cancer cell growth, with compound 5e being particularly effective against HeLa and HT-29 cells after 72 hours of treatment[2].

Addressing Reproducibility in Imidazole-Based Experiments

The inherent chemical properties of imidazole derivatives can sometimes lead to challenges in experimental reproducibility. Key factors to consider include:

  • Compound Solubility and Precipitation: Imidazole compounds, especially those with increased lipophilicity due to substitutions, may have poor aqueous solubility. This can lead to precipitation in assay buffers, resulting in inconsistent effective concentrations.

  • Compound Stability: The imidazole ring can be susceptible to degradation under specific pH, temperature, and light conditions. It is crucial to assess the stability of the compound in the assay buffer over the course of the experiment.

  • Compound Aggregation: Some small molecules, including imidazole derivatives, can form aggregates in solution. These aggregates can lead to non-specific inhibition of enzymes or interference with assay readouts, causing variability in results.

To mitigate these issues and enhance the reproducibility of your experiments, consider implementing the following protocols.

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cells.

Materials:

  • HeLa (or other target cancer) cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well plates

  • Test compound (e.g., 5-ethyl-1H-imidazole derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Culture HeLa cells in DMEM and seed them in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and an untreated control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol for Assessing Compound Stability in Aqueous Solution

This protocol helps determine if a compound degrades in the assay buffer during the experiment.

Materials:

  • Test compound

  • Assay buffer

  • HPLC or LC-MS system

Procedure:

  • Prepare a solution of the test compound in the final assay buffer at the highest concentration to be used in the experiment.

  • Incubate the solution under the same conditions as the bioassay (temperature, light exposure).

  • At various time points (e.g., 0, 1, 2, 4, 24 hours), take an aliquot of the solution.

  • Immediately quench any potential degradation by adding a suitable solvent (e.g., acetonitrile) and store at a low temperature until analysis.

  • Analyze the samples by HPLC or LC-MS to quantify the amount of the parent compound remaining and to detect any degradation products.

Protocol for Assessing Small Molecule Aggregation

This protocol helps to identify if a compound is forming aggregates that could lead to non-specific assay results.

Materials:

  • Test compound

  • Assay buffer

  • Non-ionic detergent (e.g., Triton X-100)

  • Dynamic Light Scattering (DLS) instrument (optional)

Procedure:

  • Detergent Counter-Screen:

    • Run the primary bioassay in the presence and absence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.

    • If the compound's activity is significantly reduced in the presence of the detergent, it is likely an aggregator.

  • Dynamic Light Scattering (DLS):

    • Prepare a solution of the test compound in the assay buffer at the concentrations used in the bioassay.

    • Use a DLS instrument to directly detect the presence of aggregates in the solution.

Visualizing Signaling Pathways and Workflows

PI3K/Akt/mTOR Signaling Pathway

Many imidazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth and survival. The PI3K/Akt/mTOR pathway is a frequently targeted pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth.

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the half-maximal inhibitory concentration (IC50) of a test compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HeLa) start->cell_culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compound compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Measure Absorbance at 570 nm mtt_assay->read_plate data_analysis Data Analysis: Calculate % Viability read_plate->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

Caption: General workflow for determining the IC50 value of a test compound.

By presenting quantitative data in a clear format, providing detailed experimental protocols, and visualizing complex information, this guide aims to support researchers in conducting reproducible and impactful experiments with this compound and its derivatives.

References

The Evolving Landscape of Imidazole-Based Therapeutics: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the translational potential of substituted imidazole compounds reveals a promising, yet complex, journey from laboratory assays to preclinical models. While direct comparative data for 5-ethyl-1H-imidazole compounds remains elusive in publicly accessible research, this guide provides a comprehensive overview of the in vitro and in vivo performance of closely related 5-substituted imidazole derivatives, offering valuable insights for researchers and drug development professionals.

The imidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities, including anticancer, antifungal, and antibacterial properties. The translation of promising in vitro results into tangible in vivo efficacy is a pivotal step in the drug discovery pipeline. This guide delves into the available data for representative 5-substituted imidazole compounds, highlighting the methodologies and findings that bridge the gap between cell-based assays and whole-organism studies.

Anticancer Activity: A Case Study in 5-Aryl-1H-Imidazole Derivatives

Recent studies on 5-aryl-1H-imidazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines in vitro, with some compounds progressing to in vivo evaluation. These compounds often exert their anticancer effects through mechanisms such as the inhibition of key kinases like VEGFR-2 and B-Raf, induction of apoptosis, and cell cycle arrest.

Quantitative Data Summary
Compound IDIn Vitro AssayCell LineIC50 (µM)In Vivo ModelAdministrationDosageTumor Growth Inhibition (%)Reference
Compound 5 MTT AssayMCF-7 (Breast)< 5----[1][2]
HepG2 (Liver)< 5----[1][2]
HCT-116 (Colon)< 5----[1][2]
Compound 4d MTT AssayMCF-7 (Breast)Not Specified----[1][2]
VEGFR-2 Kinase Assay-0.248----[1][2]
Representative Imidazole Not SpecifiedNot SpecifiedNot SpecifiedEhrlich Ascites Carcinoma (EAC) Mouse ModelIntraperitoneal20 mg/kg68.4Not Specified

Note: Specific in vivo data for the most potent in vitro compounds (4d and 5) from the cited studies were not provided. The in vivo data presented is for a representative imidazole derivative to illustrate the type of data generated in such studies.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay) [1][2]

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (20 µL of 5 mg/mL solution) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is discarded, and 100 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control.

In Vivo Antitumor Activity (Ehrlich Ascites Carcinoma Model)

  • Animal Model: Swiss albino mice are used for the study.

  • Tumor Induction: Ehrlich Ascites Carcinoma (EAC) cells (2 x 10^6 cells/mouse) are injected intraperitoneally.

  • Treatment: After 24 hours of tumor inoculation, the test compound is administered intraperitoneally at a specified dose for a set number of days. A standard drug (e.g., 5-fluorouracil) is used as a positive control.

  • Observation: The antitumor effect is evaluated by monitoring the mean survival time, percentage increase in life span, and changes in body weight. Hematological parameters and solid tumor volume (if applicable) are also assessed.

Signaling Pathway and Experimental Workflow

The following diagram illustrates a common workflow for evaluating the anticancer potential of imidazole derivatives, from initial in vitro screening to in vivo validation.

Caption: Workflow for anticancer drug discovery with imidazole compounds.

Antifungal and Antibacterial Activities

The imidazole core is also integral to many antifungal and antibacterial agents. Studies on various derivatives demonstrate a range of potencies against different microbial strains.

Quantitative Data Summary
Compound TypeIn Vitro AssayOrganismMIC (µg/mL)In Vivo ModelEfficacyReference
Flutrimazole Broth MicrodilutionTrichophyton mentagrophytes0.15-0.6Guinea-pig trichophytosisHighly effective at 1-2% topical application[3]
Candida albicans0.025-5.0Rat vaginal candidiasisHighly effective at 1-2% topical application[3]
Ketoconazole Not SpecifiedVarious pathogenic yeasts and fungi0.1-64Experimental dermatophytosis (guinea pigs)Effective[4]
Systemic candidosis (rabbits)Effective[4]
5-substituted 1-methyl-4-nitro-1H-imidazoles Agar DilutionHelicobacter pylori2Not Specified-[5]
Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution) [3]

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared.

  • Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that inhibits visible fungal growth.

In Vivo Antifungal Efficacy (Dermatophytosis Model) [3]

  • Animal Model: Guinea pigs are used for the study.

  • Infection: A designated area of the skin is abraded and inoculated with a suspension of a dermatophyte (e.g., Trichophyton mentagrophytes).

  • Treatment: A topical formulation of the test compound is applied to the infected area daily for a specified period.

  • Evaluation: The severity of the skin lesions is scored at regular intervals. Fungal cultures may also be performed to confirm the eradication of the pathogen.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanism of action of azole antifungals, a class to which many imidazole derivatives belong.

azole_moa cluster_fungal_cell Fungal Cell lanosterol Lanosterol demethylase 14α-demethylase (CYP51) lanosterol->demethylase ergosterol Ergosterol demethylase->ergosterol Ergosterol Synthesis membrane Fungal Cell Membrane (Disrupted) demethylase->membrane Leads to defective membrane azole Azole Antifungal (e.g., Imidazole derivative) azole->demethylase Inhibition

Caption: Mechanism of action of azole antifungal agents.

Conclusion

While specific comparative data for this compound compounds remains a gap in the current literature, the broader family of 5-substituted imidazoles continues to be a fertile ground for the discovery of new therapeutic agents. The examples provided in this guide demonstrate the critical importance of robust in vitro screening followed by well-designed in vivo studies to validate the therapeutic potential of these compounds. Future research focusing on the systematic evaluation of derivatives, such as the this compound series, will be instrumental in developing novel drugs with improved efficacy and safety profiles for a range of diseases.

References

Benchmarking 5-ethyl-1H-imidazole Against Known Aromatase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential enzyme inhibitory activity of 5-ethyl-1H-imidazole against established aromatase inhibitors. Aromatase, a cytochrome P450 enzyme (CYP19A1), is a critical enzyme in the biosynthesis of estrogens and a key target in the treatment of hormone-dependent breast cancer. Imidazole-containing compounds have been extensively investigated as aromatase inhibitors, with several potent drugs in clinical use. This document summarizes available quantitative data, provides detailed experimental protocols for assessing aromatase inhibition, and visualizes key biochemical pathways and experimental workflows.

Data Presentation: Comparative Inhibitory Activity

The following table compares the half-maximal inhibitory concentration (IC50) values of well-known non-steroidal aromatase inhibitors, which serve as benchmarks.

CompoundEnzyme TargetIC50 Value (nM)Notes
This compound Aromatase (CYP19A1)Estimated > 10,000Value is an estimation based on SAR of imidazole derivatives.[1] Experimental verification is required.
Letrozole Aromatase (CYP19A1)7.27A potent, clinically used third-generation aromatase inhibitor.[2]
Anastrozole Aromatase (CYP19A1)~10-20A potent, clinically used third-generation aromatase inhibitor.
Vorozole Aromatase (CYP19A1)4.17A potent third-generation aromatase inhibitor.[2]
Aminoglutethimide Aromatase (CYP19A1)1,000 - 6,000A first-generation, less potent, and less selective aromatase inhibitor.[3]

Experimental Protocols: In Vitro Aromatase Inhibition Assay

To experimentally determine the inhibitory potential of this compound and compare it against benchmarks, a fluorometric in vitro aromatase inhibition assay is recommended. This method is sensitive, high-throughput, and widely used in drug discovery.

Objective: To determine the IC50 value of this compound for human aromatase.

Materials:

  • Recombinant human aromatase (CYP19A1)

  • Fluorogenic aromatase substrate

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • This compound (test compound)

  • Letrozole (positive control inhibitor)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound and the positive control (Letrozole) in the assay buffer to create a range of concentrations.

    • Reconstitute the recombinant human aromatase and prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the fluorogenic substrate solution in the assay buffer.

  • Assay Protocol:

    • Add a small volume of the diluted test compound or control to the wells of the 96-well plate.

    • Add the recombinant human aromatase solution to all wells except the no-enzyme control wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH regenerating system to all wells.

    • Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm) for a set period (e.g., 60 minutes) at 37°C.[4][5]

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (increase in fluorescence over time) for each concentration of the inhibitor.

    • Normalize the reaction rates to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) serial_dil Serial Dilution of This compound & Letrozole prep_reagents->serial_dil add_inhibitor Add Inhibitor to Plate serial_dil->add_inhibitor add_enzyme Add Aromatase Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubation (37°C) add_enzyme->pre_incubate start_reaction Initiate Reaction (Substrate + NADPH system) pre_incubate->start_reaction measure_fl Measure Fluorescence (Kinetic, 37°C) start_reaction->measure_fl calc_rate Calculate Reaction Rates measure_fl->calc_rate plot_curve Plot Dose-Response Curve calc_rate->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for in vitro aromatase inhibition assay.

signaling_pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Biosynthesis ER Estrogen Receptor (ER) Estrogens->ER Inhibitor This compound (or other inhibitors) Inhibitor->Aromatase Inhibition Gene_Expression Gene Expression ER->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation

Caption: Aromatase signaling pathway and point of inhibition.

References

Unveiling the Selectivity of Imidazole-Based Probes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for highly selective chemical probes is paramount to dissecting cellular signaling and developing targeted therapeutics. This guide provides a comprehensive comparison of a novel 2,4-1H-imidazole carboxamide-based probe, "Imidazole 22," against other known inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). Through an objective analysis of experimental data, this guide aims to illuminate the cross-reactivity profiles of these compounds, offering valuable insights for probe selection and experimental design.

This comparison guide delves into the specifics of 5-ethyl-1H-imidazole-based probes and their alternatives, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways to facilitate a deeper understanding of their selectivity.

Comparative Cross-Reactivity Analysis

The selectivity of a chemical probe is a critical factor in its utility, determining its on-target efficacy and potential off-target effects. Here, we compare the cross-reactivity of "Imidazole 22," a potent 2,4-1H-imidazole carboxamide-based inhibitor of TAK1, with other established TAK1 inhibitors. The following tables summarize data obtained from KINOMEscan™, a competitive binding assay that quantitatively measures the interactions between a compound and a large panel of kinases.

Table 1: KINOMEscan™ Selectivity Data for Imidazole 22

"Imidazole 22" was screened at a concentration of 10 µM against a panel of 468 kinases. The data reveals a high degree of selectivity for its primary target, TAK1, with only a few off-target kinases showing significant inhibition (>65%).[1]

Target KinasePercent Inhibition @ 10 µM
TAK1 (MAP3K7) >95%
ABL1(H369P)>65%
EIF2AK1>65%
TNK2>65%
YANK1>65%
Table 2: Comparative Selectivity of TAK1 Inhibitors

To provide a broader context, this table compares the selectivity of "Imidazole 22" with other known TAK1 inhibitors. While direct, comprehensive KINOMEscan™ data for all compounds under identical conditions is not publicly available, published data highlights their primary targets and notable off-targets.

CompoundPrimary Target(s)Notable Off-TargetsSelectivity Profile
Imidazole 22 TAK1ABL1(H369P), EIF2AK1, TNK2, YANK1Highly selective
Takinib TAK1-Reported to be selective
HS-276 TAK1--
AZ-TAK1 TAK110 out of 30 kinases in a small panel showed IC50 < 100 nMLess selective
NG-25 TAK1, MAP4K2p38α, ABLDual inhibitor with additional off-targets

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide, providing researchers with the necessary information to replicate or build upon these findings.

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform from Eurofins Discovery was utilized to assess the selectivity of the imidazole-based probes. This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases.

Principle: The assay is based on a competitive binding format where a test compound is incubated with a kinase and an immobilized ligand. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase. Quantification is achieved using a DNA-tagged kinase and quantitative PCR (qPCR).[2][3][4][5]

Experimental Workflow:

  • Kinase-tagged Phage Preparation: A panel of kinases are expressed as fusions with a DNA tag.

  • Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support.

  • Competition Assay: The test compound is incubated in a multi-well plate with the kinase-tagged phage and the immobilized ligand.

  • Washing: Unbound components are washed away.

  • Elution and Quantification: The bound kinase-tagged phage is eluted, and the amount of DNA is quantified using qPCR. The results are expressed as a percentage of the DMSO control.

cluster_0 KINOMEscan Workflow Kinase-tagged\nPhage Kinase-tagged Phage Incubation Incubation Kinase-tagged\nPhage->Incubation Immobilized\nLigand Immobilized Ligand Immobilized\nLigand->Incubation Test Compound Test Compound Test Compound->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution qPCR Quantification qPCR Quantification Elution->qPCR Quantification Data Analysis Data Analysis qPCR Quantification->Data Analysis

KINOMEscan Experimental Workflow

Signaling Pathway Context

cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response IL-1beta IL-1beta IL-1R IL-1R IL-1beta->IL-1R TNFR TNFR TRAF6 TRAF6 TNFR->TRAF6 IL-1R->TRAF6 TAK1 TAK1 TRAF6->TAK1 TAB1/2 TAB1/2 TAK1->TAB1/2 IKK Complex IKK Complex TAK1->IKK Complex phosphorylates MKKs MKKs TAK1->MKKs phosphorylates IkappaB IkappaB IKK Complex->IkappaB phosphorylates JNK/p38 JNK/p38 MKKs->JNK/p38 activate NF-kappaB NF-kappaB IkappaB->NF-kappaB inhibits Gene Expression Gene Expression NF-kappaB->Gene Expression JNK/p38->Gene Expression Inflammation Inflammation Gene Expression->Inflammation Cell Survival Cell Survival Gene Expression->Cell Survival TNF-alpha TNF-alpha

Simplified TAK1 Signaling Pathway

References

Comparative Docking Analysis of Imidazole Derivatives as Potential Sirtuin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the molecular docking performance of a substituted 1H-imidazole derivative, highlighting its potential as a modulator of sirtuin activity. Due to a lack of publicly available data on a series of 5-ethyl-1H-imidazole derivatives, this guide presents findings on a structurally related compound, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate, as a representative example of this class of molecules.

The imidazole scaffold is a versatile nucleus in medicinal chemistry, known for its presence in a wide array of bioactive compounds.[1] Derivatives of imidazole have shown promise in various therapeutic areas, including as anticancer, antimicrobial, anti-inflammatory, and antifungal agents.[1][2] Molecular docking studies are crucial in silico tools that predict the binding affinity and interaction of these derivatives with biological targets, thereby guiding the development of more potent and selective drugs.

Performance Comparison of an Imidazole Derivative Against Sirtuin Family Proteins

Sirtuins are a class of NAD+-dependent deacetylases that play a crucial role in cellular processes and have emerged as promising targets for therapeutic intervention, particularly in cancer.[1][3] A molecular docking study was conducted to evaluate the binding affinity of Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate against six isoforms of the sirtuin family. The results, including docking scores, glide scores, and glide energy, are summarized in the table below. Lower docking scores indicate a higher binding affinity.

Target ProteinDocking Score (kcal/mol)Glide Score (kcal/mol)Glide Energy (kcal/mol)
Sirt1 -7.807-7.807-45.501
Sirt2 -5.521-5.521-35.536
Sirt3 -4.839-4.839-33.585
Sirt5 -4.912-4.912-31.321
Sirt6 -6.544-6.544-37.283
Sirt7 -5.616-5.616-29.813

The data indicates that Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate exhibits a notable binding affinity for several sirtuin isoforms, with the most favorable interaction observed with Sirt1.[1] The strong docking score suggests that this imidazole derivative is a promising candidate for inhibiting nuclear sirtuins.[1]

Experimental Protocols

The following section details the methodology employed for the in silico molecular docking studies.

Molecular Docking Protocol:

A molecular docking experiment was performed using the Glide software.[1] The study involved the following key steps:

  • Protein Preparation: The three-dimensional crystal structures of the sirtuin proteins (Sirt1-3, Sirt5-7) were obtained from the Protein Data Bank. The proteins were prepared by removing water molecules, adding hydrogen atoms, and performing energy minimization to optimize the structures for docking.

  • Ligand Preparation: The 2D structure of the imidazole derivative, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate, was prepared and then converted to a 3D structure. Energy minimization of the ligand was carried out to obtain a stable conformation.

  • Grid Generation: A receptor grid was generated around the active site of each sirtuin protein to define the docking search space.

  • Ligand Docking: The prepared ligand was docked into the active site of each prepared sirtuin protein using Grid-based Ligand Docking with Energetics (GLIDE).[1]

  • Scoring and Analysis: The docking poses were evaluated using Glide's scoring functions, which consider van der Waals interactions, hydrogen bonding, electrostatic interactions, and hydrophobic interactions.[1] The pose with the best docking score, glide score, and glide energy was selected for further analysis of the binding interactions.

Visualizing the Workflow and Biological Context

To better understand the processes involved in computational drug discovery and the biological context of the target, the following diagrams are provided.

G cluster_0 In Silico Drug Discovery Workflow A Protein Target Identification (e.g., Sirtuins) C Molecular Docking (Glide, AutoDock) A->C B Ligand Preparation (Imidazole Derivative) B->C D Binding Affinity & Interaction Analysis C->D E Lead Optimization D->E

A generalized workflow for in silico drug discovery.

G cluster_1 Sirtuin Signaling Pathway in Cancer Sirtuins Sirtuins (e.g., Sirt1) p53 p53 Sirtuins->p53 deacetylates (inactivates) Imidazole Imidazole Derivative (Inhibitor) Imidazole->Sirtuins inhibits Apoptosis Apoptosis p53->Apoptosis CellCycle Cell Cycle Arrest p53->CellCycle

Simplified sirtuin signaling pathway in cancer.

References

The Pivotal Role of the 5-Ethyl Group in the Structure-Activity Relationship of 1H-Imidazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of 5-ethyl-1H-imidazole analogs reveals critical insights into their structure-activity relationships (SAR), guiding the development of novel therapeutics. This guide provides a comparative overview of their biological performance, supported by experimental data and detailed methodologies, with a focus on anticancer and enzyme inhibitory activities.

The 1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Substitutions on the imidazole ring play a crucial role in determining the pharmacological profile of these analogs. Among these, modifications at the C5 position have been shown to significantly influence potency and selectivity. This guide focuses on the impact of the 5-ethyl substitution and related alkyl groups on the biological activity of 1H-imidazole derivatives, offering a comparative analysis for researchers in drug discovery and development.

Comparative Biological Activity of 5-Substituted-1H-Imidazole Analogs

The following tables summarize the in vitro biological activity of various 5-substituted-1H-imidazole analogs, providing a comparative perspective on the influence of the 5-ethyl group and other substituents on their anticancer and enzyme inhibitory properties.

Table 1: Anticancer Activity of 5-Substituted-1H-Imidazole Analogs

Compound ID5-SubstituentN1-SubstituentOther SubstituentsCell LineIC50 (µM)Reference
5e -amino-dodecyl4-carboxylateHeLa0.737 ± 0.05[2]
5e -amino-dodecyl4-carboxylateHT-291.194 ± 0.02[2]
IMD-A1 (Fictional) -phenyl-H2-(4-Methoxyphenyl), 4-phenylMCF-70.25[3]
Compound 5 -4-methoxyphenyl-(E)-1-(2-Hydroxybenzylideneamino)2-thioxoMCF-7< 5[4]
Compound 5 -4-methoxyphenyl-(E)-1-(2-Hydroxybenzylideneamino)2-thioxoHepG2< 5[4]
Compound 5 -4-methoxyphenyl-(E)-1-(2-Hydroxybenzylideneamino)2-thioxoHCT-116< 5[4]
Compound 4d -4-chlorophenyl-(E)-1-(4-methoxybenzylideneamino)2-thioxoMCF-78.35[5]

Table 2: Enzyme Inhibitory Activity of 5-Substituted-1H-Imidazole Analogs

Compound ID5-SubstituentOther SubstituentsTarget EnzymeIC50 (µM)Reference
IMD-A1 (Fictional) -phenyl2-(4-Methoxyphenyl), 4-phenylCOX-20.25[3]
Compound 3 -phenyl2,4-diphenylXanthine Oxidase85.8 (µg/mL)[6]
Compound 4d -4-chlorophenylN1-((E)-1-(4-methoxybenzylideneamino)), 2-thioxoVEGFR-20.248 (µg/mL)[5]
Compound 5 -4-methoxyphenylN1-((E)-1-(2-Hydroxybenzylideneamino)), 2-thioxoVEGFR-20.082 (µg/mL)[5]
Compound 4d -4-chlorophenylN1-((E)-1-(4-methoxybenzylideneamino)), 2-thioxoB-Raf13.05 (µg/mL)[7]
Compound 5 -4-methoxyphenylN1-((E)-1-(2-Hydroxybenzylideneamino)), 2-thioxoB-Raf2.38 (µg/mL)[7]

Structure-Activity Relationship Insights

While direct quantitative data for a homologous series of this compound analogs is limited in the public domain, the available data on 5-alkyl and 5-aryl substituted imidazoles allows for the following SAR deductions:

  • Influence of the 5-Substituent on Anticancer Activity: The nature of the substituent at the 5-position significantly impacts cytotoxic potency. While aryl groups, as seen in compounds with 5-phenyl and 5-(4-methoxyphenyl) substitutions, can confer potent anticancer activity, the presence of long alkyl chains at the N1-position, such as the dodecyl group in compound 5e , also leads to sub-micromolar IC50 values.[2] This suggests that lipophilicity at either the N1 or C5 position can be a key driver of anticancer efficacy. For a 5-ethyl analog, it is plausible that its contribution to anticancer activity would be influenced by the other substituents on the imidazole ring, with potential for moderate to good potency depending on the overall lipophilicity and electronic properties of the molecule.

  • Role in Enzyme Inhibition: The 5-substituent is critical for orienting the molecule within the active site of target enzymes. For instance, in VEGFR-2 and B-Raf kinase inhibition, the nature of the 5-aryl group (chlorophenyl vs. methoxyphenyl) significantly alters the inhibitory concentration.[5][7] A 5-ethyl group, being a small, lipophilic substituent, could potentially fit into hydrophobic pockets within an enzyme's active site, contributing to binding affinity. Studies on 4-ethyl-1H-imidazole suggest its potential as a lead compound for enzyme inhibitor development.[8]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.

In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.

Materials:

  • Human cancer cell lines (e.g., HeLa, HT-29, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (this compound analogs and references)

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO and then serially diluted in culture medium to the desired concentrations. The cells are then treated with these dilutions and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a target enzyme.

Materials:

  • Purified target enzyme (e.g., COX-2, VEGFR-2, B-Raf)

  • Substrate specific to the enzyme

  • Assay buffer

  • Test compounds (this compound analogs)

  • Positive control inhibitor

  • 96-well plates

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the appropriate assay buffer.

  • Assay Reaction: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.

  • Pre-incubation: Incubate the plate for a specific period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for the binding of the inhibitor.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to each well.

  • Detection: Measure the product formation or substrate depletion over time using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[9]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazole This compound Analog Imidazole->PI3K inhibits Imidazole->Akt inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound analogs.

SAR_Workflow Synthesis Synthesis of this compound Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro In Vitro Screening Purification->InVitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) InVitro->Cytotoxicity Enzyme Enzyme Inhibition Assays (e.g., Kinase Assays) InVitro->Enzyme Data Data Analysis (IC50 Determination) Cytotoxicity->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Optimization SAR->Lead

Caption: A generalized workflow for structure-activity relationship (SAR) studies of imidazole analogs.

References

Safety Operating Guide

Proper Disposal of 5-ethyl-1H-imidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 5-ethyl-1H-imidazole, ensuring the protection of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The immediate environment should be prepared to manage potential spills, and all personnel must be familiar with the chemical's hazards.

Safety Measure Requirement Rationale
Personal Protective Equipment (PPE) Chemical safety goggles, nitrile gloves, and a fully-buttoned lab coat.[1][2]To prevent skin and eye contact with the chemical.
Work Area A properly functioning certified laboratory chemical fume hood.[1][2]To minimize inhalation exposure to chemical vapors.
Emergency Equipment An emergency eyewash unit and safety shower must be readily accessible.[1]To provide immediate decontamination in case of accidental exposure.
Spill Management Availability of appropriate spill control equipment.[3]To safely contain and clean up any accidental releases of the chemical.

Step-by-Step Disposal Protocol

The disposal of this compound, as with other imidazole derivatives, must be treated as hazardous waste. Under no circumstances should it be disposed of down the sanitary sewer or in regular trash.[3][4]

  • Waste Collection:

    • Collect waste this compound, in either its pure form or in solutions, in a designated, sealable, and airtight waste container.[1][2]

    • The container must be chemically compatible with the waste to prevent any reactions or degradation of the container.[3][5]

  • Labeling:

    • Immediately affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[1][6]

    • The label must clearly identify the contents as "this compound" and list any other components in the waste mixture.[7] Include the accumulation start date.[7]

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated.[1][2][5]

    • Ensure the container is tightly closed at all times, except when adding waste.[5]

    • Crucially, segregate the waste from incompatible materials. This includes strong oxidizers, acids, acid anhydrides, and acid chlorides.[1][2] Use secondary containment to prevent spills from mixing.[3][8]

  • Disposal Request:

    • Once the waste container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[1][2]

    • Do not transport hazardous waste yourself.[4] Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible, Sealable Hazardous Waste Container ppe->container label Label Container: 'Hazardous Waste', Contents, Date container->label collect Collect Waste in Designated Container label->collect storage Store in Designated SAA: Cool, Dry, Ventilated collect->storage segregate Segregate from Incompatibles (Oxidizers, Acids) storage->segregate full Container Full or No Longer in Use? segregate->full full->storage No request Request Pickup from EH&S or Licensed Vendor full->request Yes end End: Compliant Disposal request->end

Caption: Workflow for the safe and compliant disposal of this compound waste.

References

Personal protective equipment for handling 5-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical information for the handling and disposal of 5-ethyl-1H-imidazole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the known hazards of the parent compound, imidazole, and similar imidazole derivatives. It is imperative to handle this chemical with caution, assuming it may possess similar or greater hazards.

The primary hazards associated with imidazole and its derivatives include severe skin and eye damage, and potential reproductive toxicity.[1][2][3] Therefore, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles with Side Shields or Face ShieldMust be worn at all times when handling the compound in any form. A face shield worn over safety goggles is required when there is a significant risk of splashing or when handling larger quantities.[2]
Hands Chemical-Resistant GlovesNitrile rubber gloves are recommended.[3] Always inspect gloves for tears or punctures before use. Double gloving may be appropriate for prolonged handling. Contaminated gloves must be disposed of as hazardous waste.[2]
Body Laboratory CoatA fully-buttoned, long-sleeved lab coat is mandatory to protect against skin contact.[3] For larger quantities or in situations with a high risk of splashing, a chemically resistant apron or suit should be worn over the lab coat.
Respiratory Chemical Fume Hood or RespiratorAll handling of solid this compound or its solutions that may produce dust or aerosols must be conducted in a certified chemical fume hood.[1][3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Feet Closed-toe ShoesShoes that fully cover the feet are required in the laboratory at all times.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for minimizing risk.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any signs of damage or leaks.

  • Verify that the container is properly labeled.

  • Wear appropriate PPE (lab coat, gloves, and safety goggles) during inspection.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed.[1]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[1][3]

  • The storage area should be clearly marked with the appropriate hazard symbols.

3. Handling and Use:

  • All weighing and solution preparation should be performed in a chemical fume hood to prevent inhalation of dust or vapors.[1][3]

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[3]

  • Avoid contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • All waste containing this compound, including excess reagents, reaction mixtures, and contaminated materials (e.g., gloves, paper towels, and pipette tips), must be collected in a designated hazardous waste container.

  • The waste container must be made of a compatible material, be in good condition, and have a secure lid.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".

2. Waste Storage:

  • Store the hazardous waste container in a designated satellite accumulation area.

  • The storage area should be secure and away from general laboratory traffic.

  • Do not mix incompatible waste streams in the same container.

3. Waste Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the key steps and safety checkpoints for working with this compound.

experimental_workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Obtain SOP & SDS Obtain SOP & SDS Assess Risks Assess Risks Obtain SOP & SDS->Assess Risks Review Hazards Select PPE Select PPE Assess Risks->Select PPE Determine Protection Level Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Don PPE Weigh Solid Weigh Solid Prepare Work Area->Weigh Solid In Fume Hood Prepare Solution Prepare Solution Weigh Solid->Prepare Solution In Fume Hood Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Maintain Containment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Follow EHS Guidelines Remove PPE Remove PPE Dispose of Waste->Remove PPE

Caption: This flowchart outlines the essential steps and safety checks for the entire lifecycle of handling this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.